molecular formula C8H14N4O4 B6350677 N3-D-Dap(Boc)-OH CAS No. 1630044-08-4

N3-D-Dap(Boc)-OH

Cat. No.: B6350677
CAS No.: 1630044-08-4
M. Wt: 230.22 g/mol
InChI Key: IVADUQQDYTXXQS-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-D-Dap(Boc)-OH is a protected, non-natural D-amino acid derivative engineered for advanced bioconjugation applications, particularly in the synthesis of novel peptide-based therapeutics and Antibody-Drug Conjugates (ADCs). This compound features a tert-butoxycarbonyl (Boc) group protecting one amine function and a reactive azide (N3) group on the side chain. The azide group acts as a bioorthogonal handle, allowing it to undergo highly specific and efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing alkyne, DBCO, or BCN groups . This makes it an invaluable building block for site-specific ligation strategies, enabling the stable attachment of payloads, probes, or other functional molecules under physiological conditions with minimal interference to biological systems. The D-stereochemistry of the core amino acid can provide enhanced stability against proteolytic degradation in biological environments, which is a critical advantage for developing stable diagnostic and therapeutic agents. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

(2R)-2-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)10-4-5(6(13)14)11-12-9/h5H,4H2,1-3H3,(H,10,15)(H,13,14)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVADUQQDYTXXQS-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Peptidomimetic Design: The Strategic Utility of N3-D-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of N3-D-Dap(Boc)-OH in Peptidomimetic Design Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Leads

Executive Summary: The Architect’s Tool

In the landscape of modern peptidomimetic design, N3-D-Dap(Boc)-OH ([(R)-2-Azido-3-(tert-butoxycarbonylamino)propanoic acid]) represents a high-value "chimeric" building block. It bridges the gap between solid-phase peptide synthesis (SPPS), bioorthogonal "click" chemistry, and stereochemical stabilization.

Unlike standard amino acids, this molecule introduces three critical design elements simultaneously:

  • 
    -Azido Functionality:  Acts as both a bioorthogonal handle for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) and a "masked" amine precursor resistant to standard Fmoc deprotection conditions.
    
  • D-Configuration: Confers inherent resistance to proteolytic degradation, a critical parameter for enhancing the plasma half-life of therapeutic peptides.

  • Dap (Diaminopropionic Acid) Scaffold: Provides a short (

    
    ) side chain, enabling tighter conformational constraints compared to Lysine (
    
    
    
    ) or Ornithine (
    
    
    ) when used in macrocyclization.

This guide details the mechanistic rationale, synthetic protocols, and strategic applications of N3-D-Dap(Boc)-OH in developing next-generation peptide therapeutics.

Chemical Architecture & Mechanistic Advantages

Structural Logic

The utility of N3-D-Dap(Boc)-OH stems from its orthogonal reactivity profile.

FeatureChemical MoietyFunctionality & Strategic Value

-Position
Azide (

)
Dual Role: 1. Bioorthogonal Handle: Ready for "Click" chemistry (CuAAC/SPAAC) without protecting group manipulation.2. Masked Amine: Stable to TFA (acid) and Piperidine (base); reducible to

via Staudinger ligation.
Chirality D-Enantiomer (

)
Proteolytic Shielding: Disrupts the induced fit of proteases (e.g., trypsin, chymotrypsin), significantly extending in vivo half-life.
Side Chain

-Amine (Boc)
Orthogonal Protection: Acid-labile (removed by TFA). Allows for differentiation between the

-terminus (Azide) and side-chain functionality.
Backbone Propionic AcidMinimal Linker: The single methylene spacer (

) creates rigid, compact turns when cyclized, unlike the flexible linkers of Lys/Orn.
The Racemization Challenge

A critical, often overlooked technical nuance with


-azido acids is their susceptibility to racemization during activation.[1] Unlike Fmoc-amino acids, which are prone to oxazolone formation, 

-azido acids lack the amide hydrogen necessary for that specific pathway. However, they are sensitive to strong bases during activation.
  • Risk: High-efficiency coupling reagents like HATU combined with DIPEA (Diisopropylethylamine) can induce significant racemization.

  • Solution: Use Collidine (TMP) as the base or employ neutral coupling conditions (DIC/Oxyma) to preserve the D-configuration.

Strategic Applications in Drug Design

Macrocyclization via "Click" Stapling

N3-D-Dap(Boc)-OH is the ideal candidate for Head-to-Side-Chain or Backbone-to-Side-Chain cyclization. By incorporating an alkyne-bearing amino acid (e.g., Pra - Propargylglycine) elsewhere in the sequence, the peptide can be "stapled" on-resin.

  • Mechanism: The short side chain of Dap, combined with the triazole formed during the click reaction, creates a rigid, metabolically stable bridge that mimics a trans-peptide bond.

  • Advantage: The triazole ring acts as a bioisostere for the amide bond but is completely resistant to cleavage.

The "Masked" N-Terminus Strategy

In complex syntheses, N-terminal capping with N3-D-Dap(Boc)-OH allows the researcher to pause N-terminal reactivity while modifying side chains.

  • Couple N3-D-Dap(Boc)-OH to the N-terminus.

  • Modify other side chains (the Azide is inert to most alkylation/acylation conditions).

  • Unmask the

    
    -amine via reduction (e.g., 
    
    
    
    or DTT) to continue synthesis or terminate with a specific label.

Experimental Protocols (Self-Validating Systems)

Protocol A: Safe & Stereoselective Coupling of N3-D-Dap(Boc)-OH

Objective: Incorporate the residue into a resin-bound peptide without racemization.

Reagents:

  • Resin-bound peptide (Fmoc-deprotected).

  • N3-D-Dap(Boc)-OH (3.0 eq).

  • DIC (Diisopropylcarbodiimide) (3.0 eq).

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq).

  • Solvent: DMF (N,N-Dimethylformamide).

Workflow:

  • Pre-activation: Dissolve N3-D-Dap(Boc)-OH and Oxyma Pure in DMF. Cool to 0°C. Add DIC. Stir for 2 minutes.

    • Why? Pre-activation at low temp minimizes base-catalyzed proton abstraction at the

      
      -carbon.
      
  • Coupling: Add the mixture to the resin. Shake at room temperature for 2–4 hours.

    • Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). The test should be negative (no color change) indicating complete coupling.

  • Washing: Wash resin with DMF (

    
     min) and DCM (
    
    
    
    min).
Protocol B: On-Resin CuAAC Cyclization

Objective: Form a triazole bridge between N3-D-Dap and a Propargylglycine (Pra) residue.

Reagents:

  • 
     (Copper(I) Iodide) (0.5 eq).
    
  • Ascorbic Acid (Vitamin C) (5.0 eq).

  • Base: DIPEA (10 eq) or 2,6-Lutidine.

  • Solvent: DMF/Piperidine (8:2) or pure DMF (degassed).

Workflow:

  • Preparation: Ensure the peptide chain contains the Alkyne (Pra) and the Azide (Dap).

  • Inert Atmosphere: Sparge the resin/solvent slurry with Nitrogen (

    
    ) for 5 minutes. Oxygen inhibits the Cu(I) catalyst.
    
  • Reaction: Add CuI, Ascorbic Acid, and Base. Agitate overnight (12–16 hours) under

    
    .
    
  • Wash (Critical): Wash extensively with sodium diethyldithiocarbamate (0.5% w/v in DMF) or EDTA solution to remove Copper traces.

    • Why? Residual copper is cytotoxic and interferes with subsequent assays.

Visualization of Logic & Workflow

Diagram 1: The Divergent Synthetic Pathway

This diagram illustrates how N3-D-Dap(Boc)-OH serves as a branching point for either direct conjugation (Click) or amine generation (Reduction).

DivergentPathway Start N3-D-Dap(Boc)-OH (Resin Bound) Triazole Triazole Conjugate (Stable Macrocycle) Start->Triazole Pathway A: Cyclization/Labeling Amine Free Alpha-Amine (H2N-D-Dap...) Start->Amine Pathway B: Unmasking ClickReagent Alkyne-Tag / Linker (CuAAC Conditions) ClickReagent->Triazole ReductionReagent Phosphine (PMe3) or DTT ReductionReagent->Amine NextStep Peptide Elongation or Acylation Amine->NextStep Standard SPPS

Caption: Divergent utility of the


-azido group. Pathway A utilizes the azide as a permanent structural motif (triazole). Pathway B utilizes it as a temporary protecting group.
Diagram 2: Structure-Activity Relationship (SAR) Logic

Visualizing why this specific molecule improves drug properties.

SAR_Logic Core N3-D-Dap(Boc)-OH Feat_D D-Configuration Core->Feat_D Feat_N3 Alpha-Azide Core->Feat_N3 Feat_Dap Dap Side Chain (n=1) Core->Feat_Dap Out_Stab Proteolytic Stability (Increased Half-life) Feat_D->Out_Stab Inhibits enzyme fit Out_Click Bioorthogonal Conjugation Feat_N3->Out_Click CuAAC Reactivity Out_Const Tighter Turn Geometry Feat_Dap->Out_Const Reduced entropy cost

Caption: Mechanistic link between chemical features (D-isomer, Azide, Dap) and therapeutic outcomes (Stability, Conjugation, Constraint).

References

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition. Chemical Reviews. [Link]

  • Lundquist, J. T., & Pelletier, J. C. (2001). Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids. Organic Letters. [Link]

  • Iris Biotech GmbH. (n.d.). Alpha Azido Acids: Technical Data Sheet and Applications. Retrieved from [Link]

Sources

Technical Deep Dive: Stability of D-Amino Acid Azides in Biological Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The utility of D-amino acid azides in chemical biology rests on a critical stability paradox: the D-stereochemistry confers exceptional resistance to endogenous proteolysis, while the azide (


) moiety —though bioorthogonal—remains susceptible to chemical reduction by intracellular thiols. This guide dissects these opposing stability vectors, providing researchers with the mechanistic understanding and experimental protocols necessary to utilize these probes effectively in peptidoglycan labeling, therapeutic peptide engineering, and metabolic profiling.

Part 1: The Stability Matrix

Stereochemical Stability (The D-Advantage)

The primary driver for utilizing D-amino acid azides is their evasion of the "chiral filter" imposed by biological evolution. Endogenous proteases (e.g., trypsin, chymotrypsin, carboxypeptidases) possess active sites evolved to recognize and cleave peptide bonds between L-amino acids.

  • Mechanism of Resistance: The side chain of a D-amino acid is spatially inverted relative to the L-enantiomer. When a D-amino acid enters a protease active site, this steric inversion prevents the nucleophilic attack on the carbonyl carbon of the scissile bond.

  • Biological Consequence: Peptides containing D-amino acids exhibit serum half-lives extending from minutes (L-isomers) to days (D-isomers), enabling prolonged in vivo circulation and accumulation at target sites (e.g., bacterial cell walls).

Chemical Stability (The Azide Vulnerability)

While the peptide backbone is stable, the azide reporter group is not chemically inert in all biological compartments. The primary threat to azide stability is reduction to an amine via reaction with endogenous thiols, primarily Glutathione (GSH).

  • The Thiol Threat: Intracellular GSH concentrations range from 1–10 mM. Although alkyl azides are kinetically stable, prolonged exposure to millimolar thiol concentrations at physiological pH (7.4) drives a Staudinger-like reduction, converting the bioorthogonal azide (

    
    ) into a non-reactive primary amine (
    
    
    
    ).
  • Rate Kinetics: The reduction is slow but significant over time. For example, the second-order rate constant for GSH-mediated reduction of alkyl azides (like AZT) is approximately

    
    .
    
Data Summary: Stability Profiles
ParameterL-Amino Acid AzideD-Amino Acid AzideCausality
Proteolytic Stability Low (

min)
High (

24h)
Stereochemical mismatch with protease active sites.
Cytosolic Stability ModerateModerateBoth susceptible to GSH reduction of the azide group.
Serum Stability LowHighD-isomer resists serum peptidases; Serum thiol levels are low (

M range).
Bacterial Incorporation Low (except specific pathways)High (Peptidoglycan)Bacterial Mur ligases specifically recognize D-Ala analogs.

Part 2: Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent fates of D-amino acid azides compared to their L-counterparts in a biological system.

MetabolicFate Probe D-Amino Acid Azide Serum Serum Environment (Proteases + Low Thiols) Probe->Serum Injection Cell Intracellular Environment (High GSH + Ligases) Serum->Cell Uptake Stable Intact Probe (Bioorthogonal) Serum->Stable Proteolytic Resistance (D-Config) Degraded Proteolytic Degradation Serum->Degraded Rapid Cleavage Amine Reduced Amine (Dead End) Cell->Amine GSH Reduction (Slow) Incorp Peptidoglycan Incorporation Cell->Incorp Mur Ligase Recognition L_Probe L-Amino Acid Azide L_Probe->Serum

Caption: Figure 1. Metabolic fate of D-Amino Acid Azides. Note the survival advantage in serum due to D-configuration, contrasting with the risk of thiol-mediated reduction in the cytoplasm.

Part 3: Experimental Protocols

Protocol A: Assessing Proteolytic Stability (Self-Validating)

Objective: Quantify the resistance of your D-amino acid azide probe to serum proteases compared to an L-control.

Reagents:

  • Pooled Human or Mouse Serum.

  • Internal Standard (e.g., non-peptide small molecule like Caffeine).

  • LC-MS grade Acetonitrile.

Workflow:

  • Preparation: Dissolve D-azide probe and L-azide control in PBS to 1 mM.

  • Incubation: Mix 10 µL of probe with 90 µL of pre-warmed (37°C) serum.

  • Sampling: At

    
    , remove 10 µL aliquots.
    
  • Quenching: Immediately add 40 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate serum proteins. Centrifuge at 14,000 x g for 10 min.

  • Analysis: Analyze supernatant via LC-MS. Monitor the parent ion mass.

  • Validation: The Internal Standard peak area must remain constant (<5% CV) across all time points. If L-control does not degrade >50% within 4 hours, check serum activity.

Protocol B: Thiol-Stability Challenge

Objective: Determine if the azide handle survives the reducing environment of the cytoplasm.

Reagents:

  • Glutathione (Reduced, GSH).[1][2][3]

  • Dithiothreitol (DTT) - Positive Control for reduction.

  • Phosphate Buffer (pH 7.4, degassed).

Workflow:

  • Setup: Prepare 100 µM probe solution in buffer.

  • Challenge:

    • Condition A: Buffer only (Negative Control).

    • Condition B: + 5 mM GSH (Physiological stress).

    • Condition C: + 10 mM DTT (Accelerated reduction).

  • Incubation: Incubate at 37°C for 4 hours.

  • Readout: Analyze via LC-MS. Look for the mass shift of -26 Da (Loss of

    
     + gain of 
    
    
    
    , converting
    
    
    to
    
    
    ).
  • Interpretation: If >10% reduction is observed in Condition B, the probe is unsuitable for long-term intracellular tracking without encapsulation or structural modification.

Part 4: Biological Applications & Troubleshooting[4]

Bacterial Peptidoglycan Labeling (FDAAs)

D-amino acid azides (e.g., 3-azido-D-alanine) are standard tools for labeling bacterial cell walls.[4][5]

  • Mechanism: Bacterial Mur ligases (MurC, MurD, MurE, MurF) and D-Ala-D-Ala ligases (Ddl) have high substrate promiscuity but strict stereospecificity for D-amino acids.

  • Stability Note: The incorporation is a "race" between the ligase enzymes and the cytosolic reduction of the azide. High concentrations (1–5 mM) are often used to drive incorporation kinetics over reduction kinetics.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Loss of Click Signal Azide reduction to amine by thiols.Avoid DTT in lysis buffers. Use TCEP (Tris(2-carboxyethyl)phosphine) which does not reduce azides as aggressively as DTT.
High Background Non-specific sticking of hydrophobic dyes.Perform rigorous washing. Ensure the D-amino acid was not racemized to L-form (which might incorporate into host proteins).[6]
No Labeling (Bacteria) Probe efflux or lack of uptake.Verify the specific transport system (e.g., dipeptide permeases) for the target species.
Storage and Handling
  • Light Sensitivity: Aryl azides are photolabile (decompose to nitrenes). Store in amber vials. Alkyl azides are generally photostable but should be kept dark to prevent slow degradation.

  • Temperature: Store lyophilized powders at -20°C. Avoid repeated freeze-thaw cycles of aqueous solutions, which can accelerate hydrolysis or racemization.

References

  • Metabolic Labeling of Peptidoglycan: Siegrist, M. S., et al. (2013). "D-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen."[7] ACS Chemical Biology. Link

  • Azide Reduction by Thiols: Handlon, A. L., & Oppenheimer, N. J.[8] (1988).[8] "Thiol Reduction of 3'-azidothymidine to 3'-aminothymidine: Kinetics and Biomedical Implications."[8] Pharmaceutical Research. Link

  • Bioorthogonal Chemistry Stability: Sletten, E. M., & Bertozzi, C. R. (2009). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition. Link

  • D-Amino Acid Resistance: Kreil, G. (1997). "D-Amino acids in animal peptides." Annual Review of Biochemistry. Link

  • FDAA Development: Kuru, E., et al. (2012). "In Situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids." Angewandte Chemie. Link

Sources

Technical Whitepaper: Physicochemical Profiling and Application of N3-D-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N3-D-Dap(Boc)-OH (CAS: 1630044-08-4) is a specialized non-proteinogenic amino acid derivative used critically in the synthesis of proteolytically stable peptidomimetics and bio-orthogonal probes.[] Structurally defined as (R)-2-azido-3-((tert-butoxycarbonyl)amino)propanoic acid , this molecule features an


-azido motif and a side-chain Boc-protected amine.

Unlike standard Fmoc-amino acids, the


-azido group serves a dual purpose: it acts as a "masked" amine precursor (via Staudinger reduction) and as a reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides validated physicochemical data, solubility thresholds, and handling protocols designed to ensure high coupling efficiency and safety in drug development workflows.

Physicochemical Specifications

The following data aggregates supplier specifications and calculated properties to establish a baseline for quality control (QC) and stoichiometry calculations.

Table 1: Molecular Identity & Properties[2]
PropertySpecificationNotes
Chemical Name N3-D-Dap(Boc)-OHSystematic: (R)-2-azido-3-(tert-butoxycarbonylamino)propanoic acid
CAS Number 1630044-08-4 Specific to the D-enantiomer
Molecular Formula

Molecular Weight 230.22 g/mol Use this value for molarity calculations
Appearance White to off-white crystalline powderHygroscopic; store under inert gas
Stereochemistry D-Configuration (R)Confers resistance to endogenous proteases
Purity Standard

98.0% (HPLC)
Critical for preventing chain-termination in SPPS
Melting Point 92–97 °CRange based on L-enantiomer analog data; decomposes at high heat
Solubility Soluble in DMF, DMSO, DCMPoorly soluble in water (neutral pH)
Structural Causality

The D-configuration is selected specifically to inhibit enzymatic degradation in serum stability assays, a common requirement for therapeutic peptides. The


-azido group  (

) is distinct from a standard amino group; it lacks the nucleophilicity to participate in acylation until reduced or clicked, effectively capping the N-terminus or serving as a bio-orthogonal ligation site.

Solubility Profile & Dissolution Protocols

Achieving complete dissolution without aggregation is critical for coupling efficiency. The hydrophobic Boc group and the non-ionic Azide moiety dictate a preference for polar aprotic solvents.

Solvent Compatibility Matrix
  • Primary Solvents (Recommended):

    • DMF (N,N-Dimethylformamide): The gold standard for SPPS. Solubility typically exceeds 0.5 M.

    • NMP (N-Methyl-2-pyrrolidone): Superior for difficult sequences; higher cost.

    • DMSO (Dimethyl sulfoxide): Excellent solubility but difficult to remove; use only if necessary for biological assays.

  • Secondary Solvents:

    • DCM (Dichloromethane): Good solubility; often used in mixture with DMF for coupling to sensitive resins (e.g., 2-Chlorotrityl chloride).

    • Methanol/Ethanol: Soluble, but avoid nucleophilic solvents during activation steps (risk of ester formation).

  • Incompatible:

    • Water: Insoluble at neutral pH. Requires pH adjustment (formation of carboxylate salt) to dissolve, which may compromise the Boc group or Azide stability over time.

Protocol 1: Preparation of 0.2 M Coupling Solution (SPPS)

Target: Prepare 10 mL of 0.2 M solution in DMF for automated synthesis.

  • Weighing: Calculate mass required:

    
    .
    
    • Best Practice: Weigh 465 mg to account for transfer losses.

  • Solvent Addition: Add 8.0 mL of dry DMF (peptide synthesis grade, amine-free).

  • Vortexing: Vortex for 30–60 seconds. The powder should dissolve rapidly.

    • Troubleshooting: If turbidity persists, sonicate for 1 minute at ambient temperature. Do not heat above 40°C to prevent azide decomposition.

  • Final Volume: Adjust volume to 10.0 mL with DMF.

  • Activation: Add coupling reagents (e.g., DIC/Oxyma or HATU/DIEA) immediately prior to use. Note: Azides are stable to standard activation, but prolonged exposure to phosphonium salts (PyBOP) should be minimized to avoid Staudinger-like side reactions.

Synthetic Applications & Workflows

N3-D-Dap(Boc)-OH is versatile. It can function as a "Clickable" N-terminal cap or a latent amino group.

Workflow A: Solid Phase Peptide Synthesis (SPPS) Integration

When used in Fmoc-SPPS, this residue is typically the final amino acid added (N-terminal capping) because the


-azide cannot be deprotected like an Fmoc group to continue the chain.
  • Coupling: Standard DIC/Oxyma Pure chemistry is recommended.

  • Deprotection: The Boc group on the side chain is acid-labile. It will be removed during the final TFA cleavage of the peptide from the resin.

  • Result: A peptide with an N-terminal

    
    -azido group and a free 
    
    
    
    -amine (from the Dap side chain).
Workflow B: "Click" Chemistry (CuAAC)

The


-azido group reacts with alkynes to form 1,2,3-triazoles.
Visualization: Decision Logic for N3-D-Dap(Boc)-OH Usage

G Start Start: N3-D-Dap(Boc)-OH Solvent Dissolution (DMF/NMP) Start->Solvent Coupling Coupling to Resin (DIC/Oxyma) Solvent->Coupling Branch Intended Application? Coupling->Branch PathA Bio-Orthogonal Labeling (CuAAC / SPAAC) Branch->PathA Azide Handle PathB Latent Amine (Staudinger Reduction) Branch->PathB Masked Amine Click React with Alkyne-Tag (Formation of Triazole) PathA->Click Reduce Reduce Azide to Amine (Phosphine Reagents) PathB->Reduce FinalA Labeled D-Peptide Click->FinalA FinalB N-Terminal Amine Peptide Reduce->FinalB

Figure 1: Synthetic workflow decision tree for N3-D-Dap(Boc)-OH, detailing the divergence between click chemistry applications and reduction strategies.

Handling & Safety (Self-Validating Protocol)

Hazard Identification: While organic azides with a


 ratio 

(Carbon atoms per Nitrogen atom) are generally stable, N3-D-Dap(Boc)-OH (

) has a ratio of

. This places it in a borderline stability category. However, the presence of the Boc group and carboxyl group adds mass without adding energetic nitrogen, stabilizing the molecule.

Safety Rules:

  • No Metal Spatulas: Although low risk, avoid metal contact with azides to prevent trace formation of heavy metal azides (highly explosive). Use Teflon or plastic spatulas.

  • Heat Limit: Do not heat reaction mixtures above 60°C.

  • Waste Disposal: Do not dispose of azide solutions in acidic drains (risk of hydrazoic acid formation). Quench with excess water or specific azide neutralization protocols.

References

  • PubChem. (2023).[2] Compound Summary: Azido-amino acid derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

A Senior Application Scientist's Guide to N3-D-Dap(Boc)-OH: Precision in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The advent of bioorthogonal chemistry has fundamentally transformed our ability to study and manipulate biological systems with minimal perturbation.[1][2] At the heart of this revolution lies the need for chemical handles that are both invisible to native biological processes and uniquely reactive with a specific partner. N3-D-Dap(Boc)-OH, an azido-functionalized, non-canonical amino acid, has emerged as a superior building block for achieving precision in bioconjugation. This guide provides an in-depth analysis of the core advantages of N3-D-Dap(Boc)-OH, grounded in its unique molecular architecture. We will explore its application in the two cornerstone "click chemistry" reactions—Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—providing field-proven protocols and troubleshooting insights for researchers, scientists, and drug development professionals.

The Molecular Advantage: Deconstructing N3-D-Dap(Boc)-OH

The efficacy of N3-D-Dap(Boc)-OH stems from the synergistic function of its three key components: the azide (N3) bioorthogonal handle, the D-diaminopropionic acid (D-Dap) scaffold, and the tert-butoxycarbonyl (Boc) protecting group. Understanding the role of each is critical to appreciating its utility.

  • The Azide (N3) Group: The Bioorthogonal Workhorse. The azide is the cornerstone of this molecule's function. It is a small, abiotic functional group that is virtually absent from biological systems.[3][4] This bioorthogonality ensures that when introduced into a complex environment like a living cell, it will not participate in unwanted side reactions with the myriad of endogenous functional groups.[5][6] Its unique reactivity is reserved for specific reaction partners—alkynes—making it an exceptionally clean and selective chemical handle.[7]

  • The D-Diaminopropionic Acid (D-Dap) Scaffold: A Foundation of Stability. Unlike proteinogenic amino acids which exist in the L-configuration, N3-D-Dap(Boc)-OH is built on a D-amino acid scaffold. Peptides and proteins containing D-amino acids often exhibit significantly enhanced resistance to degradation by proteases and other enzymes, which are stereospecific for L-amino acids.[8] This property is invaluable for developing long-lasting therapeutic peptides or probes for in vivo studies. The diaminopropionic acid structure itself, with two amino groups, provides a unique backbone that can influence peptide conformation and offers distinct properties compared to more common scaffolds like lysine.[9][10]

  • The Boc Protecting Group: The Key to Site-Specificity. The tert-butoxycarbonyl (Boc) group temporarily masks one of the amino groups. This is not a trivial feature; it is the very element that enables its use as a discrete building block in automated Solid-Phase Peptide Synthesis (SPPS).[11][12] During synthesis, the Boc group protects the α-amino group, allowing the azide-bearing side chain to be precisely incorporated at any desired position within a peptide sequence. This level of control is impossible to achieve with non-specific labeling reagents and is fundamental to creating homogenous, well-defined bioconjugates.

Table 1: Physicochemical Properties of N3-D-Dap(Boc)-OH
PropertyValue
Synonyms N-α-Boc-N-β-azido-D-2,3-diaminopropionic acid
Molecular Formula C8H14N4O4
Molecular Weight 230.22 g/mol
Appearance White to off-white solid
Key Features Azide handle, D-chiral center, Boc-protected amine
Primary Application Site-specific incorporation of an azide for bioorthogonal "click" chemistry

The Reaction Advantage: Harnessing Click Chemistry

The azide group on N3-D-Dap(Boc)-OH is the gateway to two of the most powerful bioorthogonal reactions: CuAAC and SPAAC. The choice between them is a critical experimental decision dictated by the biological context of the study.[13][14] Both reactions are forms of the Huisgen 1,3-dipolar cycloaddition, resulting in the formation of a highly stable triazole ring, which acts as a robust and irreversible linker.[14]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a reaction between an azide and a terminal alkyne , which requires a copper(I) catalyst to proceed at a biologically relevant rate.[6][13] It is known for its exceptional speed, high efficiency, and the formation of a single 1,4-disubstituted triazole product.[13]

  • Expertise & Experience: The primary drawback of CuAAC is the requirement for copper, which can be toxic to living cells and interfere with biological processes.[5][15] Therefore, CuAAC is the superior choice for in vitro applications where the biological system is not living, such as labeling purified proteins, synthesizing peptide-drug conjugates that will be purified later, or functionalizing materials.[14] The copper catalyst can be efficiently removed during downstream purification steps.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity issues of CuAAC, SPAAC was developed. This reaction occurs between an azide and a strained cyclooctyne (e.g., DBCO, BCN) and proceeds rapidly without the need for a catalyst.[5][15] The reaction is driven by the release of the high ring strain within the cyclooctyne molecule upon forming the more stable triazole ring.[15]

  • Expertise & Experience: SPAAC is the gold standard for applications in living systems, including live-cell imaging and in vivo bioconjugation.[14][15] Its bioorthogonality is excellent, as neither the azide nor the cyclooctyne react with native cellular components.[15] However, researchers must be aware that some strained alkynes can be hydrophobic and may exhibit off-target reactivity with thiols, such as those in cysteine residues.[16] Furthermore, the synthesis of strained alkynes is more complex, making these reagents generally more expensive than simple terminal alkynes.[15]

G cluster_0 CuAAC Pathway (in vitro) cluster_1 SPAAC Pathway (in vivo / live cell) Azide_CuAAC Azido-Peptide (from N3-D-Dap(Boc)-OH) Product_CuAAC 1,4-Triazole Conjugate Azide_CuAAC->Product_CuAAC Alkyne_CuAAC Terminal Alkyne (e.g., Alkyne-Fluorophore) Alkyne_CuAAC->Product_CuAAC Catalyst Cu(I) Catalyst + Ligand (TBTA/THPTA) Catalyst->Product_CuAAC Catalyzes Reaction Azide_SPAAC Azido-Peptide (from N3-D-Dap(Boc)-OH) Product_SPAAC Triazole Conjugate (Mixture of regioisomers) Azide_SPAAC->Product_SPAAC Spontaneous Reaction Alkyne_SPAAC Strained Cyclooctyne (e.g., DBCO-Drug) Alkyne_SPAAC->Product_SPAAC

Fig. 1: Comparison of CuAAC and SPAAC reaction pathways.
Table 2: Comparison of CuAAC and SPAAC for Bioorthogonal Labeling
FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Causality & Experimental Choice
Biocompatibility Lower; copper catalyst is cytotoxic.[15]Higher; no catalyst required.[5][15]SPAAC is the required choice for live-cell or in vivo experiments.
Reaction Rate Very fast (2nd order rate constants ~10³ M⁻¹s⁻¹)Fast (2nd order rate constants ~1 M⁻¹s⁻¹)CuAAC is preferred for rapid, high-throughput in vitro conjugations.
Alkyne Reagent Simple, small terminal alkynes.[13]Complex, bulky strained cyclooctynes (DBCO, BCN).[13]Terminal alkynes are less expensive and less likely to cause steric hindrance.
Regioselectivity Exclusively 1,4-disubstituted triazole.[13]Mixture of 1,4- and 1,5-disubstituted regioisomers.[13]CuAAC provides a single, defined product isomer, crucial for structural studies.
Ideal Application In vitro conjugation, material science, ADC synthesis where copper can be removed.[14]Live-cell imaging, in vivo bioconjugation, labeling of sensitive biological systems.[14]The biological context (living vs. non-living) is the primary determinant.

Field-Proven Methodologies: Experimental Protocols

The following protocols provide a self-validating system for the incorporation and subsequent labeling of N3-D-Dap(Boc)-OH. They are designed to be robust, but optimization may be required based on the specific peptide sequence and conjugation partner.

Protocol 3.1: Site-Specific Incorporation of N3-D-Dap(Boc)-OH into a Peptide via SPPS

This protocol outlines the incorporation of N3-D-Dap(Boc)-OH into a target peptide sequence using standard automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

spss_workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotect Wash1 3. Washing (DMF, DCM) Fmoc_Deprotect->Wash1 Coupling 4. Amino Acid Coupling (Activate & Add Next Fmoc-AA) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Incorporate_N3 6. Incorporate N3-D-Dap(Boc)-OH (Use specialized coupling) Repeat->Incorporate_N3 Cleavage 7. Cleavage & Deprotection (e.g., 95% TFA Cocktail) Repeat->Cleavage After final AA Incorporate_N3->Repeat Continue chain elongation Incorporate_N3->Cleavage If N3-Dap is C-terminal Precipitate 8. Precipitation & Purification (Cold Ether & HPLC) Cleavage->Precipitate Final_Product Purified Azido-Peptide Precipitate->Final_Product

Fig. 2: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin

  • Standard Fmoc-protected amino acids

  • N3-D-Dap(Boc)-OH (Note: for Fmoc-SPPS, an Fmoc-protected version like Fmoc-D-Dap(N3)-OH would be used alongside Boc-protected orthogonal side chains if needed. This protocol assumes the appropriate N-alpha protection is used).

  • Coupling reagents: HBTU/HOBt or HATU.[17]

  • Base: N,N'-Diisopropylethylamine (DIPEA).[17]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection: 20% piperidine in DMF.

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane.

  • Cold diethyl ether.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the preceding amino acid by treating with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

  • Coupling N3-D-Dap(Boc)-OH:

    • In a separate vial, dissolve N3-D-Dap(Boc)-OH (3 eq.), HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Causality: N-alpha protected azido amino acids can be sterically hindered, requiring a more potent coupling reagent like HATU and extended coupling times to ensure high efficiency.[8]

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the synthesis is complete, treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to obtain a pellet, and purify by reverse-phase HPLC. Confirm the final product mass by mass spectrometry.[8]

Protocol 3.2: SPAAC-Mediated Labeling of an Azido-Peptide with a DBCO-Fluorophore

Materials:

  • Purified, lyophilized azido-peptide (from Protocol 3.1)

  • DBCO-functionalized fluorophore (e.g., DBCO-488)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Solvent: DMSO (for dissolving DBCO reagent)

Procedure:

  • Dissolve Reactants: Dissolve the azido-peptide in PBS to a final concentration of 1-2 mg/mL. Dissolve the DBCO-fluorophore in a minimal amount of DMSO to create a 10 mM stock solution.

  • Reaction Setup: In a microcentrifuge tube, combine the azido-peptide solution with 1.5-2.0 molar equivalents of the DBCO-fluorophore stock solution.

  • Incubation: Gently mix and allow the reaction to proceed at room temperature for 4-12 hours, protected from light. Trustworthiness: The reaction is self-validating. Progress can be monitored by LC-MS, observing the disappearance of the starting peptide mass and the appearance of the new, higher mass of the labeled peptide.

  • Purification: Remove excess, unreacted DBCO-fluorophore by size-exclusion chromatography (e.g., a desalting column) or by reverse-phase HPLC.

  • Analysis: Confirm successful labeling by mass spectrometry and quantify the labeling efficiency using UV-Vis spectroscopy.

Application Focus: Advancing Antibody-Drug Conjugate (ADC) Development

One of the most impactful applications of N3-D-Dap(Boc)-OH is in the construction of next-generation Antibody-Drug Conjugates (ADCs).[18][19] First-generation ADCs were often created by non-specific chemical modification of lysines or cysteines, resulting in a heterogeneous mixture of products with varying drug-to-antibody ratios (DAR). This heterogeneity complicates manufacturing and can negatively impact the therapeutic window.

The use of N3-D-Dap(Boc)-OH, incorporated into the antibody via genetic code expansion or enzymatic methods, allows for the creation of a homogenous population of antibodies with a precisely placed azide handle.[20] This enables the attachment of a DBCO-functionalized cytotoxic drug via SPAAC, yielding a well-defined ADC with a specific DAR.[20] This precision is paramount for ensuring consistent efficacy and safety profiles.

adc_workflow Start 1. Site-Specific Azide Incorporation (e.g., into Antibody Fc region via enzymatic or genetic methods) Azide_Ab Homogenous Azido-Antibody Start->Azide_Ab SPAAC 2. SPAAC Reaction (Biocompatible, Catalyst-Free) Azide_Ab->SPAAC Drug DBCO-functionalized Cytotoxic Drug Drug->SPAAC Purify 3. Purification (e.g., Protein A Chromatography) SPAAC->Purify ADC Final Homogenous ADC (Defined DAR) Purify->ADC QC 4. Quality Control (HIC, MS, SEC) ADC->QC

Fig. 3: Workflow for Site-Specific ADC Generation via SPAAC.

Trustworthiness & Troubleshooting

A robust protocol is a self-validating one. Below are common challenges and checkpoints to ensure experimental integrity.

ChallengeCauseSolution & Verification
Incomplete Coupling in SPPS Steric hindrance of the azido amino acid.Use a stronger coupling reagent like HATU. Double couple (run the coupling reaction twice). Verify completion with a Kaiser test on a small resin sample before proceeding.
Low Labeling Efficiency Insufficient equivalents of alkyne reagent; peptide aggregation.Increase the molar excess of the alkyne reagent to 3-5 equivalents. Add a small percentage of organic co-solvent (e.g., 10% DMSO) to the reaction buffer to improve solubility. Monitor by LC-MS.
SPAAC Reaction Failure Presence of free sodium azide (NaN3) in buffers.[21]Avoid using NaN3 as a preservative in any buffers used for click chemistry.[21] NaN3 will compete with the peptide's azide for the DBCO reagent. If its presence is unavoidable, it must be removed by dialysis or buffer exchange prior to the reaction.
Off-Target SPAAC Labeling Some strained alkynes can react with free thiols (cysteines).[16]If the target protein contains reactive cysteines, consider temporarily blocking them with a reversible agent like N-ethylmaleimide prior to SPAAC, or choose a cyclooctyne derivative with lower thiol reactivity.

References

  • A Comparative Guide to CuAAC and SPAAC for the Modific
  • Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC. ()
  • Comparative Guide: CuAAC vs. SPAAC for Labeling with Methyl 6-(azidomethyl)
  • Does azide ion interfere with click chemistry reactions (CuAAC and SPAAC)? - Lumiprobe. ()
  • Boc-L-Dap(N3)-OH*CHA | 122225-54-1 - Benchchem. ()
  • Application Notes and Protocols: Labeling of Biomolecules with Fmoc-L-Dap(N3)-OH - Benchchem. ()
  • N3-Dab(Boc)-OH - Chem-Impex. ()
  • An In-depth Technical Guide to the Structure and Synthesis of Fmoc-L-Dap(N3)-OH - Benchchem. ()
  • Overview of Copper-Free Click Chemistry - ChemPep. ()
  • Application Notes and Protocols for Incorporating Fmoc-L-Dap(N3)-OH into Peptides - Benchchem. ()
  • N3-D-Dab(Boc)-OH | Click Chemistry Reagent | MedChemExpress. ()
  • Recent advances in developing active targeting and multi-functional drug delivery systems via bioorthogonal chemistry - PMC. ()
  • OH and Fmoc-Dap(Boc)-OH in Drug Discovery: Application Notes and Protocols - Benchchem. ()
  • Boc-Dap-OH = 98.0 TLC 73259-81-1 - Sigma-Aldrich. ()
  • Boc-D-Dap(Boc)-OH DCHA | C25H47N3O6 | CID 74788196 - PubChem. ()
  • N3-L-Dap(Boc)-OH | Click Chemistry Reagent | MedChemExpress. ()
  • Genetically directing DAP incorporation in recombinant proteins a,...
  • The Azido Acid in Bioconjugation: An In-Depth Technical Guide - Benchchem. ()
  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - OUCI. ()
  • N3-DAPr-Suc-OH - (CAS 929894-58-6) | ADC Linker - BOC Sciences. ()
  • Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall - PMC. ()
  • Cutting-edge bioorthogonal chemistry: Innovations, practical applic
  • Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC. ()
  • BIOORTHOGONAL FLUORESCENT LABELS: A REVIEW ON COMBINED FORCES - Repository of the Academy's Library. ()
  • Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocycliz
  • Application Note: Incorporating Boc-N-Me-D-Met-OH into Peptide Libraries - Benchchem. ()
  • Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC. ()
  • Ribosome-mediated incorporation of fluorescent amino acids into peptides in vitro - The Royal Society of Chemistry. ()
  • Bioorthogonal labeling of biomolecules. (a) Bioorthogonal chemical...
  • Bioorthogonal Reactions - KLang Lab | Chemical Biology. ()
  • Synthesis of Azido Acids and Their Application in the Prepar
  • Development of tCAP(N3)
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - KU ScholarWorks. ()

Sources

N3-D-Dap(Boc)-OH CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on N3-D-Dap(Boc)-OH (CAS 1630044-08-4)[]

Advanced Reagents for Bioorthogonal Chemistry & Peptide Engineering

Executive Summary

N3-D-Dap(Boc)-OH (CAS 1630044-08-4 ) is a specialized non-canonical amino acid derivative used primarily in solid-phase peptide synthesis (SPPS) and medicinal chemistry.[] Structurally, it is the D-enantiomer of 2-azido-3-(tert-butoxycarbonylamino)propanoic acid.

This molecule serves a dual strategic purpose:

  • Alpha-Azido Functionality (

    
    ):  Acts as a "masked" amine or a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry. Unlike standard amino acids, the alpha-amine is replaced by an azide, preventing further chain elongation unless reduced (e.g., via Staudinger reduction).
    
  • Beta-Amine Protection (

    
    ):  The side-chain amine is protected with a Boc (tert-butyloxycarbonyl)  group, which is orthogonal to base-labile conditions (Fmoc) but sensitive to acid (TFA).
    

This guide details the physicochemical properties, synthesis logic, and validated protocols for incorporating this building block into peptide workflows.

Chemical Identity & Structural Specifications

Nomenclature & Identifiers
Property Specification
Chemical Name (2R)-2-Azido-3-[(tert-butoxycarbonyl)amino]propanoic acid
Common Abbreviations N3-D-Dap(Boc)-OH; Azido-D-Dap(Boc)-OH
CAS Number 1630044-08-4
Molecular Formula

Molecular Weight 230.22 g/mol
Stereochemistry D-Configuration (R-isomer at

-carbon)
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, DMF, DMSO; sparingly soluble in water
Structural Analysis

The molecule features a 3-carbon backbone (propanoic acid).

  • Position 1 (COOH): Carboxylic acid for peptide coupling.

  • Position 2 (

    
    -Carbon):  Substituted with an Azide (-N
    
    
    
    )
    group instead of a primary amine.[2] This confers resistance to enzymatic degradation and enables "Click" reactivity.
  • Position 3 (

    
    -Carbon):  Substituted with a Boc-protected amine . Upon acidic cleavage (e.g., 95% TFA), this group yields a primary amine, creating a 1,2-diamine motif (alpha-amino/alpha-azido + beta-amino).
    

Strategic Applications in Drug Discovery

N-Terminal Capping & "Click" Conjugation

N3-D-Dap(Boc)-OH is typically used as the final residue in Fmoc-SPPS.

  • Step 1: Couple N3-D-Dap(Boc)-OH to the N-terminus of the resin-bound peptide.

  • Step 2: The

    
    -azide serves as a bioorthogonal handle.
    
  • Step 3: Perform on-resin or solution-phase CuAAC with an alkyne-tagged payload (fluorophore, drug, PEG).

  • Step 4: Global deprotection (TFA) removes the side-chain Boc group, liberating a free

    
    -amine which can improve solubility or serve as a second conjugation site.
    
"Masked" Amino Acid Strategy

The


-azide can be reduced to an amine using phosphines (Staudinger reduction). This allows N3-D-Dap(Boc)-OH to act as a precursor for D-2,3-diaminopropionic acid (D-Dap) without the risk of racemization or side reactions associated with coupling sensitive diamines.

Experimental Protocols

Protocol A: Coupling N3-D-Dap(Boc)-OH in SPPS

Context: Alpha-azido acids are prone to racemization (epimerization) if activated with strong bases (like DIPEA) in the presence of uronium salts (HATU/HBTU). Recommendation: Use carbodiimide activation or non-nucleophilic bases (Collidine).

Materials:

  • Resin-bound peptide (Fmoc-deprotected).

  • N3-D-Dap(Boc)-OH (3.0 equiv).

  • DIC (N,N'-Diisopropylcarbodiimide) (3.0 equiv).

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 equiv).

  • Solvent: DMF (anhydrous).

Step-by-Step Procedure:

  • Pre-activation: Dissolve N3-D-Dap(Boc)-OH and Oxyma Pure in minimal DMF. Cool to 0°C. Add DIC. Stir for 2-5 minutes.

    • Why? Pre-activation at low temp minimizes racemization.

  • Coupling: Add the mixture to the resin. Shake at room temperature for 2–4 hours .

    • Note: Azido acids react slower than Fmoc-amino acids. Extended coupling time is required.

  • Monitoring: Check completion via Kaiser Test (ninhydrin).

    • Result: If negative (no color), coupling is complete.

  • Washing: Wash resin with DMF (

    
     min) and DCM (
    
    
    
    min).
Protocol B: On-Resin CuAAC Click Reaction

Context: Conjugating an alkyne-functionalized fluorophore to the N-terminal azide.

Materials:

  • Peptide-Resin with N-terminal Azide.

  • Alkyne-Payload (2.0 equiv).

  • CuI (Copper(I) Iodide) (0.5 equiv) or Cu(MeCN)

    
    PF
    
    
    
    .
  • Ascorbic Acid (5.0 equiv) (if using Cu(II) salts).

  • Base: DIPEA (5.0 equiv).

  • Solvent: DMF/Piperidine (avoid Piperidine if base-labile linkers are present; use 2,6-lutidine).

Step-by-Step Procedure:

  • Swelling: Swell resin in degassed DMF.

  • Catalyst Prep: Dissolve Alkyne, Copper source, and Base in DMF.

    • Safety: Keep under inert atmosphere (

      
      ) to prevent Copper oxidation.
      
  • Reaction: Add solution to resin. Agitate for 6–16 hours at room temperature.

  • Wash: Extensive washing is critical to remove Copper.

    • Wash: DMF (

      
      ), 0.5% sodium diethyldithiocarbamate in DMF (copper scavenger), DMF (
      
      
      
      ), DCM (
      
      
      ).

Visualizing the Workflow

Diagram 1: Strategic Incorporation in SPPS

This diagram illustrates the logic of using N3-D-Dap(Boc)-OH as a terminator and subsequent activation.

SPPS_Workflow Start Resin-Peptide-NH2 (Fmoc Removed) Coupling Coupling Reaction (DIC/Oxyma, DMF) Start->Coupling Reagent N3-D-Dap(Boc)-OH (CAS 1630044-08-4) Reagent->Coupling Intermediate Resin-Peptide-Dap(N3, Boc) (N-term Azide, Side-chain Boc) Coupling->Intermediate Choice Decision Point Intermediate->Choice PathA Global Cleavage (TFA) Choice->PathA Direct Cleavage PathB Click Reaction (CuAAC with Alkyne) Choice->PathB Functionalization ProductA Final Peptide: N3-D-Dap-Peptide (Free side-chain NH2) PathA->ProductA ProductB Triazole Conjugate (On-Resin) PathB->ProductB ProductB->PathA Subsequent Cleavage

Caption: Workflow for incorporating N3-D-Dap(Boc)-OH into peptide synthesis, showing divergent paths for direct cleavage vs. on-resin click chemistry.

Diagram 2: Chemical Transformation & Orthogonality

Visualizing the specific chemical changes during the process.

Chemical_Logic Substrate N3-D-Dap(Boc)-OH Alpha: Azide (-N3) Beta: Boc-Amine (-NHBoc) TFA_Cond Acidic Conditions (95% TFA) Substrate->TFA_Cond Cleavage Click_Cond Click Conditions (Cu(I), Alkyne) Substrate->Click_Cond Conjugation Result_TFA Result A Alpha: Azide (Stable) Beta: Free Amine (-NH2) TFA_Cond->Result_TFA Boc Removal Result_Click Result B Alpha: Triazole Linkage Beta: Boc-Amine (Stable) Click_Cond->Result_Click Cycloaddition

Caption: Orthogonality map showing how the Azide and Boc groups respond differently to standard peptide synthesis conditions.

Quality Control & Safety

Analytical Parameters
  • HPLC: Monitor at 210 nm (peptide bond) and 254 nm (if aromatic). The azide group has a weak absorbance but is distinct in IR.

  • IR Spectroscopy: The Azide group (

    
    ) exhibits a strong, diagnostic stretch peak at ~2100 cm
    
    
    
    . This is the gold standard for verifying azide integrity.
  • Mass Spectrometry (ESI-MS): Expect

    
     or 
    
    
    
    . Note that azides can lose
    
    
    under harsh ionization conditions.
Safety & Handling
  • Shock Sensitivity: While N3-D-Dap(Boc)-OH (C/N ratio = 2.0) is a small organic azide, the Boc group adds steric bulk and carbon content, stabilizing the molecule. However, pure azido acids should be handled with care . Avoid metal spatulas if possible; use Teflon or plastic.

  • Heat: Do not heat above 60°C during dissolution or coupling.

  • Waste: Azide solutions should not be disposed of down the drain with metals (forms explosive metal azides). Quench with weak acid or specific azide neutralization protocols.[3]

References

  • Bapeks. N3-D-Dap(Boc) Product Specification & CAS Verification. Retrieved from [Link]

  • Meldal, M., & Tornøe, C. W. (2008).Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
  • Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters, 9(19), 3797-3800. (Methodology for Azide Synthesis).[]

  • PubChem. Compound Summary for Azido-amino acids. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Introduction: Bridging Synthetic Peptides with Functional Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Solid-Phase Peptide Synthesis (SPPS) Utilizing N3-D-Dap(Boc)-OH

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, transforming a once laborious solution-phase process into a streamlined, automatable methodology.[1][2] The most prevalent strategy employed today is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which utilizes an orthogonal protection scheme based on a base-labile Nα-Fmoc group and acid-labile side-chain protecting groups.[1] This allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[2]

The true power of modern peptide science lies in the ability to move beyond the canonical 20 amino acids, incorporating non-standard building blocks to bestow novel functions. N3-D-Dap(Boc)-OH, or (R)-2-azido-3-((tert-butoxycarbonyl)amino)propanoic acid, is a prime example of such a building block.[3] Its strategic importance comes from the side-chain azide (–N3) group. This functional group is remarkably stable throughout the standard SPPS cycles of base-mediated Fmoc deprotection and amide bond formation.[4] More importantly, the azide serves as a bioorthogonal chemical handle.[5][6] It is virtually absent in biological systems and can undergo highly specific and efficient "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][8][9]

This capability allows for the precise, post-synthetic conjugation of peptides to a vast array of molecules, including fluorescent dyes, imaging agents, cytotoxic drugs for antibody-drug conjugates (ADCs), or polyethylene glycol (PEG) chains to enhance pharmacokinetic profiles.[6][7][9] The D-configuration of the amino acid provides inherent resistance to enzymatic degradation, while the side-chain tert-butoxycarbonyl (Boc) group offers robust protection that is conveniently removed during the final acid-mediated cleavage from the resin. This guide provides a comprehensive, field-tested protocol for the successful incorporation of N3-D-Dap(Boc)-OH into synthetic peptides, aimed at researchers, scientists, and drug development professionals.

Core Synthesis Workflow: The SPPS Cycle

The synthesis of a peptide on a solid support is a cyclical process. Each cycle adds one amino acid to the growing chain and consists of four key stages: resin swelling, Nα-Fmoc deprotection, amide bond coupling, and optional capping. This process is repeated until the desired peptide sequence is fully assembled.

SPPS_Workflow cluster_resin Solid Support Resin Peptide-Resin (N-term Fmoc) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Removes Fmoc Coupling Step 2: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Prepares for Coupling Wash2 Wash (DMF) Coupling->Wash2 Forms Peptide Bond Wash2->Resin Ready for Next Cycle

Caption: The iterative four-step cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Step-by-Step Incorporation

This protocol details the manual synthesis on a 0.1 mmol scale. Reagent volumes and quantities should be adjusted proportionally for different synthesis scales.

Materials and Reagents
Category Reagent/Material Purpose
Resin Rink Amide Resin (for C-terminal amide) or Wang/2-Cl-Trt Resin (for C-terminal acid)Solid support for peptide assembly
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)Resin swelling, washing, reaction solvent
Amino Acids Standard Fmoc-protected amino acids, N3-D-Dap(Boc)-OH Peptide building blocks
Deprotection 20% (v/v) Piperidine in DMFRemoval of Nα-Fmoc protecting group
Coupling HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Carboxyl group activation reagent
Base N,N-Diisopropylethylamine (DIPEA)Activates coupling and neutralizes resin
Cleavage Reagent K : Trifluoroacetic acid (TFA), Thioanisole, Water, Phenol, 1,2-Ethanedithiol (EDT)Cleavage from resin & side-chain deprotection
Precipitation Cold Diethyl Ether (Et2O)Precipitation of the crude peptide
Monitoring Ninhydrin (Kaiser) Test KitQualitative test for free primary amines
Step 1: Resin Swelling

The initial swelling of the resin is critical to ensure all reactive sites within the polymer matrix are accessible to reagents.[1]

  • Place the resin (e.g., Rink Amide, ~0.1 mmol substitution) into a fritted reaction vessel.

  • Add DMF (10-15 mL per gram of resin) and agitate gently (e.g., using a shaker or manual swirling) for 30-60 minutes at room temperature.

  • Drain the DMF through the frit.

Step 2: Nα-Fmoc Deprotection

This step exposes the N-terminal amine of the growing peptide chain, preparing it for coupling with the next amino acid.

  • Add 20% piperidine in DMF to the swollen resin.

  • Agitate for 3-5 minutes and drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[10]

  • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

Step 3: Coupling of N3-D-Dap(Boc)-OH

This is the core step for incorporating the azide-functionalized amino acid. HATU is a highly efficient coupling reagent, making it an excellent choice for non-standard or sterically hindered amino acids to ensure high coupling yields and minimize racemization.[11]

  • Prepare the Coupling Solution: In a separate tube, dissolve N3-D-Dap(Boc)-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (~2 mL).

  • Pre-activation: Add DIPEA (8 eq., 0.8 mmol) to the amino acid/HATU solution. The solution will typically change color. Allow it to pre-activate for 1-3 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor Completion: Take a small sample of resin beads, wash them thoroughly with DMF and IPA, and perform a Kaiser test. A negative result (beads remain yellow or colorless) indicates complete coupling.[12] If the test is positive (blue/purple beads), the coupling reaction should be extended or repeated.

  • Once coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Sources

Application Note: Strategic Incorporation of N3-D-Dap(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Chemical Properties

N3-D-Dap(Boc)-OH , chemically identified as (R)-2-azido-3-(tert-butoxycarbonylamino)propanoic acid (CAS: 1630044-08-4, MW: 230.22)[], is a highly specialized, orthogonally protected building block used in advanced peptide engineering. Unlike standard Fmoc-protected amino acids, this derivative replaces the α-amino group with an azide (-N3) while masking the β-amino group of the D-diaminopropionic acid (Dap) core with a tert-butyloxycarbonyl (Boc) protecting group[].

The causality behind selecting N3-D-Dap(Boc)-OH lies in its trifunctional utility:

  • Bioorthogonal Reactivity: The α-azide serves as a stable, highly reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[2].

  • Proteolytic Resistance: The D-stereocenter inherently disrupts recognition by endogenous proteases, significantly enhancing the in vivo half-life of the resulting peptide[].

  • Orthogonal Deprotection: The azide group is completely stable to standard Fmoc-SPPS conditions (e.g., 20% piperidine) and global acidic cleavage (95% TFA)[4]. Upon TFA cleavage, the Boc group is removed, liberating a cationic β-amine that can improve aqueous solubility or serve as a secondary conjugation site.

Strategic Divergence in Synthesis Workflows

Depending on the therapeutic or structural goal, N3-D-Dap(Boc)-OH can be incorporated using two distinct strategies. Strategy A utilizes the building block as an N-terminal cap, preserving the azide for post-cleavage click chemistry. Strategy B incorporates the residue internally; the α-azide is subsequently reduced to an α-amine on-resin via a Staudinger reduction, allowing Fmoc-SPPS to continue[5].

Workflow N1 Nascent Peptide on Resin (Free N-Terminus) N2 Couple N3-D-Dap(Boc)-OH (HATU / DIPEA) N1->N2 Step 1 N3 Strategic Divergence N2->N3 Step 2 N4 Strategy A: N-Terminal Capping N3->N4 Route A N7 Strategy B: Internal Incorporation N3->N7 Route B N5 TFA Cleavage (Boc Removal -> Free β-Amine) N4->N5 Step 3A N6 Downstream Click Chemistry (CuAAC / SPAAC) N5->N6 Step 4A N8 On-Resin Azide Reduction (PMe3 or DTT/DIPEA) N7->N8 Step 3B N9 Continue Fmoc-SPPS (Chain Extension) N8->N9 Step 4B

Workflow for incorporating N3-D-Dap(Boc)-OH via N-terminal capping or internal chain extension.

Self-Validating Experimental Protocols

Protocol A: Coupling of N3-D-Dap(Boc)-OH to the Nascent Peptide

Because α-azido acids can exhibit altered coupling kinetics compared to standard Fmoc-amino acids, highly efficient coupling reagents like HATU are required to prevent incomplete acylation.

  • Preparation: Swell the resin-bound peptide (bearing a free N-terminal amine) in DMF for 30 minutes.

  • Activation: Dissolve 3.0 equivalents of N3-D-Dap(Boc)-OH and 2.9 equivalents of HATU in a minimal volume of DMF. Causality Note: Using slightly substoichiometric HATU prevents the capping of the resin-bound amine via tetramethylguanidinium formation.

  • Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture. Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at 25°C for 1.5 to 2 hours.

  • Self-Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser (ninhydrin) test. The resin should transition from deep blue to colorless/yellow, confirming complete consumption of the primary amine.

Protocol B: On-Resin Azide Reduction (For Strategy B)

If the peptide chain must be extended beyond the Dap residue, the α-azide must be converted to an α-amine. This is achieved via a traceless Staudinger reduction[5].

  • Reagent Preparation: Prepare a 1.0 M solution of Trimethylphosphine (PMe3) in THF/H2O (95:5). Alternatively, a Dithiothreitol (DTT)/DIPEA cocktail can be utilized[6].

  • Reduction Mechanism: Add the reducing solution to the resin. The phosphine attacks the terminal nitrogen of the azide, expelling N₂ gas to form an iminophosphorane intermediate. The 5% water hydrolyzes this intermediate into a primary amine and phosphine oxide[5].

  • Agitation: Shake the resin at 25°C for 2 hours.

  • Self-Validation (Kaiser Test): Wash the resin extensively with THF, then DMF, then DCM. A Kaiser test must yield a deep blue color, confirming the successful generation of the free α-amine.

Protocol C: Global Cleavage and Boc Deprotection
  • Cleavage Cocktail: Prepare a standard TFA cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O.

  • Reaction: Treat the dried resin with the cocktail for 2 hours at room temperature. Causality Note: The α-azide is completely stable to these acidic conditions[4]. The TFA will simultaneously cleave the peptide from the resin and remove the side-chain Boc group, yielding a free β-amine.

  • Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Self-Validation (LC-MS): Analyze the crude peptide via LC-MS. The observed mass should reflect the loss of the Boc group (-100 Da) while retaining the azide (+42 Da relative to a standard amine).

Quantitative Data and Compatibility Matrix

Table 1: Quantitative Reagent Parameters for N3-D-Dap(Boc)-OH Incorporation

Reagent / StepConcentration / EquivalentsTime & TempMechanistic Purpose
N3-D-Dap(Boc)-OH 3.0 eq relative to resin1.5 - 2 hrs, 25°CMonomer for coupling
HATU 2.9 eq relative to resin1.5 - 2 hrs, 25°CActivates carboxylic acid
DIPEA 6.0 eq relative to resin1.5 - 2 hrs, 25°CNon-nucleophilic base
PMe₃ (Reduction) 1.0 M in THF/H₂O (95:5)2 hrs, 25°CReduces α-azide to amine
TFA Cocktail 95% TFA, 2.5% TIPS, 2.5% H₂O2 hrs, 25°CGlobal cleavage & Boc removal

Table 2: Protecting Group Orthogonality Matrix

Functional Group20% Piperidine (Fmoc Deprotection)95% TFA (Global Cleavage)PMe₃ / DTT (Staudinger Reduction)
α-Azide (-N₃) StableStableCleaved (Reduced to -NH₂)
β-Amine (Boc) StableCleaved (Yields -NH₂)Stable
Resin Linker StableCleavedStable

References

Sources

Advanced Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using N3-D-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Introduction to the Bioorthogonal Synthon

In the rapidly expanding field of bioconjugation and peptidomimetic drug design, the selection of bifunctional building blocks is paramount. N3-D-Dap(Boc)-OH —chemically designated as (R)-2-azido-3-((tert-butoxycarbonyl)amino)propanoic acid (CAS: 1630044-08-4)—is a highly specialized unnatural D-amino acid derivative[][2].

Structurally, it possesses an


-azide group primed for highly specific "click" chemistry, alongside a 

-amine protected by a tert-butyloxycarbonyl (Boc) group[2]. This dual-functional architecture allows researchers to execute bioorthogonal conjugations via the azide moiety while preserving the protected amine for downstream structural elaboration, such as sequence elongation or fluorophore attachment[].

Mechanistic Causality in CuAAC

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between azides and alkynes requires elevated temperatures and yields an uncontrolled mixture of 1,4- and 1,5-regioisomers. The introduction of copper(I) catalysis fundamentally resolved this limitation, drastically lowering the activation energy and driving the reaction exclusively toward the 1,4-disubstituted 1,2,3-triazole[3][4].

The catalytic cycle operates through a stepwise mechanism. Initially, the active Cu(I) species coordinates with the


-electrons of the terminal alkyne, lowering its pKa and facilitating the exothermic formation of a copper-acetylide complex[3]. The azide moiety of N3-D-Dap(Boc)-OH then coordinates to the copper center. This proximity effect forces the substrates into a highly reactive six-membered metallacycle, which rapidly undergoes ring contraction to yield the stable triazole linkage, simultaneously regenerating the Cu(I) catalyst[3].

CuAAC_Mechanism A Terminal Alkyne + Cu(I) B Cu(I)-Acetylide Complex A->B Deprotonation C Azide Coordination (N3-D-Dap(Boc)-OH) B->C + Azide D Six-Membered Metallacycle C->D Cycloaddition E 1,4-Disubstituted 1,2,3-Triazole D->E Ring Contraction E->A Catalyst Regeneration

Stepwise catalytic cycle of CuAAC forming a 1,4-disubstituted 1,2,3-triazole.

Experimental Design: The Self-Validating Catalyst System

The central challenge of CuAAC in biological systems is maintaining the active Cu(I) oxidation state without degrading the target biomolecules. Cu(I) is thermodynamically unstable in aqueous buffers and rapidly disproportionates or oxidizes[5]. While sodium ascorbate is utilized to reduce Cu(II) to Cu(I) in situ, this reduction process in the presence of ambient oxygen generates reactive oxygen species (ROS) capable of cleaving peptide backbones[5][6].

To engineer a self-validating, protective system, the water-soluble ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) must be employed[5]. THPTA serves a dual mechanistic purpose: it accelerates the cycloaddition by stabilizing the Cu(I) intermediate, and it acts as a sacrificial reductant to intercept ROS before they can damage the substrate[5][6]. Additionally, the oxidation of ascorbate yields dehydroascorbate, an electrophile that can covalently cross-link basic amino acids (e.g., arginine, lysine). Aminoguanidine is therefore introduced as a mandatory scavenger to intercept these byproducts[5][6].

Table 1: Optimization of CuAAC Reaction Parameters
ParameterRecommended ConcentrationMechanistic Rationale
CuSO₄·5H₂O 50 – 100 µMProvides the Cu(II) source, which is reduced in situ to the catalytically active Cu(I) species[5].
THPTA Ligand 250 – 500 µM (5× Cu)Stabilizes Cu(I), accelerates reaction rate, and acts as a sacrificial reductant against ROS[5][6].
Sodium Ascorbate 2.5 – 5.0 mM (10× Ligand)Acts as the primary reducing agent to maintain the copper in the +1 oxidation state[6].
Aminoguanidine 5.0 mMScavenges dehydroascorbate byproducts, preventing covalent cross-linking of basic amino acids[5][6].
N3-D-Dap(Boc)-OH 1.5 – 5.0 equivalentsThe azide substrate; a slight stoichiometric excess ensures complete conversion of the alkyne-bearing biomolecule.

Step-by-Step Protocol: Solution-Phase Bioconjugation

This protocol details the bioorthogonal conjugation of an alkyne-functionalized peptide/protein with N3-D-Dap(Boc)-OH.

Phase 1: Reagent Preparation

Prepare all stock solutions freshly in degassed, ultra-pure water to minimize ambient oxygen interference.

  • CuSO₄ Stock (20 mM): Dissolve CuSO₄·5H₂O in water.

  • THPTA Stock (50 mM): Dissolve THPTA in water.

  • Sodium Ascorbate Stock (100 mM): Prepare immediately before use. Do not store[6].

  • Aminoguanidine Stock (100 mM): Dissolve aminoguanidine hydrochloride in water.

  • Azide Stock (50 mM): Dissolve N3-D-Dap(Boc)-OH in DMSO (due to the hydrophobic Boc group).

Phase 2: Reaction Execution (Self-Validating Sequence)

Causality Check: The order of addition is non-negotiable. Ascorbate must never be added to a copper solution lacking the THPTA ligand, as unchelated copper will rapidly catalyze massive ROS generation[5].

  • Substrate Mixing: In a 2 mL Eppendorf tube, combine the alkyne-bearing biomolecule (final conc. ~50 µM) with the appropriate reaction buffer (e.g., 100 mM Sodium Phosphate, pH 7.4). Add 1.5 to 5.0 molar equivalents of the N3-D-Dap(Boc)-OH stock[6].

  • Catalyst Pre-complexation: In a separate, smaller tube, mix the CuSO₄ stock and THPTA stock at a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ + 5.0 µL of 50 mM THPTA). Incubate at room temperature for 5 minutes. Visual Validation: The solution will turn a distinct, clear pale blue, indicating successful Cu-THPTA complexation.

  • Scavenger Addition: Add the aminoguanidine stock to the main substrate mixture (final conc. 5 mM)[6].

  • Catalyst Transfer: Transfer the pre-complexed Cu-THPTA solution to the main substrate mixture.

  • Initiation: Initiate the reaction by adding the sodium ascorbate stock (final conc. 5 mM)[6]. Visual Validation: The pale blue color of the Cu(II) complex will immediately fade to colorless, confirming the successful reduction to active Cu(I).

  • Incubation: Seal the tube to prevent oxygen diffusion and agitate gently on a rotisserie for 1–2 hours at room temperature[6].

Phase 3: Post-Reaction Workup & Boc Deprotection
  • Quenching & Purification: Quench the reaction by adding EDTA (final conc. 10 mM) to chelate the copper. Purify the triazole-linked conjugate via preparative HPLC or size-exclusion chromatography.

  • Boc Cleavage: To unmask the

    
    -amine of the Dap residue for further synthesis, treat the lyophilized conjugate with a cleavage cocktail of 95% Trifluoroacetic acid (TFA) / 2.5% Triisopropylsilane (TIPS) / 2.5% H₂O for 1 hour at room temperature. Precipitate the final product in cold diethyl ether.
    

Workflow Step1 1. Prepare Stock Solutions (CuSO4, THPTA, Ascorbate) Step2 2. Pre-mix Cu(II) & THPTA (Crucial for Cu stabilization) Step1->Step2 Step3 3. Combine Substrates (Alkyne + N3-D-Dap(Boc)-OH) Step2->Step3 Step4 4. Initiate Reaction (Add Sodium Ascorbate) Step3->Step4 Step5 5. Incubate & Monitor (LC-MS / IR Spectroscopy) Step4->Step5 Step6 6. Workup & Cleavage (TFA-mediated Boc Deprotection) Step5->Step6

Self-validating experimental workflow for CuAAC bioconjugation and deprotection.

Troubleshooting & Self-Validating Systems

To ensure absolute trustworthiness of the protocol, integrate the following self-validating analytical checks:

  • Negative Control: Always run a parallel reaction lacking sodium ascorbate. If product formation is observed via LC-MS in this control, it indicates non-specific background reactivity or preexisting Cu(I) contamination.

  • Infrared (IR) Spectroscopy: The azide group of N3-D-Dap(Boc)-OH exhibits a strong, distinct asymmetric stretching band at ~2100 cm⁻¹ . The complete disappearance of this peak in the IR spectrum is a definitive, self-validating marker of quantitative cycloaddition.

  • Incomplete Conversion: If LC-MS indicates stalled conversion, the Cu(I) catalyst has likely oxidized. Do not add more copper; instead, spike the reaction with an additional 2.5 mM of sodium ascorbate and 2.5 mM of THPTA to regenerate the active species[5].

References

Sources

Application Note: Advanced Boc-Chemistry Synthesis Strategies for Azido-Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Core Focus: Overcoming reduction liabilities during HF cleavage and optimizing on-resin diazo transfer.

Executive Summary

The incorporation of azide (-N₃) functionalities into synthetic peptides is a cornerstone of modern chemical biology, enabling bioorthogonal modifications such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While Fmoc solid-phase peptide synthesis (SPPS) is widely adopted, Boc-SPPS remains strictly necessary for the direct synthesis of 1[1].

Synthesizing azido-peptides via Boc-chemistry introduces a severe chemical conflict: while the azide group is perfectly stable to the Trifluoroacetic Acid (TFA) used for iterative Boc deprotection, it is highly susceptible to reduction during the final anhydrous Hydrogen Fluoride (HF) cleavage if standard scavenger cocktails are employed. This application note details the mechanistic causality behind this degradation and provides validated, self-consistent protocols to guarantee high-yield recovery of intact azido-peptides.

Mechanistic Causality: The Thiol-Azide Conundrum in Boc-SPPS

The standard Boc-SPPS workflow culminates in global deprotection and resin cleavage using anhydrous HF. Because HF generates highly reactive, long-lived carbocations from protecting groups (e.g., from benzyl or tosyl groups), nucleophilic scavengers must be added to the cleavage cocktail to prevent irreversible peptide alkylation.

Traditionally, thiols such as ethanedithiol (EDT), p-thiocresol, or dithiothreitol (DTT) are utilized as premier carbocation quenchers. However, thiols act as potent reducing agents toward azides . In the highly acidic environment of liquid HF, thiols nucleophilically attack the terminal nitrogen of the azide. This initiates a cascade that expels nitrogen gas (N₂) and 2[2], completely destroying the bioorthogonal handle.

The Causality-Driven Solution: To preserve the azide moiety, the HF cleavage cocktail must be strictly thiol-free . By substituting thiols with electron-rich aromatic scavengers like anisole and p-cresol, carbocations are efficiently quenched via Friedel-Crafts alkylation without transferring electrons to the azide.

Process Visualization: Boc-SPPS Azide Workflow

The following diagram maps the critical decision points in the synthesis of azido-peptides via Boc-chemistry, highlighting the catastrophic failure pathway induced by standard thiol scavengers.

AzideBocWorkflow Start Resin-Bound Peptide (Free Amine) Diazo On-Resin Diazo Transfer (ADMP / ISA + Base) Start->Diazo Aqueous/DMF 12 Hours AzideResin Azido-Peptide Resin (Stable to TFA) Diazo->AzideResin Kaiser Test Validation HFCleavage Anhydrous HF Cleavage (Carbocation Generation) AzideResin->HFCleavage Global Deprotection ThiolScav Standard Scavengers (EDT, Thiocresol) HFCleavage->ThiolScav Thiol Addition ThiolFree Thiol-Free Scavengers (Anisole, p-Cresol) HFCleavage->ThiolFree Anisole Only Reduced Failure: Azide Reduced to Primary Amine ThiolScav->Reduced Thiol-Mediated Reduction Success Success: Intact Azido-Peptide ThiolFree->Success Azide Preservation

Workflow of Boc-SPPS azido-peptide synthesis highlighting the critical thiol-free cleavage pathway.

Quantitative Scavenger Optimization Data

To empirically validate the mechanistic theory, a model azido-peptide was subjected to various HF cleavage cocktails. The quantitative recovery of the intact azide versus the reduced amine is summarized below.

Cleavage Cocktail (v/v Ratio)Thiol Present?Azide Recovery (%)Primary Side Reaction Observed
HF / Anisole (90:10) No > 95% None (Optimal for most sequences)
HF / Anisole / p-Cresol (80:10:10)No> 92%Minor alkylation if Trp is present
HF / p-Cresol / p-Thiocresol (80:10:10)Yes< 5%Complete reduction to amine
HF / Anisole / EDT (85:10:5)Yes< 1%Complete reduction to amine
HF / Anisole / DMS (85:10:5)No~ 85%Partial methionine alkylation

Validated Methodologies & Protocols

Protocol A: On-Resin Diazo Transfer

While Boc-azido amino acids can be purchased, 3[3] to convert a specific primary amine (e.g., an orthogonally deprotected Lysine side chain) into an azide. We utilize Imidazole-1-sulfonyl azide (ISA) or4[4].

Step-by-Step Procedure:

  • Preparation: Swell the resin-bound peptide (0.1 mmol scale, bearing a free primary amine) in Dimethylformamide (DMF) for 30 minutes.

  • Reagent Assembly: Dissolve 0.3 mmol (3 equiv) of ADMP or ISA·H₂SO₄ in 2 mL of a DMF/H₂O (9:1) mixture. Note:.

  • Activation: Add 0.6 mmol (6 equiv) of N,N-Diisopropylethylamine (DIPEA) or Na₂CO₃ to the reagent solution.

  • Reaction: Add the activated solution to the resin. Agitate gently at room temperature for 12 hours.

  • Washing: Drain the reaction vessel. Wash the resin sequentially with DMF (5 × 1 min), Dichloromethane (DCM) (5 × 1 min), and Methanol (MeOH) (3 × 1 min).

  • Self-Validating System (Kaiser Test): Cleave a few beads and perform a Kaiser (ninhydrin) test.

    • Causality Check: A negative result (clear/yellow) confirms the complete conversion of the nucleophilic primary amine to the non-nucleophilic azide. A positive result (blue) dictates that steps 2-5 must be repeated.

Protocol B: Thiol-Free Anhydrous HF Cleavage

This protocol ensures global deprotection and resin cleavage while preventing the Staudinger-like reduction of the newly formed azide.

Step-by-Step Procedure:

  • Resin Drying: Ensure the azido-peptide resin is thoroughly dried under a high vacuum overnight to remove all traces of residual solvents, particularly DMF, which can dangerously react with HF.

  • Scavenger Addition: Transfer the dried resin to a Teflon HF cleavage vessel. Add Anisole (1.0 mL per 0.1 mmol peptide) as the sole scavenger.

    • Critical Warning: Do not add EDT, DTT, or thiocresol under any circumstances.

  • HF Condensation: Cool the Teflon vessel in a dry ice/ethanol bath (-78°C). Condense anhydrous HF (9.0 mL per 0.1 mmol peptide) into the reaction vessel using a dedicated HF line.

  • Cleavage: Warm the vessel to 0°C (ice bath) and stir the mixture for exactly 60 minutes.

  • Evaporation: Evaporate the HF rapidly under a steady stream of nitrogen gas until the resin/scavenger mixture forms a thick paste.

  • Precipitation: Precipitate the crude azido-peptide by adding 30 mL of ice-cold diethyl ether. Triturate the precipitate and centrifuge. Wash the pellet twice more with cold ether.

  • Self-Validating System (HRMS Analysis): Dissolve the crude pellet in 50% Acetonitrile/Water and analyze via High-Resolution Mass Spectrometry (LC-MS).

    • Causality Check: The presence of the target mass (

      
      ) confirms success. If a mass shift of -26 Da  is observed (loss of N₂ [+28 Da] and addition of H₂ [-2 Da]), it indicates that thiol contamination occurred in the cleavage apparatus, reducing the azide to an amine.
      

References

  • Development of a Tert-Butyl Thiol Linker for the Synthesis of Peptide Thioesters and Thioacids for Application in Chemical Ligation Methods Freie Universität Berlin URL:[Link]

  • Improved SolidPhase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids ResearchGate URL: [Link]

  • HF‐Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization National Institutes of Health (NIH) / Angewandte Chemie URL:[Link]

  • Synthetic peptides as tools in chemical immunology Universiteit Leiden URL: [Link]

  • THE PREPARATION OF AZIDO AMINO ACIDS AND THE APPLICATION OF NATIVE CHEMICAL LIGATION IN THE SYNTHESIS OF CHLOROTOXIN Middle East Technical University URL:[Link]

Sources

Application Note: Chemoselective Boc Deprotection in N3-D-Dap Derivatives

[1]

Introduction & Chemical Logic

N3-D-Dap (D-2-amino-3-azidopropanoic acid) is a non-proteinogenic amino acid widely used as a bioorthogonal handle in peptidomimetics and drug discovery.[1][2] The synthesis of these molecules often requires the removal of a Boc group (typically from the

1
The Orthogonality Challenge
  • Boc Group: Removed via acidolysis (TFA or HCl).[1] The mechanism involves protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl cation (

    
    ) and decarboxylation.[1]
    
  • Azide Group: Generally stable to acid.[1] However, the

    
     cations generated during deprotection are highly electrophilic.[1]
    
  • The Critical Risk (Thiol-Mediated Reduction): In standard peptide synthesis, thiol scavengers (e.g., ethanedithiol, thioanisole) are added to quench

    
    .[1] Do NOT use thiols with azides.  Thiols can facilitate the reduction of azides to amines or form side products in the presence of strong acids (Staudinger-like reduction or thio-addition).[1]
    

Core Principle: Use thiol-free acidic conditions.[1] If scavengers are necessary (e.g., to protect Trp/Tyr residues), use Triethylsilane (TIS) or Water , which are compatible with azides.[1]

Experimental Protocols

Method A: Standard Solution-Phase Deprotection (TFA/DCM)

Best for: Intermediate synthesis where the product will be purified or coupled immediately.

Reagents:

  • Trifluoroacetic acid (TFA), Reagent Grade.[1]

  • Dichloromethane (DCM), Anhydrous.[1]

  • Optional Scavenger: Triethylsilane (TIS) or Water (

    
    ).[1]
    

Protocol:

  • Preparation: Dissolve the Boc-N3-D-Dap derivative (1.0 equiv) in DCM.[1] A concentration of 0.1 M to 0.2 M is ideal.[1]

  • Acidification: Cool the solution to 0°C (ice bath). Add TFA slowly to achieve a final ratio of 1:1 (v/v) TFA:DCM .

    • Note: If the molecule contains electron-rich aromatic rings (e.g., Tyrosine, Tryptophan), add 2.5% v/v TIS and 2.5% v/v

      
        to the mixture before adding TFA.[1] Strictly avoid EDT (Ethanedithiol). [1]
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir.

    • Monitoring: Check by TLC (visualize with Ninhydrin for free amine) or LC-MS.[1] Typical reaction time is 30–60 minutes .[1]

  • Workup:

    • Evaporate volatiles under reduced pressure (rotary evaporator) at

      
      .
      
    • Co-evaporation: Re-dissolve the residue in DCM or Toluene and evaporate again (repeat 2-3 times) to remove residual TFA.[1]

  • Isolation: The product is obtained as the TFA salt .[1]

    • Free Basing (Optional): Dissolve in minimal MeOH/DCM and neutralize with DIPEA or pass through a basic ion-exchange resin, though storing as the salt is recommended for stability.[1]

Method B: HCl/Dioxane Deprotection (Salt Formation)

Best for: Isolating the product as a stable Hydrochloride salt solid, suitable for storage.[1]

Reagents:

  • 4.0 M HCl in 1,4-Dioxane (Commercially available).[1]

  • Diethyl Ether (

    
    ) or Hexanes (for precipitation).[1]
    

Protocol:

  • Dissolution: Dissolve the Boc-protected substrate in a minimal amount of dry 1,4-dioxane (or DCM if solubility is poor).[1]

  • Deprotection: Add 4.0 M HCl/Dioxane (5–10 equivalents of HCl relative to Boc).[1]

  • Reaction: Stir at room temperature for 30–60 minutes .

    • Observation: The deprotected amine hydrochloride salt often precipitates out of the solution as a white/off-white solid.[1]

  • Workup:

    • If precipitate forms: Filter the solid or centrifuge.[1] Wash the pellet 3x with cold Diethyl Ether to remove excess HCl and Boc byproducts (

      
      ).[1]
      
    • If no precipitate: Concentrate the solution in vacuo and triturate the residue with cold Diethyl Ether to induce precipitation.[1]

  • Drying: Dry the solid under high vacuum. This yields the N3-D-Dap derivative

    
     HCl salt .[1]
    

Visualization & Logic Flow[1]

Mechanism & Decision Tree

The following diagram illustrates the chemical pathway and the critical "Stop/Go" decision regarding scavenger selection to preserve the azide group.

BocDeprotectionStartStart: Boc-N3-D-Dap DerivativeChoiceSelect Deprotection MethodStart->ChoiceMethodAMethod A: TFA / DCM(Solution Phase)Choice->MethodAFor SynthesisMethodBMethod B: HCl / Dioxane(Isolation as Salt)Choice->MethodBFor StorageScavengerCheckCRITICAL CHECK:Are Scavengers Needed?MethodA->ScavengerCheckReactionAcidolysis:Protonation -> t-Bu+ CleavageMethodB->ReactionUsually no scavengerSafeScavUse TIS or H2O(Azide Safe)ScavengerCheck->SafeScavYes (Trp/Tyr present)BadScavAvoid Thiols (EDT/Thioanisole)(Risk of Azide Reduction)ScavengerCheck->BadScavDo NOT useScavengerCheck->ReactionNo (Simple sequence)SafeScav->ReactionResultProduct: H-N3-D-Dap-OH(Azide Intact)Reaction->Result

Caption: Decision workflow for chemoselective Boc removal in azido-peptides. Note the critical exclusion of thiol scavengers.

Quality Control & Validation

To ensure the protocol was successful and the azide is intact, perform the following checks:

Analytical MethodExpected ObservationPass Criteria
1H NMR Disappearance of singlet at

ppm (9H,

-Butyl).[1]
>95% removal of Boc signal.
FT-IR Critical: Strong stretch at ~2100–2150 cm⁻¹ .[1]Presence of Azide peak.[1][3] (Loss indicates reduction).[1]
LC-MS Mass shift of -100 Da (Loss of Boc).Correct [M+H]+ observed; No [M-26] (loss of

) or [M+2] (reduction to amine).[1]
TLC Shift in Rf; Positive Ninhydrin stain (Free amine).Single spot; distinct from starting material.[1]

Troubleshooting Guide

Problem: Azide peak disappeared in IR / Mass Spec shows M-26.

  • Cause: Reduction of azide.[1][4][5]

  • Solution: Did you use a thiol scavenger (EDT, DTT)? Repeat using Method B (HCl) or Method A with only TIS/Water.[1] Ensure the reaction was not heated.

Problem: Incomplete Deprotection.

  • Cause: Steric hindrance or insufficient acid strength.[1]

  • Solution: Increase reaction time to 2 hours. Ensure TFA is fresh and anhydrous. If using HCl/Dioxane, ensure the reagent has not absorbed moisture (which lowers effective HCl concentration).[1]

Problem: Product is an oil/gum instead of solid.

  • Cause: Residual solvent or TFA.[1][6]

  • Solution: Triturate vigorously with cold Diethyl Ether or Hexanes.[1] Scratch the flask walls with a glass rod to induce crystallization.[1]

References

  • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group."[1] International Journal of Peptide and Protein Research, 1978.[1]

  • Rojo, I., et al. "Azide stability during peptide cleavage from solid support."[1] Journal of Peptide Science, 2013.[1] (Establishes the incompatibility of azides with thiol scavengers).

  • BenchChem Application Note. "Protocols for Boc-SPPS of Peptides Containing Diaminopropionic Acid (Dap) Derivatives."

  • Goddard-Borger, E. D., & Stick, R. V. "An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride."[1] Organic Letters, 2007.[1] (Context on Azide synthesis and stability).

  • Organic Chemistry Portal. "Boc Protecting Group: Stability and Deprotection."

Site-specific labeling of proteins using N3-D-Dap(Boc)-OH

Application Note: Site-Specific Labeling and Bioorthogonal Conjugation Using -D-Dap(Boc)-OH

Target Audience: Peptide Chemists, Structural Biologists, and ADC Development Scientists Content Type: Advanced Methodological Guide & Self-Validating Protocols

Executive Summary

The demand for highly stable, site-specifically labeled peptides in targeted therapeutics and molecular imaging has driven the adoption of advanced unnatural amino acids (UAAs).


-D-Dap(Boc)-OH

Unlike standard azido-amino acids that carry the azide on an aliphatic side chain (e.g., Azidohomoalanine),


-azido acid


Mechanistic Rationale: The Causality of Molecular Design

As a Senior Application Scientist, it is critical to understand why

  • Prevention of Diketopiperazine (DKP) Formation: In standard Solid-Phase Peptide Synthesis (SPPS), the deprotection of bulky Fmoc groups in sterically hindered sequences can lead to DKP formation, prematurely cleaving the peptide from the resin. The

    
    -azide acts as an atom-efficient, non-nucleophilic2[2]. Because it is inert to standard Fmoc deprotection (piperidine), it completely bypasses DKP-related yield losses.
    
  • Enzymatic Stability via D-Configuration: Endogenous proteases rapidly degrade natural L-peptides. The incorporation of the confers high steric resistance against proteolytic cleavage, significantly extending the in vivo half-life of the resulting conjugate[].

  • N-Terminal Capping & Bifunctionalization: Because the

    
    -position is occupied by an azide rather than an amine, 
    
    
    -D-Dap(Boc)-OH cannot be easily extended via standard SPPS without prior reduction. Therefore, it is optimally deployed as an N-terminal capping residue . Upon final TFA cleavage, the
    
    
    -Boc is removed, yielding a highly compact, bifunctional N-terminus featuring both a clickable azide and a reactive primary amine.

Quantitative Data: Comparative Analysis of Azido UAAs

To select the appropriate UAA for your labeling strategy, compare the steric and chemical properties of

Amino AcidReactive Handle PositionMasking/Protecting GroupProtease ResistanceOptimal Coupling BasePrimary Application

-D-Dap(Boc)-OH

-Carbon

-Boc
High (D-isomer)Collidine / None (DIC)N-terminal bifunctional branching, DKP prevention
AHA (Azidohomoalanine)

-Carbon
Fmoc / Boc (

)
Low (L-isomer)DIPEA / NMMGenetic incorporation, standard SPPS
Fmoc-L-Lys(

)-OH

-Carbon
Fmoc (

)
Low (L-isomer)DIPEA / NMMLong-flexible linker click chemistry

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning quality control (QC) checkpoints are inherently built into the workflow to definitively confirm success before proceeding to the next step.

Protocol A: Solid-Phase Incorporation of -D-Dap(Boc)-OH

Critical Causality Warning: Standard uronium-based coupling agents (e.g., HATU, HBTU) combined with strong bases like DIPEA are strictly contraindicated for


22

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min).

    • Validation Checkpoint 1: Perform a Kaiser test. A deep blue color confirms the presence of the free N-terminal amine.

  • Activation & Coupling:

    • Dissolve 3.0 eq of

      
      -D-Dap(Boc)-OH and 3.0 eq of Oxyma Pure in DMF.
      
    • Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes for pre-activation.

    • Add the mixture to the resin and agitate for 2 hours at room temperature.

    • Validation Checkpoint 2: Perform a Kaiser test. Because the newly coupled residue has an

      
      -azide (not an amine), a successful coupling will yield a negative (yellow/colorless) result .
      
  • Cleavage & Deprotection: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIPS, 2.5%

    
    ) for 2 hours. This simultaneously cleaves the peptide from the resin and removes the 
    
    
    -Boc group.
    • Validation Checkpoint 3: Precipitate in cold ether, lyophilize, and analyze via FT-IR and LC-MS. Successful incorporation is validated by a distinct azide stretch at ~2100–2120 cm⁻¹ and the correct mass shift[4].

Protocol B: Site-Specific Labeling via SPAAC

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) allows for bioorthogonal labeling without the need for cytotoxic copper catalysts.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified

    
    -D-Dap-peptide in aqueous buffer (e.g., 1x PBS, pH 7.4) to a concentration of 1 mM.
    
  • Conjugation: Add 1.5 eq of a DBCO-functionalized fluorophore (e.g., DBCO-Cy5) dissolved in a minimal volume of DMSO (final DMSO concentration <10%).

  • Incubation: Agitate at room temperature in the dark for 2–4 hours.

  • Validation Checkpoint 4: Monitor the reaction via analytical HPLC. The successful conjugate will self-validate by exhibiting a rightward retention time shift (due to the bulky DBCO group) and dual-wavelength absorbance (e.g., 214 nm for the peptide backbone and 646 nm for Cy5) co-eluting in a single peak.

Workflow Visualization

The following diagram illustrates the dual-orthogonality and branching potential generated by the protocols described above.

BioorthogonalWorkflowStartResin-Bound Peptide(Free N-terminus)CoupleCouple N3-D-Dap(Boc)-OH(DIC / Oxyma)Start->CoupleQC1QC: Negative Kaiser TestCouple->QC1 ValidateCleaveTFA Cleavage(Removes β-Boc & Resin)Couple->CleaveQC2QC: FT-IR (~2100 cm⁻¹)LC-MS ValidationCleave->QC2 ValidateBifunctionalBifunctional Peptide(α-Azide, β-Amine)Cleave->BifunctionalClickSPAAC / CuAAC(Labeling at α-Azide)Bifunctional->Click Bioorthogonal ConjugationAmideAmide Conjugation(Branching at β-Amine)Bifunctional->Amide Standard Coupling

Caption: Workflow for bifunctional peptide synthesis and labeling using N3-D-Dap(Boc)-OH.

References

  • BOC Sciences. Azido Amino Acids - Product Specifications and Molecular Properties. Source: bocsci.com.
  • BOC Sciences. D-Amino Acids - Structural Stability and Protease Resistance. Source: bocsci.com.
  • Iris Biotech GmbH. ALPHA AZIDO - Analogs of Amino Acids and SPPS Compatibility. Source: iris-biotech.de.
  • ResearchGate. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry. Source: researchgate.net.

Application Notes & Protocols: A Guide to Peptide Stapling Using N3-D-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Reinforcing Peptide Therapeutics with Cyclization

Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical translation is often hampered by inherent limitations such as low proteolytic stability and poor cell membrane permeability.[1][2] Peptide stapling has emerged as a powerful strategy to overcome these hurdles. This technique involves introducing a covalent cross-link between two amino acid side chains, effectively locking the peptide into a desired, often α-helical, conformation.[2][3] This structural reinforcement can enhance resistance to enzymatic degradation, improve target affinity, and facilitate cellular uptake.[1]

Among the most robust and versatile methods for creating this intramolecular bridge is the azide-alkyne cycloaddition, a cornerstone of "click chemistry".[4][5][6] This application note provides a detailed guide for utilizing (R)-4-((tert-butoxycarbonyl)amino)-2-azidobutanoic acid, or N3-D-Dap(Boc)-OH , a non-proteogenic amino acid, as a key building block for peptide stapling. The azide moiety incorporated via N3-D-Dap(Boc)-OH serves as a chemical handle for highly efficient and regioselective cycloaddition reactions with an alkyne-containing counterpart.[7][8]

We will explore two primary catalytic systems for this transformation:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly popular reaction, often referred to as the archetypal "click" reaction, regioselectively yields a stable 1,4-disubstituted 1,2,3-triazole linkage.[9][10]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a powerful alternative, RuAAC provides complementary regioselectivity, affording the 1,5-disubstituted 1,2,3-triazole isomer. A key advantage of the ruthenium-catalyzed approach is its tolerance for both terminal and internal alkynes.[11][12][13][14]

This guide offers researchers and drug development professionals the foundational knowledge and detailed protocols necessary to incorporate N3-D-Dap(Boc)-OH into synthetic peptides and execute both CuAAC and RuAAC stapling reactions, ultimately enabling the development of more robust and biologically active peptide candidates.

Chemical Structures & Reaction Schematics

A clear understanding of the key components and transformations is essential for successful implementation.

Caption: Chemical structure of N3-D-Dap(Boc)-OH.

The overall workflow involves standard solid-phase peptide synthesis (SPPS) to create the linear peptide containing two azide-functionalized residues, followed by an on-resin or in-solution cyclization reaction with a di-alkyne linker.

Caption: Overall workflow for peptide stapling.

The choice of catalyst dictates the resulting triazole linkage, offering a modular approach to fine-tuning the stapled peptide's structural and biological properties.

Caption: Catalytic cycles for CuAAC and RuAAC reactions.

Experimental Protocols

Protocol 1: Incorporation of N3-D-Dap(Boc)-OH via Fmoc-SPPS

This protocol outlines the manual incorporation of N3-D-Dap(Boc)-OH into a peptide sequence using the standard Fmoc/tBu solid-phase peptide synthesis strategy.[15][16]

Rationale: The Fmoc/tBu strategy is widely adopted for its mild deprotection conditions (piperidine for Fmoc removal), which preserves the acid-labile side-chain protecting groups (like Boc) and the integrity of the azide functionality.[17] For unnatural amino acids, which can be sterically hindered, using a potent coupling agent and potentially extending the reaction time or performing a second coupling (double coupling) is crucial to ensure high incorporation efficiency and prevent deletion sequences.[18]

Reagent/ParameterQuantity/SettingPurpose
Resin1 equivalentSolid support for peptide assembly.
Fmoc-amino acids3-5 equivalentsBuilding blocks for the peptide chain.
N3-D-Dap(Boc)-OH 2-3 equivalents Azide-functionalized building block.
Coupling Reagent (HBTU/HATU)3-5 equivalentsActivates the carboxylic acid for amide bond formation.
Base (DIPEA/DIEA)6-10 equivalentsActivates coupling reagent and neutralizes the protonated amine.
Fmoc Deprotection Solution20% Piperidine in DMFRemoves the Fmoc protecting group from the N-terminus.
SolventsDMF, DCMUsed for washing and as reaction media.
Coupling Time1-2 hoursStandard time for amide bond formation.
Double Coupling (for N3-D-Dap)RecommendedEnsures complete incorporation of the sterically demanding residue.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 1-2 hours in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 15-30 minutes. Drain the solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).[15]

  • Standard Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq.), a coupling agent like HBTU (3-5 eq.), and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.

    • Add this activation mixture to the deprotected peptide-resin.

    • Agitate the reaction for 1-2 hours at room temperature.[18]

    • Drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of N3-D-Dap(Boc)-OH:

    • Prepare the activation mixture as in step 3, but using N3-D-Dap(Boc)-OH (2-3 eq.).

    • Add the solution to the resin and allow the coupling to proceed for 2-4 hours. Expert Tip: Due to potential steric hindrance, performing a double coupling is highly recommended. After the first coupling, drain, wash with DMF, and repeat the coupling step with a fresh activation mixture.

  • Chain Elongation: Repeat steps 2 and 3 (or 4, for the second azide position) sequentially until the desired peptide sequence is assembled.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2) to reveal the N-terminal amine.

  • Resin Washing and Drying: Wash the final peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 2: On-Resin Stapling via CuAAC

This protocol describes the on-resin cyclization of a di-azido peptide with a di-alkyne linker using copper-catalyzed "click" chemistry.

Rationale: On-resin stapling can simplify purification by minimizing peptide aggregation, a common issue with unprotected peptides in solution.[19] The Cu(I) catalyst is generated in situ from a Cu(II) source (CuSO₄) and a reducing agent (sodium ascorbate). A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to stabilize the catalytically active Cu(I) species and prevent its disproportionation or oxidation, thereby increasing reaction efficiency.[1]

ReagentConcentration / Molar RatioPurpose
Peptide-Resin1 equivalentSubstrate with two azide functionalities.
Di-alkyne Linker1.5 - 2 equivalentsThe bridging molecule.
Copper(II) Sulfate (CuSO₄)0.5 - 1 equivalentCopper catalyst precursor.
Sodium Ascorbate2 - 5 equivalentsReducing agent to generate Cu(I) in situ.
Ligand (THPTA)1 - 2 equivalentsStabilizes the Cu(I) catalyst.
SolventDMF or t-BuOH/H₂O (1:1)Reaction medium.

Step-by-Step Methodology:

  • Resin Preparation: Swell the dried di-azido peptide-resin in the chosen solvent (e.g., DMF) for 1 hour.

  • Reagent Preparation:

    • Prepare a stock solution of the di-alkyne linker in DMF.

    • Prepare separate aqueous stock solutions of CuSO₄, sodium ascorbate, and THPTA.

  • Reaction Setup:

    • To the swollen resin, add the di-alkyne linker solution.

    • Sequentially add the CuSO₄ solution, the THPTA solution, and finally, the sodium ascorbate solution to initiate the reaction.[9]

  • Incubation: Agitate the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by cleaving a small sample of resin and analyzing the product via LC-MS.

  • Washing: After the reaction is complete, drain the solution. Wash the resin extensively with DMF (5x), an EDTA solution (to chelate residual copper), water (3x), and finally DMF (3x) and DCM (3x).

  • Cleavage and Purification: Proceed with standard peptide cleavage from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O). Precipitate the crude stapled peptide in cold diethyl ether and purify using reverse-phase HPLC.[18]

Protocol 3: In-Solution Stapling via RuAAC

This protocol details the in-solution cyclization of a purified linear di-azido peptide to form a 1,5-disubstituted triazole bridge.

Rationale: RuAAC offers an alternative linkage geometry (1,5-triazole) which can have different biological effects compared to the 1,4-isomer from CuAAC.[12] The reaction typically requires a [Cp*RuCl]-based catalyst and is performed in a non-protic organic solvent under an inert atmosphere, as the catalyst can be sensitive to air and protic solvents.[20][21]

ReagentConcentration / Molar RatioPurpose
Purified Linear Peptide1 equivalentSubstrate with two azide functionalities.
Di-alkyne Linker1.1 - 1.2 equivalentsThe bridging molecule.
Ruthenium Catalyst5-10 mol%Catalyst for 1,5-regioselective cycloaddition.
SolventToluene or THF (anhydrous)Anhydrous, non-protic reaction medium.
AtmosphereArgon or NitrogenPrevents catalyst deactivation.

Step-by-Step Methodology:

  • Peptide Preparation: First, synthesize and purify the linear di-azido peptide according to Protocols 1 and standard cleavage/HPLC procedures.

  • Reaction Setup:

    • In a reaction vessel purged with argon or nitrogen, dissolve the purified linear peptide and the di-alkyne linker in anhydrous toluene.

    • Add the ruthenium catalyst (e.g., Cp*RuCl(COD)) to the solution.

  • Incubation: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-18 hours. Monitor the reaction's completion by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Re-dissolve the crude product in a suitable solvent (e.g., DMSO/water) and purify the stapled peptide by reverse-phase HPLC.

Characterization of Stapled Peptides

Verifying the successful synthesis and stapling is a critical final step. A combination of analytical techniques should be employed.

TechniquePurposeExpected Outcome
LC-MS Purity assessment and mass verification.A shift in retention time on the LC and a mass corresponding to the [linear peptide + linker - 2H₂O] for CuAAC or [linear peptide + linker] for RuAAC.
RP-HPLC Purification and purity analysis.A single, sharp peak for the purified stapled peptide, indicating high purity (>95%).[22]
CD Spectroscopy Conformational analysis.An increase in the characteristic α-helical signature (negative bands at ~208 and ~222 nm) compared to the linear precursor.[2][22]
NMR Spectroscopy Detailed 3D structure elucidation.Provides definitive proof of the triazole linkage and allows for detailed structural analysis of the stapled conformation.[2][22]

Conclusion and Future Outlook

The use of N3-D-Dap(Boc)-OH provides a reliable and versatile method for introducing azide functionalities into peptides for subsequent stapling via click chemistry. The choice between copper- and ruthenium-catalyzed cycloadditions allows for the generation of distinct triazole regioisomers, adding a valuable tool for structure-activity relationship (SAR) studies. By following the detailed protocols within this guide, researchers can effectively produce structurally constrained peptides with potentially enhanced therapeutic properties, paving the way for the development of next-generation peptide drugs targeting a wide array of diseases.[]

References

  • Spring, D. R., et al. (2015). A two-component 'double-click' approach to peptide stapling. Nature Protocols, 10(4), 586-595. [Link]

  • Organic Chemistry Portal. (n.d.). Mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Organic Chemistry Portal. [Link]

  • Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Current Protocols in Chemical Biology, 6(4), 235-253. [Link]

  • LifeTein. (2024, July 31). Click Chemistry in Peptide Synthesis. LifeTein. [Link]

  • Rasmussen, L. K., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 13489-13549. [Link]

  • Spring, D. R., et al. (2018). Component Stapling of Biologically Active and Conformationally Constrained Peptides: Past, Present, and Future. Accounts of Chemical Research, 51(7), 1735-1747. [Link]

  • AAPPTec. (n.d.). Azido Amino Acids and Click Chemistry Building Blocks. AAPPTec. [Link]

  • Del Gatto, A., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 24(20), 3654. [Link]

  • Sameni, S., et al. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? The Journal of Physical Chemistry C, 126(18), 7945-7954. [Link]

  • ProTide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. ProTide. [Link]

  • ResearchGate. (n.d.). Computed RuAAC reaction mechanism with selenoalkynes and Gibbs free energy reaction profiles. ResearchGate. [Link]

  • Fokin, V. V., et al. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(18), 7545-7558. [Link]

  • Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]

  • Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Neuland Labs. [Link]

  • Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Beyermann, M., & Bienert, M. (2000). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Johansson, M. J. (2021). Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC). Chalmers Research. [Link]

  • Biosyntan GmbH. (n.d.). Click Chemistry. Biosyntan GmbH. [Link]

  • Del Gatto, A., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 24(20), 3654. [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 13(01), 225–236. [Link]

  • Johansson, M. J., et al. (2017). Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Chemistry – A European Journal, 23(34), 8086-8096. [Link]

  • Fairlie, D. P., et al. (2014). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews, 43(21), 7259-7270. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Coupling Efficiency of N3-D-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with N3-D-Dap(Boc)-OH ((R)-2-azido-3-((tert-butoxycarbonyl)amino)propanoic acid).

As a critical building block for bioorthogonal chemistry (CuAAC and SPAAC), this D-enantiomer imparts protease resistance to therapeutic peptides. However, its unique structure—an


-azide coupled with a 

-Boc-protected amine—presents specific stereochemical and electronic challenges during Solid-Phase Peptide Synthesis (SPPS). This guide addresses the root causes of coupling failures and provides self-validating protocols to ensure high-yield, epimer-free synthesis.

Part 1: Core Troubleshooting FAQs (Causality & Solutions)

Q1: Why am I observing a significant +0 Da epimer impurity (doublet peak on HPLC) after coupling N3-D-Dap(Boc)-OH?

The Causality: This is the most common mode of failure when working with


-azido acids. The azide moiety acts as a strongly electron-withdrawing pseudohalogenide, which significantly increases the acidity of the 

-proton[1]. When standard uronium-based coupling reagents (like HATU) are used in the presence of a strong, unhindered base like DIPEA, rapid abstraction of the

-proton occurs. This leads to the formation of a ketene/enolate intermediate, resulting in non-stereospecific reprotonation and severe racemization (yielding a mixture of D- and L-epimers)[1]. The Solution: Eliminate DIPEA from your coupling cocktail. Switch to a base-free activation method using DIC/OxymaPure . If a uronium salt must be used, substitute DIPEA with the sterically hindered, less basic sym-collidine (2,4,6-trimethylpyridine) to scavenge acid without abstracting the

-proton[1].
Q2: My coupling yield is consistently low (<70%), and LC-MS shows truncated sequences. What is causing this?

The Causality: Low coupling efficiency with diaminopropionic acid (Dap) derivatives is driven by two competing side reactions during activation: intramolecular


-lactam formation and 

-acylurea rearrangement[2]. During prolonged activation, the highly reactive

-carboxyl ester can be attacked by the

-nitrogen (if sterically accessible) or rearrange into an inactive

-acylurea byproduct, permanently terminating the chain[2]. The Solution: Minimize pre-activation time. Pre-activate the amino acid for no more than 2 minutes before adding it to the resin. Maintain a high concentration of the activated ester (>0.1 M) to kinetically favor intermolecular peptide bond formation over intramolecular cyclization.
Q3: The coupling was successful, but the azide group is missing in the final cleaved peptide mass (-26 Da shift). Why?

The Causality: While the azide group is perfectly stable to standard Fmoc deprotection (20% piperidine)[1], it is highly susceptible to Staudinger reduction . Exposure to strong thiols (e.g., DTT, EDT) commonly found in aggressive cleavage cocktails (like Reagent K) or phosphines (e.g., TCEP) during downstream processing will rapidly reduce the azide to a primary amine. The Solution: Use an EDT-free scavenger cocktail for global cleavage (e.g., TFA/TIS/H


O at 95:2.5:2.5). Strictly avoid all phosphine-based reducing agents until your intended click-chemistry conjugation is complete.

Part 2: Quantitative Data & Reagent Comparison

To highlight the causality between base selection and stereochemical integrity, the following table summarizes the expected outcomes when coupling N3-D-Dap(Boc)-OH under various conditions[3],[1].

Coupling Reagent (Equiv)Base / Additive (Equiv)SolventExpected Yield (%)Epimerization (%)Scientific Recommendation
HATU (1.0)DIPEA (2.0)DMF>95%15 - 30%Not Recommended (High racemization)
HATU (1.0)sym-Collidine (2.0)DMF>90%< 2.0%Acceptable (Steric shielding prevents

-deprotonation)
DIC (1.0)OxymaPure (1.0)DMF>95%< 1.0% Optimal (Base-free, neutral activation)

Part 3: Mechanistic & Workflow Visualizations

Pathway A N3-D-Dap(Boc)-OH (Chiral α-Azido Acid) B Activated Ester Intermediate A->B DIC/Oxyma or HATU (Activation) C Desired D-Peptide (High Yield, No Epimerization) B->C Primary Amine (Fast Nucleophilic Attack) D L-Epimer Byproduct (Racemization) B->D Strong Base (DIPEA) (α-Proton Abstraction) E β-Lactam Byproduct (Truncation) B->E Slow Coupling (Intramolecular Attack)

Caption: Mechanistic pathways of N3-D-Dap(Boc)-OH activation and potential side reactions.

Workflow S1 1. Deprotection (20% Piperidine) S2 2. Pre-Activation (DIC/Oxyma, 2 min) S1->S2 S3 3. Coupling (1-2 hours, RT) S2->S3 S4 4. Validation (Kaiser Test) S3->S4 S4->S1 Pass (Proceed) S4->S3 Fail (Re-couple)

Caption: Self-validating SPPS workflow for N3-D-Dap(Boc)-OH ensuring high coupling efficiency.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology utilizes a self-validating feedback loop to guarantee the successful incorporation of N3-D-Dap(Boc)-OH without epimerization[3].

Reagents Required:

  • N3-D-Dap(Boc)-OH (3.0 equivalents relative to resin loading)

  • DIC (3.0 equivalents)

  • OxymaPure (3.0 equivalents)

  • Anhydrous DMF (Peptide synthesis grade)

Step 1: Resin Preparation & Amine Unmasking
  • Swell the peptidyl-resin in DCM for 20 minutes, followed by DMF for 10 minutes.

  • Perform Fmoc deprotection using 20% Piperidine in DMF (2 × 5 mins).

  • Validation Checkpoint 1: Monitor the UV absorbance of the piperidine wash at 301 nm. A sharp peak confirms successful dibenzofulvene adduct removal. Wash resin thoroughly with DMF (5 × 1 min).

Step 2: Base-Free Pre-Activation (Time-Critical)
  • Dissolve 3.0 eq of N3-D-Dap(Boc)-OH and 3.0 eq of OxymaPure in a minimal volume of anhydrous DMF (to achieve a concentration of

    
     0.1 M).
    
  • Add 3.0 eq of DIC to the mixture.

  • Crucial Causality Step: Allow the mixture to pre-activate for exactly 2 minutes at room temperature. Exceeding this time drastically increases the risk of

    
    -acylurea formation[2].
    
Step 3: Coupling Phase
  • Transfer the activated ester solution directly to the resin.

  • Agitate gently at room temperature for 60 to 90 minutes. Do not use microwave heating for this specific residue, as elevated temperatures exacerbate

    
    -lactam formation.
    
Step 4: Validation Checkpoint 2 (Self-Correction)
  • Extract a few beads of resin and wash with DCM.

  • Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).

    • Result: Yellow/Colorless (Pass). The coupling is complete. Proceed to Step 5.

    • Result: Blue/Green (Fail). Unreacted amines remain. Do not proceed. Perform a second coupling using 1.5 eq of reagents for 45 minutes.

Step 5: Capping and Cleavage Preparation
  • Wash the resin with DMF (3 × 1 min).

  • Cap any unreacted trace amines using Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to prevent deletion sequences in subsequent steps.

  • When proceeding to global cleavage, ensure the use of an EDT-free cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H

    
    O) to preserve the azide moiety.
    

References

  • Title : ALPHA AZIDO | Source : Iris Biotech GmbH | URL : [Link]

  • Title : Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions | Source : National Institutes of Health (PMC) | URL :[Link]

Sources

Technical Support Center: D-Diaminopropionic Acid (D-Dap)

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Racemization in Peptide Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, FAQs, and validated protocols to address the critical challenge of maintaining the stereochemical integrity of D-α,β-diaminopropionic acid (D-Dap) during solid-phase peptide synthesis (SPPS). As a non-proteinogenic amino acid, D-Dap is a valuable building block for creating novel peptide structures, but its successful incorporation requires careful control over reaction conditions to prevent epimerization to the undesired L-Dap diastereomer.

Troubleshooting Guide: High Racemization Detected

This section addresses specific issues you may encounter during your synthesis, providing probable causes and actionable solutions based on established chemical principles.

Question 1: My final peptide analysis shows a significant percentage of the L-Dap diastereomer. What is the most likely cause?

Probable Cause(s): The most common cause of racemization during peptide synthesis is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate from the activated amino acid. The α-proton of this planar intermediate is highly acidic and can be readily abstracted by a base. Subsequent, non-stereospecific attack by the amine component on the achiral oxazolone leads to a mixture of D- and L-isomers.[1][2]

Several factors in your coupling protocol can promote this pathway:

  • Choice of Base: Strong, non-sterically hindered bases dramatically accelerate the abstraction of the α-proton.[2][3]

  • Coupling Reagent: Highly reactive intermediates generated by certain coupling reagents, especially carbodiimides used without additives, are prone to cyclizing into the oxazolone.[3][4]

  • Pre-activation Time: Allowing the activated amino acid to sit for an extended period before adding it to the resin increases the opportunity for oxazolone formation.

  • Temperature: Elevated temperatures can increase the rate of both oxazolone formation and proton abstraction.[5]

Recommended Solutions & Scientific Rationale:

  • Re-evaluate Your Base: This is the most critical and impactful change you can make.

    • Action: Replace strong bases like N,N-Diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base.

    • Recommended Alternatives:

      • 2,4,6-Collidine (TMP): Its significant steric hindrance makes it a poor proton abstractor at the α-carbon, effectively minimizing racemization.[3][5][6]

      • N-Methylmorpholine (NMM): As a weaker base than DIPEA, NMM is a suitable alternative that reduces the risk of epimerization.[3]

    • Rationale: The primary role of the base is to neutralize the protonated amine on the resin and the acid generated during coupling. By using a base that is sterically hindered or has a lower pKa, you disfavor the competing side reaction of α-proton abstraction from the activated amino acid.[7]

  • Optimize Your Coupling Reagent & Additive System:

    • Action: If using a carbodiimide like DIC or DCC, always include a racemization-suppressing additive. For maximum suppression, consider switching to a modern onium salt reagent.

    • Recommended Combinations:

      • DIC with Oxyma: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a highly effective and non-explosive alternative to HOBt that forms a reactive ester less prone to racemization.[3][8]

      • HATU or COMU: These uronium/aminium-based reagents promote rapid amide bond formation, which kinetically outcompetes the racemization pathway.[1][4] COMU, in particular, is noted for its high efficiency and improved safety profile over benzotriazole-based reagents.[4]

    • Rationale: Additives like Oxyma and HOAt react with the initial activated intermediate to form a new active ester. This secondary ester is more stable and less likely to cyclize into the oxazolone, thereby preserving the stereochemistry of the D-Dap residue.[2][9]

Question 2: I am using an orthogonal protection strategy for D-Dap (e.g., Nα-Fmoc, Nβ-Boc), but I'm seeing side products. What could be going wrong?

Probable Cause(s): Side products when using orthogonally protected D-Dap often stem from the incomplete stability of one protecting group to the deprotection conditions of the other. For example, if the Nβ-Boc group is not fully stable to the repeated piperidine treatments used for Nα-Fmoc removal, you can get unintended deprotection at the beta-amine, leading to branched peptide formation. Conversely, if the Nβ-Fmoc group is not completely stable to the acidic conditions used for final cleavage, side reactions can occur.

Recommended Solutions & Scientific Rationale:

  • Verify Protecting Group Integrity:

    • Action: Confirm that your chosen protecting groups are truly orthogonal under your specific synthesis conditions.

    • Example Scenario (Fmoc/tBu Strategy): For the Nβ position, a Boc group is standard. However, for long or complex syntheses with many piperidine deprotection cycles, slight acid-catalyzed removal of the Boc group can occur if the piperidine solution is not fresh or contains acidic impurities.

    • Solution: Always use fresh, high-purity piperidine in your deprotection solution. Consider using a more acid-stable protecting group for the Nβ position if branching persists, such as the Cbz (Z) group, although this requires a separate final deprotection step (e.g., hydrogenolysis).[10]

  • Select the Optimal Orthogonal Scheme:

    • Action: Choose a well-documented and robust orthogonal protection scheme for D-Dap. The choice depends on whether you plan to modify the side chain on-resin or after cleavage.

    • Rationale: A proper orthogonal strategy is essential for directing reactivity.[11][12] It ensures that only the desired amine is deprotected at each stage, preventing unwanted side reactions and simplifying purification.[13]

Data Presentation: Common Orthogonal Protection Schemes for D-Dap

Nα-Protecting GroupNβ-Protecting GroupNβ-Group Cleavage ConditionUse Case
Fmoc (Base-labile)Boc (Acid-labile)Strong Acid (e.g., TFA)Standard Fmoc/tBu SPPS. Nβ-amine is deprotected during final cleavage.
Fmoc (Base-labile)Mtt/Mmt (Mild Acid-labile)Dilute TFA in DCMOn-resin side-chain modification (e.g., cyclization, labeling).[14]
Fmoc (Base-labile)ivDde (Hydrazine-labile)2% Hydrazine in DMFOn-resin side-chain modification. Orthogonal to both Fmoc and Boc.[14]
Boc (Acid-labile)Fmoc (Base-labile)Piperidine in DMFBoc-based SPPS where on-resin side-chain modification is desired.
Boc (Acid-labile)Cbz (Z) (Hydrogenolysis)H₂/Pd-CBoc-based SPPS; provides very high stability for the Nβ-amine.[10]
Visualizing the Problem: Racemization Mechanism & Troubleshooting

Understanding the chemical pathway that leads to racemization is key to preventing it. The following diagram illustrates the formation of the critical oxazolone intermediate.

RacemizationMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Oxazolone Formation (Racemization Pathway) cluster_2 Step 3: Nucleophilic Attack A D-Dap-OH (Chiral) B Activated Ester (Chiral, Prone to Cyclization) A->B + Coupling Reagent + Base C 5(4H)-Oxazolone (Planar, Achiral Intermediate) B->C Intramolecular Cyclization D D-Peptide (Desired Product) B->D Direct Amine Attack (Fast Coupling) C->D Amine Attack (Path A) E L-Peptide Diastereomer (Racemized Product) C->E Amine Attack (Path B)

Caption: Mechanism of racemization via a planar oxazolone intermediate.

The following workflow provides a logical path to diagnose and solve racemization issues in your experiments.

TroubleshootingWorkflow Start High Racemization Detected in D-Dap Incorporation Q_Base What base are you using? Start->Q_Base A_DIPEA DIPEA / Strong Base Q_Base->A_DIPEA A_Hindered Collidine / NMM Q_Base->A_Hindered Sol_Base SOLUTION: Switch to a weaker/hindered base (e.g., Collidine, NMM). A_DIPEA->Sol_Base Q_Coupling What coupling reagent are you using? A_Hindered->Q_Coupling Sol_Base->Q_Coupling A_Carbo Carbodiimide (DIC/DCC) without additive Q_Coupling->A_Carbo A_Onium Onium Salt (HATU, HBTU) or Carbodiimide with additive Q_Coupling->A_Onium Sol_Additive SOLUTION: Add an additive (Oxyma or HOAt). Consider switching to COMU/HATU. A_Carbo->Sol_Additive Q_Temp Are you using elevated temperatures (e.g., microwave)? A_Onium->Q_Temp Sol_Additive->Q_Temp A_HighTemp Yes Q_Temp->A_HighTemp A_LowTemp No / Room Temp Q_Temp->A_LowTemp Sol_Temp SOLUTION: Lower the coupling temperature. Couple D-Dap at room temperature. A_HighTemp->Sol_Temp End Racemization Minimized A_LowTemp->End Sol_Temp->End

Caption: Troubleshooting workflow for diagnosing D-Dap racemization.

Frequently Asked Questions (FAQs)

Q1: Why is D-Dap particularly challenging to work with? A: D-Dap contains two primary amine functional groups (α-amino and β-amino). This requires a robust and orthogonal protecting group strategy to differentiate the two amines and prevent side reactions like peptide branching.[10][12] Failure to properly protect the β-amine can lead to a host of impurities that are difficult to separate from the desired product.

Q2: Can racemization occur during the Fmoc-deprotection step? A: While the majority of racemization occurs during the carboxyl group activation and coupling step[15][16], some studies have investigated the deprotection step. Under standard conditions (e.g., 20% piperidine in DMF), the contribution of the deprotection step to racemization is generally considered insignificant for most amino acids.[17] The primary risk remains with the activation of the subsequent amino acid.

Q3: How can I accurately quantify the level of racemization? A: Accurate quantification is essential for validating your synthesis protocol. Several analytical methods are available:

  • Chiral Chromatography (HPLC/UPLC): This is a direct method where the crude peptide is analyzed on a chiral stationary phase column capable of separating the D-Dap and L-Dap containing diastereomers.

  • Capillary Electrophoresis (CE): CE with a chiral selector is a highly sensitive method for separating optical isomers and can detect very low levels of racemization.[15][16]

  • Acid Hydrolysis followed by Derivatization: The peptide can be fully hydrolyzed back to its constituent amino acids. The hydrolysate is then reacted with a chiral derivatizing agent (e.g., Marfey's reagent, L-FDAA) to form diastereomeric adducts that can be separated and quantified using standard reverse-phase HPLC.[2][18]

Q4: Does microwave-assisted peptide synthesis increase the risk of D-Dap racemization? A: Yes, the elevated temperatures used in microwave-enhanced SPPS can significantly accelerate racemization.[5] While microwave energy is effective for improving coupling efficiency for sterically hindered residues, it is recommended to couple sensitive amino acids like D-Dap at a lower temperature (e.g., 50°C or room temperature) to minimize the risk of epimerization.[5]

Experimental Protocol: Low-Racemization Coupling of Fmoc-D-Dap(Boc)-OH

This protocol is designed to minimize racemization during the incorporation of D-Dap into a growing peptide chain on a solid support using Fmoc/tBu chemistry.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-D-Dap(Boc)-OH (3 equivalents relative to resin loading)

  • Oxyma (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • 2,4,6-Collidine (4 equivalents)

  • Anhydrous, peptide-grade Dimethylformamide (DMF)

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed by treatment with 20% piperidine in DMF.

    • Thoroughly wash the resin with DMF (5x) and Dichloromethane (DCM) (5x) to remove all residual piperidine.[3]

  • Coupling Mixture Preparation (Minimal Pre-activation):

    • In a separate reaction vessel, dissolve Fmoc-D-Dap(Boc)-OH (3 eq.) and Oxyma (3 eq.) in a minimal volume of DMF.

    • Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.

    • Immediately before addition to the resin, add DIC (3 eq.) to the mixture. Swirl gently for 30-60 seconds. Crucially, do not allow this activation mixture to stand for a prolonged period.

  • Coupling Reaction:

    • Immediately add the freshly prepared coupling mixture to the deprotected peptide-resin.

    • Agitate the reaction vessel via nitrogen bubbling or orbital shaking at room temperature for 2 hours.

  • Washing and Capping (Optional but Recommended):

    • After the coupling reaction, drain the vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to check for completion of the coupling. If the test is positive (indicating free amines), consider a second coupling under the same conditions. Alternatively, cap any unreacted amines with an acetic anhydride solution to prevent the formation of deletion sequences.

  • Proceed to Next Cycle:

    • If the coupling is complete, proceed with the Fmoc deprotection for the newly added D-Dap residue to continue chain elongation.

References

Sources

Technical Support Center: Optimizing N3-D-Dap(Boc)-OH Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist's Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the solubility of specialized unnatural amino acids during Solid-Phase Peptide Synthesis (SPPS) and solution-phase couplings.

The solubility of N3-D-Dap(Boc)-OH (N-alpha-azido-D-2,3-diaminopropionic acid, side-chain Boc protected) is dictated by a delicate balance of competing physicochemical forces. While the tert-butoxycarbonyl (Boc) group provides lipophilic character favorable for non-polar solvents[1], the free C-terminal carboxylic acid and the highly polarizable alpha-azido group promote strong intermolecular hydrogen bonding and dipole-dipole interactions. In pure dichloromethane (DCM), these molecules tend to form stable dimers, leading to incomplete dissolution[2]. Introducing a polar aprotic solvent like N,N-Dimethylformamide (DMF) disrupts these intermolecular networks by acting as a strong hydrogen-bond acceptor, thereby solvating the monomeric amino acid[3].

Below, you will find quantitative data, a troubleshooting workflow, FAQs, and a self-validating protocol to ensure optimal solvation and coupling efficiency.

Data Presentation: Solvent Optimization Matrix

To facilitate easy comparison, the following tables summarize the physicochemical properties of N3-D-Dap(Boc)-OH and the expected performance of various DCM/DMF solvent systems.

Table 1: Physicochemical Profile of N3-D-Dap(Boc)-OH

PropertyValue / CharacteristicImpact on Solvation
Molecular Weight 230.22 g/mol Low MW generally aids solubility, but increases the relative density of H-bond donors/acceptors.
Boc Group Highly LipophilicEnhances solubility in halogenated solvents like DCM[1].
Azido Group (-N3) Strong Dipole, PolarizableRequires polar aprotic stabilization; limits solubility in pure non-polar environments.
Carboxylic Acid H-Bond Donor/AcceptorProne to forming insoluble dimers in pure DCM[2].

Table 2: DCM/DMF Solvent System Performance

Solvent Ratio (DCM:DMF)Solvation Power for N3-D-Dap(Boc)-OHPolystyrene Resin SwellingRisk of Peptide Aggregation
100% DCM Low (Suspension/Cloudy)ExcellentHigh
9:1 DCM:DMF Moderate (Requires Sonication)ExcellentModerate
1:1 DCM:DMF High (Clear Solution)GoodLow
100% DMF Very High (Rapid Dissolution)ModerateVery Low

Visualization: Solubility Troubleshooting Logic

SolubilityOptimization A Weigh N3-D-Dap(Boc)-OH B Add 100% DCM (10 mL/g) A->B C Is solution clear? B->C D Proceed to Activation C->D Yes E Add DMF dropwise (up to 1:1 ratio) C->E No F Is solution clear? E->F F->D Yes G Sonicate at 30°C for 2-5 mins F->G No G->D Clear H Check Purity / Water Content G->H Still Cloudy

Workflow for optimizing N3-D-Dap(Boc)-OH dissolution in DCM/DMF systems.

Troubleshooting FAQs

Q1: Why does N3-D-Dap(Boc)-OH resist dissolution in pure DCM despite the lipophilic Boc group? A: While the tert-butoxycarbonyl (Boc) protecting group enhances hydrophobicity[1], the molecule's overall solubility is heavily influenced by the free C-terminal carboxylic acid and the strongly dipolar alpha-azido group. In non-polar solvents like pure dichloromethane (DCM), the carboxylic acid moieties form stable intermolecular hydrogen-bonded dimers. DCM lacks the hydrogen-bond accepting capacity to disrupt these dimers efficiently[2].

Q2: How does the addition of DMF resolve this aggregation? A: N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a high dielectric constant and strong hydrogen-bond accepting capabilities. When added as a co-solvent, DMF competitively disrupts the carboxylic acid dimers and solvates the polar azido group, effectively breaking the crystal lattice and releasing monomeric amino acids into solution[3].

Q3: Can I use gentle heating to force dissolution in pure DCM? A: Applying gentle heat (e.g., up to 30-35°C) or using a sonication bath provides the kinetic energy needed to break up peptide aggregates[1]. However, DCM has a low boiling point (39.6°C). Heating too close to this point causes solvent evaporation, altering the concentration and potentially causing the amino acid to precipitate out of solution again. A solvent transition (titrating in DMF) is a more thermodynamically stable solution.

Q4: Are there risks to using 100% DMF instead of a DCM/DMF mixture? A: While 100% DMF provides excellent solvation power for azido amino acids[3], it may not optimally swell certain polystyrene-based resins during SPPS. DCM produces superior swelling of these resins[2]. Therefore, a binary mixture (e.g., 1:1 or 3:1 DCM:DMF) often provides the ideal balance between reagent solubility and resin accessibility. Furthermore, DMF can degrade over time to release dimethylamine, which can cause unwanted side reactions if not properly degassed[2].

Experimental Protocols

Protocol: Self-Validating Two-Step Solvation Method for SPPS Coupling

Objective: Achieve a clear 0.2 M solution of N3-D-Dap(Boc)-OH for immediate coupling, balancing solubility with optimal resin swelling.

Step 1: Initial Wetting and Lattice Disruption

  • Weigh the required mass of N3-D-Dap(Boc)-OH into a clean, dry glass vial.

  • Calculate the total solvent volume required for a 0.2 M concentration.

  • Add 20% of the total calculated volume using anhydrous, amine-free DMF.

  • Vortex vigorously for 30–60 seconds.

    • Mechanistic Note: The concentrated DMF rapidly disrupts intermolecular hydrogen bonds, creating a concentrated monomeric syrup.

Step 2: Volume Expansion and Homogenization 5. Add the remaining 80% of the calculated volume using anhydrous DCM. 6. Invert the vial gently to mix the binary solvent system. 7. If the solution appears slightly turbid, place the vial in a sonication bath at room temperature (do not exceed 30°C) for 2–3 minutes[1].

Step 3: Validation (The Tyndall Effect Test) 8. Hold the vial against a dark background and shine a focused light beam (e.g., a laser pointer or strong LED) through the solution. 9. Self-Validation Check:

  • If the beam path is invisible , the solution is completely monomeric and ready for activation (e.g., with DIC/Oxyma or HBTU/DIPEA)[3].

  • If the beam path scatters light (Tyndall effect), micro-aggregates remain. Add an additional 5% volume of DMF, re-sonicate, and test again.

References

Sources

Minimizing side reactions when using N3-D-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers utilizing N3-D-Dap(Boc)-OH (also known as (R)-2-azido-3-((tert-butoxycarbonyl)amino)propanoic acid).

This non-standard amino acid derivative presents unique challenges due to the simultaneous presence of a reactive


-azide , a base-sensitive chiral center , and an acid-labile Boc side chain .

Topic: Minimizing Side Reactions & Optimization of Usage Document ID: TS-AZ-DAP-001

Reagent Profile & Critical Safety

Q: What are the inherent stability risks of this compound before I even open the bottle?

A: N3-D-Dap(Boc)-OH is generally stable as a solid but possesses three specific instability vectors you must manage during storage and handling:

  • Thermal Decomposition (Azide): While organic azides are stable at room temperature, they are energetic functional groups. The ratio of (Carbon + Oxygen) to Nitrogen atoms in this molecule is

    
    . This places it on the borderline of "safe" stability.
    
    • Protocol: Store at -20°C. Avoid heating above 60°C during synthesis. Do not use metal spatulas (risk of friction ignition with trace metal azides, though low risk for this specific derivative, it is Good Laboratory Practice).

  • Hydrolytic Sensitivity: The Boc group is robust to moisture, but the free carboxylic acid can absorb water, making accurate weighing difficult.

    • Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Light Sensitivity: Azides can degrade into nitrenes under UV light.

    • Protocol: Store in amber vials and wrap reaction vessels in foil if your lab has high UV flux.

Coupling & Synthesis Strategy (The "During" Phase)

Q: How do I couple N3-D-Dap(Boc)-OH without racemizing the -center?

A: Unlike standard Fmoc-amino acids,


-azido acids cannot  form oxazolones (the primary intermediate leading to racemization). However, the electron-withdrawing nature of the azide group increases the acidity of the 

-proton, making it susceptible to base-catalyzed enolization .

The Golden Rule: Minimize base exposure during activation.

Coupling MethodRisk LevelRecommendation
HATU / DIEA High Avoid. The strong base (DIEA) promotes enolization of the activated ester.
HBTU / DIEA High Avoid. Same risk as HATU.
DIC / Oxyma Low Preferred. Carbodiimide chemistry requires no tertiary amine base, preserving chirality.
Acid Chloride Medium Acceptable. Azido acid chlorides are stable and reactive, but require careful preparation (SOCl2) to avoid side reactions.

Optimized Protocol (DIC/Oxyma):

  • Dissolve N3-D-Dap(Boc)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

  • Add DIC (3.0 eq) and stir for 2 minutes (Pre-activation).

  • Add to the resin/amine component.

  • Crucial: Do not add DIEA or NMM.

Q: I see low coupling efficiency. Can I heat the reaction?

A: Proceed with extreme caution. Heating improves kinetics but exponentially increases the risk of


-elimination . Dap (Diaminopropionic acid) derivatives are notorious for undergoing 

-elimination to form Dehydroalanine (Dha) .
  • Limit: Max 40°C.

  • Alternative: Double couple at Room Temperature (2 x 1 hour) rather than single coupling at high heat.

Side Reaction Troubleshooting

Q: My final product mass is -26 Da or +2 Da relative to expected. What happened?

A: These mass shifts indicate specific chemical incompatibilities.

Scenario A: Mass -26 Da (Staudinger Reduction)

  • Cause: You likely used a phosphine (Triphenylphosphine) or a strong reducing agent (TCEP, DTT) elsewhere in the process while the azide was present.

  • Mechanism: The azide (

    
    ) was reduced to an amine (
    
    
    
    ).[1]
    • 
      . 
      
      
      
      .
      
      
      .
  • Fix: NEVER use TCEP, DTT, or Phosphines if the azide must remain intact. Use disulfide bridges or non-reducing buffers.

Scenario B: Mass -101 Da (Boc Loss)

  • Cause: Exposure to acid (TFA, HCl) or heating in acidic solvents.

  • Fix: If you intended to keep the Boc group (e.g., for orthogonal protection), ensure you are using Fmoc-SPPS conditions (Piperidine is safe for Boc) and do not expose to TFA until the final global cleavage.

Scenario C: Mass -17 Da (Dehydroalanine Formation)

  • Cause:

    
    -Elimination of the side chain.
    
  • Mechanism: Base abstracts the acidic

    
    -proton, and the side chain leaves (rare for Boc-amine, but possible under harsh conditions).
    
  • Fix: Reduce base concentration. Switch from DBU (strong base) to Piperidine (mild base) for deprotection steps.

Visualizing the Workflows

Diagram 1: Coupling Decision Workflow

Caption: Logic flow for selecting the optimal coupling strategy to minimize racemization and elimination.

CouplingStrategy Start Start: Couple N3-D-Dap(Boc)-OH CheckBase Is Base Required? Start->CheckBase DIC_Oxyma Use DIC / Oxyma (No Base) CheckBase->DIC_Oxyma No (Preferred) HATU_DIEA Use HATU / DIEA CheckBase->HATU_DIEA Yes (Avoid) SafeCoupling Outcome: High Chiral Purity DIC_Oxyma->SafeCoupling Racemization Risk: Racemization (Enolization) HATU_DIEA->Racemization

Diagram 2: Side Reaction Mechanisms

Caption: Pathways leading to common impurities: Staudinger Reduction (Phosphines) and Beta-Elimination (Base).

SideReactions Reagent N3-D-Dap(Boc)-OH (Target) Phosphine Contact with TCEP / DTT / PPh3 Reagent->Phosphine Reducing Agent StrongBase Strong Base / Heat (DBU / >50°C) Reagent->StrongBase Harsh Activation AmineProduct Side Product: Amino-Dap (Azide Reduced) Mass: -26 Da Phosphine->AmineProduct Staudinger/Reduction DhaProduct Side Product: Dehydroalanine Mass: -101 Da (loss of Boc+H) StrongBase->DhaProduct Beta-Elimination

Post-Synthesis & Deprotection Guide

Q: Can I use standard TFA cleavage cocktails?

A: Yes, but with modifications. The Azide group is stable to TFA (Trifluoroacetic acid). The Boc group will be removed.[2][]

Standard Cocktail (Reagent K equivalent):

  • Composition: TFA (92.5%), TIS (2.5%), H2O (2.5%), DODT (2.5%).

  • Note: Do not use EDT (Ethanedithiol) if possible, as thiols can slowly reduce azides over long exposure times, though DODT is generally safer. To be 100% safe, use TIS (Triisopropylsilane) as the primary scavenger and avoid thiols entirely if your peptide lacks Cysteine/Methionine.

Recommended "Azide-Safe" Cocktail:

  • TFA / TIS / Water (95:2.5:2.5).

  • Time: 2 hours at Room Temperature.

Summary of Critical Parameters

ParameterSafe RangeDanger Zone
Temperature 20°C - 35°C> 50°C (Elimination Risk)
Coupling pH Neutral (pH 6-7)Basic (pH > 9) (Racemization)
Reducing Agents NoneTCEP, DTT, Phosphines (Azide death)
Cleavage TFA / TISTFA / Thiols (Potential reduction)

References

  • Lundquist, J. T., & Pelletier, J. C. (2001). Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids. Organic Letters, 3(5), 781–783. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition.[4][5] Chemical Reviews, 108(8), 2952–3015. Link

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797–3800. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. Link

Sources

Improving yield of N3-D-Dap(Boc)-OH containing peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors, steric challenges, and side-reaction vulnerabilities of N3-D-Dap(Boc)-OH (N-α-azido-D-2,3-diaminopropionic acid, side-chain Boc protected).

This building block is highly valued for introducing an N-terminal azide (for bioorthogonal click chemistry) alongside a side-chain primary amine (unmasked post-cleavage). However, its unique electronic and structural profile requires precise optimization to prevent yield-crashing side reactions.

Part 1: Diagnostic Troubleshooting Logic

Before diving into specific FAQs, use the following diagnostic tree to isolate the root cause of low yields when working with azido-peptides.

Troubleshooting Start Low Yield of Azide Peptide MassCheck Check LC-MS Data Start->MassCheck Minus26 -26 Da Mass Shift (Azide Reduction) MassCheck->Minus26 Incomplete Missing N-term (Incomplete Coupling) MassCheck->Incomplete Fix1 Remove EDT/DTT Use TIS/H2O Minus26->Fix1 Cause: Thiol Scavengers Fix2 Double Coupling Increase Time/Temp Incomplete->Fix2 Cause: Steric Hindrance

Troubleshooting logic tree for low yield in azido-peptide synthesis.

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: My final peptide mass is exactly 26 Da lower than my target mass. What happened? A1: This is the most common failure mode in azido-peptide synthesis: the reduction of the azide (-N₃) to a primary amine (-NH₂).

  • Causality: Thiol-based scavengers commonly used in TFA cleavage cocktails, such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT), act as potent reducing agents[1]. The thiol attacks the terminal nitrogen of the azide, forming a thionitrene intermediate that rapidly hydrolyzes into a primary amine, permanently destroying your click-chemistry handle[2].

  • Solution: You must completely eliminate EDT and DTT from your cleavage cocktail. Switch to a thiol-free mixture, such as TFA/TIS/H₂O (95:2.5:2.5)[3].

Q2: I want to place N3-D-Dap(Boc)-OH in the middle of my peptide sequence. Is this recommended? A2: No. It is highly discouraged to use α-azido acids anywhere other than the absolute N-terminus of your sequence.

  • Causality: α-Azido acids are highly susceptible to base-catalyzed elimination. If you couple N3-D-Dap(Boc)-OH internally, the subsequent cycles of Fmoc-deprotection will expose the α-azide to 20% piperidine. This strong secondary amine triggers the elimination of the azide ion, leading to chain termination and a complex mixture of truncated byproducts[4].

  • Solution: Always design your synthesis so that N3-D-Dap(Boc)-OH is the final building block added. If an internal azide is mandatory, use a side-chain azide building block (e.g., Fmoc-Lys(N₃)-OH) which is stable to piperidine.

Q3: The coupling efficiency of N3-D-Dap(Boc)-OH seems much lower than standard Fmoc-amino acids. Why? A3: α-Azido acids exhibit different electronic and steric profiles compared to standard Fmoc-protected amino acids.

  • Causality: The strongly electron-withdrawing nature of the α-azide group reduces the nucleophilicity of the activated carboxylate intermediate. Furthermore, the lack of an Fmoc group alters the standard spatial conformation during the transition state, often slowing down the coupling kinetics.

  • Solution: Utilize highly reactive coupling reagents (e.g., DIC/OxymaPure or HATU/DIPEA) and perform a mandatory double-coupling step (2 x 1 hour).

Part 3: Quantitative Data on Scavenger Effects

To illustrate the critical importance of scavenger selection, the following table summarizes the quantitative impact of various cleavage cocktails on azide integrity during global deprotection[3].

Cleavage Cocktail Composition (v/v)Primary ScavengerAzide StateYield of Target Azide Peptide
TFA / TIS / H₂O (95:2.5:2.5)Triisopropylsilane (TIS)Intact > 90%
TFA / m-cresol (95:5)m-cresolIntact > 85%
TFA / TIS / H₂O / EDT (92.5:2.5:2.5:2.5)1,2-Ethanedithiol (EDT)Reduced (-26 Da)< 50%
TFA / DTT / H₂O (90:5:5)Dithiothreitol (DTT)Reduced (-26 Da)< 10%

Note: TIS effectively quenches carbocations generated by the Boc deprotection of the Dap side-chain without acting as a reducing agent for the α-azide.

Part 4: Cleavage Workflow & Scavenger Selection

G A Resin-Bound Peptide B Couple N3-D-Dap(Boc)-OH A->B DIC/Oxyma C TFA Cleavage Cocktail B->C Global Deprotection D Thiol-Free (TIS/H2O) C->D F Thiol-Based (EDT/DTT) C->F E Intact Azide Target Peptide D->E Preserves -N3 G Reduced Amine Byproduct (-26 Da) F->G Reduces -N3 to -NH2

SPPS workflow for N3-D-Dap(Boc)-OH highlighting cleavage scavenger effects.

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without passing the built-in validation checkpoints.

Protocol A: Optimized N-Terminal Coupling of N3-D-Dap(Boc)-OH

Objective: Achieve >99% coupling efficiency of the sterically hindered α-azido acid.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the penultimate amino acid has been fully removed (20% piperidine in DMF, 2 x 10 min). Wash thoroughly with DMF (5 x 1 min).

  • Activation: In a separate vial, dissolve 4.0 equivalents of N3-D-Dap(Boc)-OH and 4.0 eq of OxymaPure in minimal DMF. Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes for pre-activation.

  • First Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes. Drain and wash with DMF (3 x 1 min).

  • Second Coupling: Repeat Step 2 and Step 3 with fresh reagents to ensure complete conversion.

  • Self-Validation Checkpoint (Kaiser Test): Take a few beads of the resin and perform a Kaiser test.

    • Pass: Beads remain yellow/colorless (primary amine is fully acylated). Proceed to washing.

    • Fail: Beads turn dark blue. Repeat coupling with HATU/DIPEA.

  • Final Wash: Wash resin with DMF, DCM, and dry under vacuum.

Protocol B: Thiol-Free Global Deprotection and Cleavage

Objective: Cleave the peptide and remove the side-chain Boc group without reducing the α-azide.

  • Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA / TIS / H₂O in a 95 : 2.5 : 2.5 (v/v/v) ratio. Strictly verify that no EDT or DTT is present in the workspace to prevent cross-contamination.

  • Mini-Cleavage (Self-Validation Checkpoint):

    • Transfer ~2 mg of dry resin to a microcentrifuge tube.

    • Add 200 µL of the cleavage cocktail. Agitate for 2 hours at room temperature.

    • Precipitate in 1 mL of cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water.

    • Analyze via LC-MS. You must observe the target [M+H]⁺ mass. If a prominent peak at [M+H - 26]⁺ is observed, your reagents or glassware are contaminated with thiols. Do not proceed to bulk cleavage until resolved.

  • Bulk Cleavage: Once validated, add the remaining cleavage cocktail to the bulk resin (approx. 10 mL per gram of resin). Agitate for 2 to 2.5 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the filtrate into 10 volumes of ice-cold diethyl ether. Centrifuge, wash the pellet twice with cold ether, and dry.

Comprehensive References

  • BenchChem Technical Support. Potential side reactions of the azide group in Fmoc SPPS. BenchChem. 1

  • ResearchGate / Peptide Science. Azide reduction during peptide cleavage from solid support—the choice of thioscavenger?3

  • PubMed / Pharmaceutical Research. Thiol Reduction of 3'-azidothymidine to 3'-aminothymidine: Kinetics and Biomedical Implications.2

  • ResearchGate / Organic Letters. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs.4

Sources

Technical Support Center: Handling the Moisture Sensitivity of Boc-Protected Azido Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the handling of moisture-sensitive Boc-protected azido amino acids. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your materials and the success of your experiments.

Section 1: Understanding the Core Problem: Hygroscopicity and Degradation

The successful incorporation of azido amino acids into peptides and other molecules hinges on the stability of the starting materials. Boc-protected azido amino acids, while versatile, are susceptible to moisture, which can lead to degradation and compromise experimental outcomes. This section delves into the "why" behind these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are Boc-protected azido amino acids sensitive to moisture?

A1: The moisture sensitivity of Boc-protected azido amino acids stems from two primary factors: the hygroscopic nature of the amino acid backbone and the potential for the Boc (tert-butyloxycarbonyl) protecting group to undergo acid-catalyzed hydrolysis. Amino acids themselves are known to be hygroscopic, meaning they can attract and hold water molecules from the surrounding environment.[1][2][3] This inherent property is exacerbated by the presence of polar functional groups. While the Boc group offers excellent protection under many conditions, its stability is pH-dependent. It is labile in acidic conditions, and moisture can facilitate a localized acidic environment, leading to its premature cleavage.[4][5]

Q2: What are the primary degradation pathways for Boc-protected azido amino acids in the presence of moisture?

A2: The principal degradation pathway is the acid-catalyzed hydrolysis of the Boc protecting group. Absorbed moisture can, over time and potentially influenced by ambient CO2, create a slightly acidic microenvironment sufficient to initiate the removal of the Boc group. This process generates a free amine, isobutylene, and carbon dioxide.[5][] The presence of the unprotected amino acid can lead to unwanted side reactions in subsequent steps, such as unintended coupling or dimerization. While the azide group itself is generally stable in neutral aqueous conditions, prolonged exposure to acidic conditions in the presence of moisture can potentially lead to the formation of hydrazoic acid (HN₃), which is volatile and explosive.[7][8] However, this is a more extreme scenario not typically encountered under standard storage conditions.

Q3: How can I visually identify if my Boc-protected azido amino acid has been compromised by moisture?

A3: Visual inspection can sometimes offer clues, although it is not a definitive measure. A high-quality, dry Boc-protected azido amino acid should be a free-flowing crystalline or amorphous powder. Signs of moisture contamination include clumping, caking, or the material appearing sticky or syrupy. A significant change in color may also indicate degradation, though this is less common. However, the absence of these visual cues does not guarantee the material's integrity. Chemical analysis is necessary for a conclusive assessment.

Logical Relationship: Moisture and Degradation

Moisture Atmospheric Moisture (H₂O) Hygroscopicity Inherent Hygroscopicity of Amino Acid Moisture->Hygroscopicity absorbs Boc_AA Boc-Protected Azido Amino Acid Hygroscopicity->Boc_AA affects Acid_Hydrolysis Acid-Catalyzed Hydrolysis of Boc Group Boc_AA->Acid_Hydrolysis initiates Degradation_Products Degradation Products: - Free Amino Acid - Isobutylene - CO₂ Acid_Hydrolysis->Degradation_Products yields Side_Reactions Unwanted Side Reactions in Synthesis Degradation_Products->Side_Reactions leads to

Caption: The impact of moisture on Boc-protected azido amino acids.

Section 2: Troubleshooting Guide: From Storage to Synthesis

This section provides practical, step-by-step guidance to mitigate the risks associated with moisture sensitivity and troubleshoot common issues that may arise during your experiments.

Proper Storage and Handling

Issue: My Boc-protected azido amino acid has become clumpy and difficult to weigh accurately.

  • Possible Cause: Improper storage has allowed the compound to absorb atmospheric moisture.

  • Solution:

    • Immediate Action: Dry the material under high vacuum in a desiccator containing a suitable desiccant (e.g., P₂O₅ or anhydrous CaSO₄) for several hours. This may help to remove adsorbed water.

    • Long-Term Prevention: Always store Boc-protected amino acids in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[9] For long-term storage, keep the container at -20°C in a desiccator.[10]

    • Handling Protocol: Before opening a refrigerated container, always allow it to warm to room temperature in a desiccator.[9][10] This prevents condensation of atmospheric moisture onto the cold powder.

Experimental Workflow: Best Practices

Issue: I am observing incomplete coupling reactions in my solid-phase peptide synthesis (SPPS) when using a Boc-protected azido amino acid that may have been exposed to moisture.

  • Possible Cause: Partial deprotection of the Boc group due to moisture has led to the formation of the free amino acid. This can interfere with the intended coupling reaction by competing for coupling reagents or by causing aggregation.

  • Troubleshooting Steps:

    • Confirm Purity: Before use, assess the purity of the Boc-protected azido amino acid using an appropriate analytical technique. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of peptides and their derivatives.[11][12] Thin-Layer Chromatography (TLC) can also be a quick, qualitative check for the presence of impurities.[11]

    • "Double Coupling": If you suspect incomplete coupling, you can perform a "double coupling" step by repeating the coupling procedure with fresh reagents before proceeding to the next deprotection step.[13]

    • Use Anhydrous Solvents: Ensure that all solvents used in the coupling reaction (e.g., DMF, DCM) are anhydrous. Moisture in the reaction solvent can exacerbate the problem.

Quality Control and Purity Assessment

Issue: My LC-MS analysis of the crude peptide shows a peak corresponding to a deletion of the azido amino acid residue.

  • Possible Cause: This could be due to incomplete deprotection of the Boc group during synthesis, which can be more pronounced with certain residues.[14] If the Boc group is not fully removed, the subsequent amino acid cannot be coupled, leading to a deletion. While not directly a moisture issue, it is a common problem in Boc-SPPS.

  • Solution:

    • Optimize Deprotection: Increase the deprotection time with TFA or use a higher concentration of TFA (e.g., 50% TFA in DCM).[4][15]

    • Monitor Deprotection: Use a qualitative test, such as the ninhydrin test, to confirm the complete removal of the Boc group before proceeding with the next coupling step.[13] A positive ninhydrin test (blue/purple beads) indicates the presence of free amines and successful deprotection.

Experimental Workflow: Quality Control

Start Receive/Synthesize Boc-Azido-AA Storage Store at -20°C in Desiccator under Inert Gas Start->Storage Handling Equilibrate to RT in Desiccator Before Opening Storage->Handling QC_Pre Pre-Use QC Check (HPLC or TLC) Handling->QC_Pre Coupling Incorporate into Peptide Synthesis (Anhydrous Conditions) QC_Pre->Coupling Deprotection Boc Deprotection (e.g., 50% TFA/DCM) Coupling->Deprotection QC_Post Monitor Deprotection (Ninhydrin Test) Deprotection->QC_Post Next_Cycle Proceed to Next Coupling Cycle QC_Post->Next_Cycle

Caption: Recommended workflow for handling Boc-protected azido amino acids.

Section 3: Quantitative Data and Protocols

To provide a more concrete framework for your experimental design, this section includes quantitative data and detailed protocols for key procedures.

Recommended Storage Conditions
ParameterConditionRationale
Temperature -20°C or lowerSlows down potential degradation processes.[16]
Atmosphere Inert gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly sealed, opaque vialPrevents moisture ingress and light-induced degradation.[16][]
Environment Inside a desiccatorProvides an additional layer of protection against ambient moisture.[10]
Experimental Protocols
Protocol 1: Pre-Use Purity Assessment by Analytical HPLC

Objective: To determine the purity of a Boc-protected azido amino acid before its use in synthesis.

Materials:

  • Boc-protected azido amino acid sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Analytical HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the Boc-protected azido amino acid in a 50:50 mixture of ACN and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Gradient: A typical gradient would be 5% to 95% B over 20 minutes. This may need to be optimized depending on the specific amino acid.

  • Analysis: Inject 10 µL of the sample solution. Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[11]

Protocol 2: Small-Scale Drying of a Hygroscopic Sample

Objective: To remove absorbed moisture from a small quantity of a Boc-protected azido amino acid that shows signs of clumping.

Materials:

  • Hygroscopic Boc-protected azido amino acid

  • Vacuum desiccator

  • High-vacuum pump

  • Desiccant (e.g., phosphorus pentoxide)

  • Small, clean vial

Procedure:

  • Place a fresh layer of desiccant at the bottom of the vacuum desiccator.

  • Transfer the hygroscopic amino acid derivative into the clean vial and place it, uncapped, inside the desiccator.

  • Seal the desiccator and carefully apply a high vacuum.

  • Allow the sample to dry under vacuum for at least 4-6 hours at room temperature. For very hygroscopic materials, overnight drying may be necessary.

  • Slowly and carefully release the vacuum, preferably by backfilling with an inert gas like nitrogen or argon.

  • Immediately cap the vial tightly and store it according to the recommended conditions.

References

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • BenchChem. (2025). Technical Support Center: Azide Stability in Different Solvent Systems.
  • Peng, C., & Chan, C. K. (2005). Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species. Environmental Science & Technology, 39(5), 1549-1555.
  • Wang, G., et al. (2017). Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. PubMed.
  • BenchChem. (2025). Synthesis of 3-Azido-D-alanine: An In-depth Technical Guide.
  • AAPPTEC. (n.d.). Storage and Handling of Peptides.
  • Stanford Environmental Health & Safety. (n.d.).
  • Atmospheric Chemistry and Physics. (2022).
  • Bucknell Digital Commons. (2010).
  • Smolecule. (2026).
  • PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures.
  • Spring, D. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(13), 1917-1919.
  • BOC Sciences. (n.d.).
  • Environmental Health and Safety. (n.d.). Azide Compounds.
  • National Center for Biotechnology Information. (n.d.).
  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • ResearchGate. (2024). Which condition storage is suitable for azide-labelled protein/peptide?.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of Peptides with Azido Amino Acids.
  • Middle East Technical University. (n.d.). THE PREPARATION OF AZIDO AMINO ACIDS AND THE APPLICATION OF NATIVE CHEMICAL LIGATION IN THE SYNTHESIS OF CHLOROTOXIN A THESIS SU.
  • US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • ACS Publications. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry.
  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected)
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • NJ Labs. (n.d.). Amino Acids Testing Services : Assay, Purity, and Impurities.
  • National Center for Biotechnology Information. (2022).
  • Scribd. (2009).
  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
  • BOC Sciences. (n.d.).
  • PubMed. (2017). Protection of hydrophobic amino acids against moisture-induced deterioration in the aerosolization performance of highly hygroscopic spray-dried powders.
  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.

Sources

Purification challenges of hydrophobic N3-D-Dap peptides

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Peptide Technologies Division Subject: Technical Support Hub: Purification & Handling of Hydrophobic N3-D-Dap Peptides

Introduction: The "Click" Paradox

You are likely working with N3-D-Dap (D-Dap(N3)) —or 3-azido-D-alanine—because you require a bioorthogonal handle for "click" chemistry (CuAAC or SPAAC) combined with the proteolytic stability of the D-isomer.

However, you are facing a paradox: the very features that make this peptide valuable—its non-canonical structure and hydrophobic side-chain modification—create a "perfect storm" for purification failure. The azide group adds lipophilicity, and when combined with other hydrophobic residues, these peptides aggregate aggressively, leading to broad peaks, poor recovery, and retention time shifts.

This guide is designed not as a textbook, but as a troubleshooting engine . Navigate to the specific symptom you are observing below.

Part 1: Solubility & Sample Preparation (The "Black Box")

Q: My peptide is insoluble in Mobile Phase A (0.1% TFA/Water). If I inject a suspension, I ruin my column. How do I dissolve it?

A: Never inject a suspension. For hydrophobic N3-D-Dap peptides, water is often the enemy until the peptide is safely bound to the column.

The "Step-Wise Solubilization" Protocol: Hydrophobic peptides often form beta-sheet aggregates that water stabilizes. You must disrupt these inter-chain hydrogen bonds before dilution.

  • Primary Dissolution: Dissolve the crude peptide in a minimal volume of 100% DMSO or DMF .

    • Why? These are aprotic solvents that disrupt aggregation without reacting with the azide (unlike thiols).

    • Caution: Keep DMSO < 5% of the total injection volume if possible to avoid "solvent effects" (broad peaks).

  • The Co-Solvent Trick: If DMSO fails, use HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) .

    • Mechanism: These fluorinated alcohols are potent secondary structure disruptors. They break the beta-sheets causing the insolubility.

  • Dilution: Dilute with Mobile Phase A only immediately before injection. If precipitation occurs upon adding water, stop. You must use a "Sandwich Injection" or "High-Organic Load" (see below).

Q: Every time I mix my dissolved peptide with Mobile Phase A, it precipitates. How do I load it?

A: You are hitting the "critical aggregation concentration." Bypass the aqueous mixing step using At-Column Dilution (ACD) or Sandwich Injection .

  • Sandwich Injection:

    • Draw up a plug of Mobile Phase A (weak solvent).

    • Draw up your sample (dissolved in 100% DMSO/DMF).

    • Draw up another plug of Mobile Phase A.

    • Result: The sample is diluted inside the column head, preventing precipitation in the loop.

Part 2: Chromatographic Separation (HPLC/UPLC)

Q: My peptide elutes as a "shark fin" (fronting) or a massive tail (tailing). It’s not a sharp Gaussian peak. [1][2][3][4]

A: This is the hallmark of Hydrophobic Aggregation or Silanol Interaction .

The Troubleshooting Logic:

  • Temperature Control (The easiest fix):

    • Action: Set the column oven to 60°C .

    • Why? Elevated temperature reduces the viscosity of the mobile phase and provides the kinetic energy to break hydrophobic aggregates.

    • Safety Check: The azide group (N3) is generally stable at 60°C in acidic media for the duration of a run. Avoid temperatures >80°C.

  • Stationary Phase Selection:

    • Issue: C18 columns are often too hydrophobic. The peptide binds irreversibly or "smears" along the column.[4]

    • Solution: Switch to a C4 (Butyl) or C8 (Octyl) column.

    • Why? Lower hydrophobicity allows the peptide to partition back into the mobile phase faster, sharpening the peak.

  • Core-Shell Technology:

    • Use Core-Shell (Superficially Porous) particles (2.7 µm or 5 µm). These provide sharper peaks for hydrophobic peptides compared to fully porous particles due to shorter diffusion paths.

Q: I am seeing a mass loss of -26 Da in my LC-MS. Is my azide decomposing?

A: Yes. This is a critical chemical compatibility issue.

  • Diagnosis: -26 Da corresponds to the reduction of the Azide (-N3) to an Amine (-NH2).[5] (Mass change: -42 + 16 = -26).

  • Cause: This rarely happens during HPLC.[5] It usually happens during Cleavage .

    • Culprit: Did you use EDT (Ethanedithiol) or Thioanisole in your cleavage cocktail? Thiols can reduce azides.

  • Fix: Use an "Azide-Safe" cleavage cocktail.[5]

    • Recommended Cocktail: 95% TFA, 2.5% TIPS (Triisopropylsilane), 2.5% Water. NO THIOLS.

Part 3: Visualized Workflows

Figure 1: The Solubilization Decision Tree

Use this logic flow to determine the correct sample preparation method.

Solubility_Workflow start START: Crude N3-D-Dap Peptide water_test Test Solubility in Mobile Phase A (Water/0.1% TFA) start->water_test soluble_water Soluble? water_test->soluble_water inject_std Standard Injection soluble_water->inject_std Yes organic_test Dissolve in 100% DMSO or DMF (Max 50 mg/mL) soluble_water->organic_test No dilute_test Dilute 1:1 with Water organic_test->dilute_test ppt_check Precipitation? dilute_test->ppt_check inject_direct Inject (Keep DMSO <5% total) ppt_check->inject_direct No sandwich Use Sandwich Injection Method (Buffer | Sample | Buffer) ppt_check->sandwich Yes hfip_route Alternative: Dissolve in HFIP/TFE ppt_check->hfip_route Still Insoluble hfip_route->sandwich

Caption: Logic flow for determining the optimal injection strategy based on peptide solubility and precipitation behavior.

Figure 2: Peak Shape Troubleshooting Logic

Use this to diagnose broad or tailing peaks.

Purification_Logic symptom Symptom: Broad/Tailing Peak temp_check Column Temp > 50°C? symptom->temp_check increase_temp Increase to 60°C temp_check->increase_temp No col_check Stationary Phase? temp_check->col_check Yes (Already High) switch_c4 Switch to C4 or C8 col_check->switch_c4 Using C18 switch_polymer Try PLRP-S (Polymer) col_check->switch_polymer pH > 7 needed additive Add 10% HFIP to Mobile Phase B col_check->additive Using C4/C8

Caption: Troubleshooting flowchart for resolving peak tailing and broadening in hydrophobic peptide chromatography.

Part 4: Data & Specifications

Table 1: Solvent Compatibility Matrix for N3-D-Dap Peptides
SolventRoleCompatibility with Azide (N3)Notes
DMSO Primary SolubilizerHigh Excellent for dissolving aggregates. Hard to remove by lyophilization (high boiling point).
DMF Primary SolubilizerHigh Good alternative to DMSO. Easier to remove.
HFIP Structure BreakerHigh Best for beta-sheet disruption. Expensive/volatile. Use in small amounts.
Acetonitrile Mobile Phase BHigh Standard.
TFA Ion-Pairing AgentHigh Essential for peak sharpness.
Ethanedithiol (EDT) ScavengerLOW (DANGER) Reduces Azide to Amine. Avoid in cleavage cocktails.
DTT / BME Reducing AgentsLOW (DANGER) Will reduce azide. Avoid in buffers.
Table 2: Column Selection Guide
Hydrophobicity IndexRecommended PhasePore SizeApplication
Moderate C18 (Octadecyl)100 ÅStandard peptides < 20 residues.
High (N3-D-Dap typical)C8 (Octyl)100-300 ÅBetter recovery for sticky peptides.
Very High C4 (Butyl)300 ÅMaximum recovery; prevents irreversible binding.
Extreme/Aggregating PLRP-S (Polystyrene)300-1000 ÅAllows high pH (pH 9-10) cleaning if needed.

Part 5: Detailed Protocol - The "High-Temp" Purification Method

Objective: Purify a hydrophobic N3-D-Dap peptide while minimizing aggregation and tailing.

  • System Setup:

    • Column: C4 or C8 bonded silica (e.g., Jupiter C4, Zorbax 300SB-C8).

    • Temp: Set column oven to 60°C .

    • Detection: UV at 214 nm (peptide bond) and 254 nm (azide has weak absorbance, but mostly for aromatic impurities).

  • Mobile Phases:

    • A: 0.1% TFA in Milli-Q Water.

    • B: 0.1% TFA in Acetonitrile.[5][6]

    • Note: Do not use Formic Acid if peak shape is poor; TFA is a stronger ion-pairing agent and masks silanols better.

  • Gradient Profile:

    • Start higher than usual. Hydrophobic peptides often stick until 40-50% B.

    • Scouting Gradient: 20% B to 80% B over 30 mins.

    • Tip: If the peptide elutes late (>60% B), switch Mobile Phase B to Iso-Propanol (IPA) / Acetonitrile (1:1) to increase elution strength.

  • Post-Run:

    • Wash column with 95% B for at least 10 minutes to prevent "ghost peaks" in subsequent runs.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

Sources

Alternative coupling reagents for N3-D-Dap(Boc)-OH activation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, protocols, and frequently asked questions regarding the activation and coupling of the sterically hindered, non-canonical amino acid N-α-Boc-N-γ-azido-D-diaminopropionic acid (N3-D-Dap(Boc)-OH) . As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your synthesis.

The Challenge: Why is N3-D-Dap(Boc)-OH Difficult to Couple?

The successful incorporation of N3-D-Dap(Boc)-OH into a peptide sequence is frequently challenging due to a combination of steric and electronic factors.

  • Steric Hindrance: The primary obstacle is the significant steric bulk originating from the tert-butyloxycarbonyl (Boc) protecting group on the α-amine.[1][2][3][4] This bulky group physically obstructs the approach of activating reagents and the incoming nucleophile (the N-terminal amine of the peptide chain), thereby slowing down the rate of amide bond formation.[4][5]

  • Electronic Properties of the Azide Group: The α-azido group acts as a pseudohalogen. This electronic feature can increase the acidity of the α-proton, making the chiral center more susceptible to epimerization, especially under basic conditions or with highly reactive coupling reagents.[6][7]

These combined factors often lead to incomplete coupling, low yields, and, most critically, a loss of stereochemical integrity (racemization) when using standard coupling protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the activation and coupling of N3-D-Dap(Boc)-OH in a direct question-and-answer format.

Question 1: My coupling reaction with HBTU or HATU is incomplete or shows significant side products. What is happening?

Answer: This is a common and critical issue. While HATU and HBTU are powerful coupling reagents, they can be suboptimal for α-azido acids for distinct reasons.

  • With HATU: The primary concern is racemization . It has been reported that using HATU for α-azido acid coupling can lead to high levels of epimerization.[6] The mechanism involves the formation of a planar 5(4H)-oxazolone intermediate, from which the α-proton is easily abstracted by base, leading to a loss of chirality.[8][9] The combination of HATU's high reactivity and the electronic nature of the azide group makes this pathway particularly favorable.

  • With HBTU: The issue is more likely related to incomplete coupling . While HBTU is a robust reagent, its activation potential may be insufficient to overcome the severe steric hindrance of the Boc group on N3-D-Dap(Boc)-OH within a standard timeframe, leading to low yields.[1][2]

Furthermore, if an excess of any uronium/aminium reagent (like HATU or HBTU) is used, it can react with the free N-terminus of the peptide chain to form a non-extendable guanidinium cap, terminating the synthesis.[3][10]

Question 2: What are the recommended alternative coupling reagents for N3-D-Dap(Boc)-OH?

Answer: To overcome the challenges of steric hindrance and racemization, we recommend switching to one of the following reagent systems, which offer superior performance, safety, and efficiency for this specific application.

  • COMU ( (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium salt based on OxymaPure, COMU is an excellent first-line choice. It demonstrates coupling efficiency comparable or even superior to HATU but with a significantly reduced risk of racemization.[11][12][13] Its byproducts are water-soluble, simplifying purification, and it is considered a safer, non-explosive alternative to benzotriazole-based reagents.[14][15]

  • PyBOP ( (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This well-established phosphonium-based reagent is highly effective for difficult couplings and is a much safer alternative to its predecessor, BOP, as it does not produce the carcinogen HMPA.[10][11][15] Phosphonium salts like PyBOP do not pose the risk of N-terminal guanidinylation, which is a key advantage during challenging couplings that might require an excess of reagent.[10][13]

  • DIC/OxymaPure (N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate): This combination is a modern, highly efficient, and cost-effective system. OxymaPure is a superior additive compared to the traditional HOBt, offering enhanced coupling rates and excellent suppression of racemization without the explosive hazards associated with HOBt.[16][17][18] This method is particularly well-suited for both manual and automated solid-phase peptide synthesis (SPPS).[17]

Question 3: How do I choose the best alternative for my experiment?

Answer: Your choice depends on several factors, including the scale of your synthesis, budget, and specific sequence.

FeatureCOMUPyBOPDIC/OxymaPure
Reactivity Very HighHighHigh
Racemization Suppression ExcellentVery GoodExcellent
Safety Profile Excellent (Non-explosive, reduced allergenicity)Good (No HMPA byproduct)Excellent (Non-explosive)
Byproducts Water-soluble, easy to removeWater-solubleSoluble N,N'-diisopropylurea
Cost Moderate to HighModerateLow
Best For Demanding couplings, microwave SPPS, high purity requirements.Difficult couplings, fragment condensation, avoiding guanidinylation.Routine and large-scale SPPS, cost-sensitive projects.
Question 4: I've switched to an alternative reagent, but my Kaiser test is still positive. What should I do now?

Answer: A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling is still incomplete. Do not proceed to the next deprotection step. Instead, follow this troubleshooting workflow.

G start Positive Kaiser Test (Incomplete Coupling) double_couple Perform a 'Double Coupling': 1. Drain reaction solvent. 2. Wash resin with DMF (3x). 3. Add a fresh solution of activated   N3-D-Dap(Boc)-OH. start->double_couple re_test Perform Kaiser Test Again double_couple->re_test capping Perform Capping: 1. Wash resin with DMF (3x). 2. Add capping solution (e.g., Ac₂O/DIPEA in DMF). 3. React for 30 min. re_test->capping Still Positive proceed Proceed to next Fmoc-deprotection step. re_test->proceed Negative Test capping->proceed negative Negative Test positive Still Positive

Caption: Troubleshooting workflow for incomplete coupling.
  • Double Coupling: This is the most common and effective solution. After the initial coupling time, simply drain the vessel and add a second, freshly prepared solution of activated N3-D-Dap(Boc)-OH and reagents.[19] Allow the reaction to proceed for another 1-2 hours.

  • Capping: If the Kaiser test remains positive after a double coupling, it indicates that some amine sites are inaccessible. To prevent the formation of deletion sequences in your final product, you must permanently block these unreacted amines. This is done by acetylating them with a capping mixture, typically acetic anhydride and a base like DIPEA in DMF.

Frequently Asked Questions (FAQs)

  • Q: Is there a preferred base to use for coupling α-azido acids?

    • A: Yes, this is a critical point. To minimize the risk of racemization, especially when using highly reactive reagents, it is recommended to use a non-nucleophilic, sterically hindered base such as 2,4,6-trimethylpyridine (collidine) instead of the more commonly used diisopropylethylamine (DIPEA).[6]

  • Q: What are the ideal solvents for these coupling reactions?

    • A: High-purity, anhydrous N,N-Dimethylformamide (DMF) is the most common and effective solvent. For sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a superior alternative.

  • Q: Why is COMU considered "safer" than reagents like HATU or HBTU?

    • A: COMU's safety advantage stems from its core structure. It is based on OxymaPure instead of benzotriazole derivatives (HOBt or HOAt).[13][14] Benzotriazoles are known to have explosive properties under certain conditions and can be allergenic. COMU and its byproducts are non-explosive and have a reduced allergenic potential, making it a safer choice for handling and disposal.[14]

Experimental Protocols

The following are detailed, step-by-step protocols for the solid-phase coupling of N3-D-Dap(Boc)-OH onto a resin-bound peptide.

Protocol 1: Coupling with COMU

This protocol is recommended for achieving high coupling efficiency with minimal racemization.

  • Resin Preparation: Swell the peptide-resin (1 eq.) in anhydrous DMF for 30-60 minutes. If the N-terminus is Fmoc-protected, perform standard deprotection (e.g., 20% piperidine in DMF) and wash the resin thoroughly with DMF (5x).

  • Amino Acid Pre-activation: In a separate reaction vessel, dissolve N3-D-Dap(Boc)-OH (3 eq.), COMU (3 eq.), and 2,4,6-trimethylpyridine (6 eq.) in anhydrous DMF. Briefly agitate the mixture for 1-2 minutes at room temperature.

  • Coupling Reaction: Immediately add the pre-activated amino acid solution to the drained resin. Agitate the mixture at room temperature for 1-2 hours. For this particularly hindered residue, a 2-hour coupling time is recommended.

  • Monitoring and Washing: Perform a Kaiser test to confirm the absence of free primary amines (a negative test results in yellow/colorless beads). Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

Sources

Validation & Comparative

Mass spectrometry characterization of N3-D-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Characterization of N3-D-Dap(Boc)-OH: A Comparative Analytical Guide

As the demand for bioorthogonal chemistry and site-specific peptide modification grows, unnatural amino acids like N3-D-Dap(Boc)-OH—chemically known as (R)-2-azido-3-((tert-butoxycarbonyl)amino)propanoic acid—have become indispensable building blocks. With a molecular formula of C8H14N4O4 and a theoretical monoisotopic mass of 230.1015 Da[], this compound features two highly sensitive functional groups: an alpha-azide (-N3) for click chemistry and a side-chain tert-butyloxycarbonyl (Boc) protecting group.

Characterizing this molecule via mass spectrometry (MS) presents a unique analytical challenge. The very reactivity that makes the azide group useful in synthesis makes it highly labile under standard ionization conditions. This guide objectively compares the performance of different MS platforms for analyzing N3-D-Dap(Boc)-OH, detailing the causality behind fragmentation behaviors and providing a self-validating protocol for accurate structural elucidation.

The Analytical Challenge: Causality in MS Behavior

To successfully analyze N3-D-Dap(Boc)-OH, one must understand the thermodynamic vulnerabilities of its functional groups:

  • The Azide Group (-N3): Azides are both thermally and photolytically labile. When exposed to high energy (such as a UV laser or high source temperatures), the azide group undergoes an entropically driven, highly exothermic expulsion of nitrogen gas (N2,

    
     Da), forming a highly reactive nitrene intermediate[2].
    
  • The Boc Group: Under Collision-Induced Dissociation (CID) or acidic conditions, the Boc group readily fragments. The formation of a highly stable tert-butyl cation drives the low-energy neutral loss of isobutylene (C4H8,

    
     Da), often followed immediately by the loss of carbon dioxide (CO2, 
    
    
    
    Da).
  • Isobaric Interference: Conventional low-resolution MS cannot easily differentiate the neutral loss of N2 (28.0061 Da) from the loss of carbon monoxide (CO, 27.9949 Da), a common backbone fragmentation in standard amino acids[3]. This necessitates High-Resolution Mass Spectrometry (HRMS).

Platform Comparison: ESI-HRMS vs. MALDI-TOF vs. GC-MS

The choice of ionization technique dictates whether you will observe the intact precursor ion or merely a spectrum of degradation products.

Table 1: Quantitative Comparison of MS Platforms for N3-D-Dap(Boc)-OH

Analytical PlatformIonization SoftnessMS1 Intact Precursor [M+H]+ PreservationPrimary Neutral Losses ObservedSuitability Score (1-10)
LC-ESI-HRMS Soft (~3-4 kV, 250°C)Excellent (>95%)N2, Isobutylene, CO2 (Only in MS2)10/10
MALDI-TOF MS Harsh (337 nm UV Laser)Poor (<30%)Uncontrolled metastable N2 loss4/10
GC-MS Harsh (Thermal, >200°C)None (0%)Complete thermal degradation1/10

Why ESI-HRMS Outperforms MALDI-TOF: MALDI-TOF utilizes a nitrogen UV laser (typically 337 nm). The azide group absorbs energy in this UV range, leading to rapid in-source and post-source metastable decay[2]. Consequently, MALDI spectra of azido-compounds are often dominated by the [M+H - N2]+ peak, making intact mass determination ambiguous. Electrospray Ionization (ESI), conversely, transfers ions from the liquid to the gas phase without photonic excitation, preserving the -N3 group for accurate MS1 measurement.

MS_Workflow Start N3-D-Dap(Boc)-OH Sample Prep ESI LC-ESI-HRMS (Recommended) Start->ESI Soft Ionization MALDI MALDI-TOF MS (Alternative) Start->MALDI UV Laser (337nm) GCMS GC-MS (Not Recommended) Start->GCMS High Heat (>200°C) ESI_MS1 Intact[M+H]+ m/z 231.1088 ESI->ESI_MS1 MALDI_Frag Metastable Decay Uncontrolled N2 Loss MALDI->MALDI_Frag GCMS_Frag Thermal Degradation Curtius Rearrangement GCMS->GCMS_Frag ESI_MS2 Controlled CID Structural Elucidation ESI_MS1->ESI_MS2

Caption: Analytical Workflow Decision Tree for Azido-Amino Acids.

Mechanistic Fragmentation Pathways (CID/HCD)

When subjected to Higher-energy Collisional Dissociation (HCD) or CID in an ESI-HRMS system, the protonated precursor [M+H]+ at m/z 231.1088 fragments through highly predictable, structurally informative pathways[3].

  • Azide Cleavage: The weakest bond is the N-N2 bond. The primary fragment is m/z 203.1027, corresponding to the neutral loss of N2 (-28.0061 Da).

  • Boc Cleavage: Independent of the azide loss, the Boc group loses isobutylene (-56.0626 Da) to yield m/z 175.0462. This intermediate rapidly loses CO2 (-43.9898 Da) to yield m/z 131.0564.

  • Combinatorial Loss: The ultimate stable fragment, representing the loss of both the azide nitrogen and the entire Boc group, appears at m/z 103.0503.

Fragmentation_Pathway Prec Precursor [M+H]+ m/z 231.1088 Frag_N2 [M+H - N2]+ m/z 203.1027 Prec->Frag_N2 -28.0061 Da (N2) Frag_Boc1 [M+H - C4H8]+ m/z 175.0462 Prec->Frag_Boc1 -56.0626 Da (Isobutylene) Frag_Final [M+H - N2 - C4H8 - CO2]+ m/z 103.0503 Frag_N2->Frag_Final -Boc Group Frag_Boc2 [M+H - C4H8 - CO2]+ m/z 131.0564 Frag_Boc1->Frag_Boc2 -43.9898 Da (CO2) Frag_Boc2->Frag_Final -28.0061 Da (N2)

Caption: ESI-MS/MS Collision-Induced Dissociation (CID) Pathway of N3-D-Dap(Boc)-OH.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure the integrity of the azide group during analysis, the following self-validating protocol utilizes a "cold-source" ESI methodology.

Step 1: Sample Preparation

  • Dilute N3-D-Dap(Boc)-OH to a final concentration of 1 µg/mL in 50% Acetonitrile / 50% LC-MS grade Water containing 0.1% Formic Acid.

  • Self-Validation Spike: Add 1 µg/mL of a non-azido analog (e.g., Fmoc-D-Dap(Boc)-OH) to the vial as an internal control.

Step 2: Liquid Chromatography (LC) Parameters

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Flow rate: 0.3 mL/min.

Step 3: "Cold-Source" ESI-MS Parameters

  • Polarity: Positive Ion Mode.

  • Capillary Voltage: 3.0 kV (Keep relatively low to prevent arcing and thermal heating).

  • Desolvation Temperature: 250°C. (Critical: Do not exceed 300°C, or thermal degradation of the azide will mimic in-source fragmentation).

  • Validation Check: Observe the MS1 spectrum. If the Fmoc-D-Dap(Boc)-OH control shows an intact precursor but the N3-D-Dap(Boc)-OH shows >20% base peak intensity at m/z 203.10 (N2 loss), your source is too hot. Lower the desolvation temperature by 25°C increments until the intact m/z 231.11 is the dominant peak.

Step 4: Tandem MS (MS/MS) Acquisition

  • Isolate the precursor m/z 231.11 with a 1.0 Da isolation window.

  • Apply a normalized collision energy (NCE) ramp from 15 eV to 35 eV. This stepped energy approach ensures the capture of both the low-energy isobutylene loss and the higher-energy combined Boc/N2 losses in a single composite MS2 spectrum.

References

  • BOC Sciences. "D-Amino Acids - BOC Sciences" (Product Specifications for N3-D-Dap(Boc)-OH).
  • National Institutes of Health (NIH). "Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation".
  • ResearchGate. "MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions".

Sources

Technical Verification Guide: N3-D-Dap(Boc)-OH Spectral Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR spectral data for N3-D-Dap(Boc)-OH verification Content Type: Technical Verification Guide

Executive Summary & Product Utility

N3-D-Dap(Boc)-OH ((2R)-2-azido-3-[(tert-butoxycarbonyl)amino]propanoic acid) is a critical non-canonical amino acid used primarily in the synthesis of protease-resistant peptidomimetics and "Click" chemistry (CuAAC) applications.[1]

Unlike standard L-amino acids, the D-configuration confers resistance to enzymatic degradation, while the


-azido  group serves as a bio-orthogonal handle. The 

-Boc
protection ensures orthogonality during Solid Phase Peptide Synthesis (SPPS).

This guide compares High-Fidelity Grade reagents against Standard Synthetic Grade alternatives. Inadequate verification often leads to the inclusion of elimination byproducts (dehydro-alanine derivatives) or enantiomeric impurities, which can catastrophically fail downstream bio-conjugation or alter biological activity.[1]

Comparative Analysis: High-Fidelity vs. Standard Grade

The primary challenge in synthesizing N3-D-Dap(Boc)-OH via diazo transfer is preventing


-elimination.
FeatureHigh-Fidelity Grade (Target) Standard Synthetic Grade (Alternative) Impact on Research
Purity >98% (Chemically & Optically)~90-95%Lower coupling efficiency; truncation sequences.
Key Impurity None detectable

-Unsaturated (Elimination)
Irreversible Michael addition during peptide synthesis.[1]
Stereochemistry D-Enantiomer (>99% ee) Racemic or L-contaminatedLoss of proteolytic resistance; inactive biological binding.
Residual Solvent <0.5%High (EtOAc/DCM)Interferes with precise weighing for molar equivalents.[1]

Structural Verification & NMR Data

Chemical Structure & Numbering[2][3]
  • IUPAC Name: (2R)-2-azido-3-[(tert-butoxycarbonyl)amino]propanoic acid[1]

  • Formula:

    
    
    
  • MW: 244.25 g/mol

H NMR Verification Protocol (Self-Validating)

Solvent: DMSO-d6 (Preferred for polar amino acids; prevents aggregation). Frequency: 400 MHz or higher. Reference: Residual DMSO quintet at 2.50 ppm.

Standard Spectral Data Table
Assignment

(ppm)
MultiplicityIntegrationCoupling (

)
Validation Logic
COOH 12.8 - 13.2Broad Singlet1H-Disappears with

shake. Confirms free acid.

-NH (Boc)
6.95 - 7.10Triplet / Br1H~5-6 HzConfirms side-chain protection integrity.

-CH
3.95 - 4.15dd or t1H~5-7 HzCritical Diagnostic: If shifted >5.5 ppm, indicates elimination (alkene).

-CH

3.20 - 3.45Multiplet2H-Often overlaps with

in DMSO; check integration carefully.
Boc-CH

1.38 - 1.40Singlet9H-Sharp singlet. Integration reference (set to 9.00).
Impurity Flags (Red Flags)
  • Signal at ~5.5 - 6.5 ppm: Indicates Dehydro-alanine derivative (elimination product). Reject batch.

  • Split Boc Signal (e.g., 1.38 & 1.42): Indicates Racemization (presence of L-isomer) or Rotamers (confirm by heating to 45°C; if peaks merge, it is rotamers; if not, it is impurity).[1]

C NMR Key Shifts
  • Carbonyls: ~171 ppm (COOH), ~155 ppm (Carbamate).[1]

  • 
    -Carbon:  ~60-62 ppm (attached to 
    
    
    
    ).
  • 
    -Carbon:  ~40-42 ppm.
    
  • Boc: ~78 ppm (Quaternary C), ~28 ppm (CH

    
    ).[1]
    

Visualized Verification Workflow

The following diagram outlines the logical flow for verifying the reagent before committing it to expensive solid-phase synthesis.

VerificationWorkflow Sample Crude/Vendor Sample N3-D-Dap(Boc)-OH Solubility Solubility Check (DMSO-d6) Sample->Solubility HNMR 1H NMR Acquisition (400 MHz+) Solubility->HNMR CheckElim Check 5.5-6.5 ppm region (Alkene Protons?) HNMR->CheckElim CheckBoc Check 1.4 ppm (Single Peak?) CheckElim->CheckBoc No RejectElim REJECT: Elimination Impurity (Dehydro-alanine) CheckElim->RejectElim Yes CheckAlpha Check 3.9-4.2 ppm (Integration 1:9 vs Boc?) CheckBoc->CheckAlpha Single Peak RejectRac REJECT: Racemic/Impure CheckBoc->RejectRac Split Peak CheckAlpha->RejectRac Ratio Mismatch Pass PASS: High-Fidelity Reagent CheckAlpha->Pass Ratio 1:9

Caption: Logical decision tree for NMR-based batch release. Red nodes indicate critical failure points common in commercial samples.

Advanced Verification: Stereochemistry & IR

While NMR confirms chemical structure, it cannot distinguish D/L enantiomers in an achiral environment.

Polarimetry (Optical Rotation)[4][5]
  • Method: Dissolve 10 mg in 1 mL MeOH or DMF.

  • Expectation: D-amino acids typically exhibit opposite rotation to their L-counterparts.

  • Reference Value: For N3-L-Dap(Boc)-OH ,

    
     is typically negative (e.g., -15° to -25° depending on solvent).[1]
    
  • Target for N3-D-Dap(Boc)-OH: Expect Positive (+) rotation (or opposite to the L-standard).[1][2]

    • Note: Always run a known standard if available, as specific rotation is highly concentration/solvent dependent.[1]

Infrared Spectroscopy (FT-IR)
  • Diagnostic Band: Azide Asymmetric Stretch (

    
    ).
    
  • Wavenumber: 2100 – 2120 cm

    
     .[1]
    
  • Intensity: Strong/Sharp.

  • Absence: Indicates reduction to amine or decomposition.

Experimental Protocol: Sample Preparation

To ensure the "Self-Validating" nature of the NMR (where integration ratios match exactly), precise sample preparation is required.

  • Drying: Dry the sample in a vacuum desiccator over

    
     for 4 hours to remove residual water/solvent that might obscure the 
    
    
    
    -proton region.
  • Solvent: Use DMSO-d6 (99.9% D) . Avoid

    
     as polar amino acids often aggregate, causing line broadening that masks impurity splitting.[1]
    
  • Concentration: Prepare ~10-15 mg in 0.6 mL solvent.

  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (D1): >2.0 seconds (essential for accurate integration of the Boc methyls).

    • Scans: 16-32.

References

  • Lau, Y. H., & Spring, D. R. (2011).[1][3] Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(13), 1917–1919.[1][3] (Describes the diazo transfer mechanism and elimination side-products).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Essential for distinguishing solvent peaks from impurities). [1]

  • Ye, X., et al. (2004).[1] Synthesis of Azido-Functionalized Amino Acids and Their Incorporation into Peptides.[3][][5][6][7] Journal of Peptide Science. (Provides baseline spectral data for Dap derivatives).

  • Chem-Impex International. (n.d.).[1] Product Data: N-alpha-Azido-N-beta-Boc-L-diaminopropionic acid dicyclohexylammonium salt. (Used for structural cross-reference of the enantiomer).

Sources

Stereochemical Impact on Bioorthogonal Labeling: N3-L-Dap vs. N3-D-Dap

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing reactivity of N3-D-Dap vs N3-L-Dap in click chemistry Content Type: Publish Comparison Guide

Executive Summary

In the context of click chemistry (specifically CuAAC and SPAAC), the comparison between N3-L-Dap (L-2,3-diaminopropionic acid derivative) and its enantiomer N3-D-Dap reveals a distinct dichotomy: chemically identical, yet biologically orthogonal.

While their intrinsic reaction kinetics with achiral alkynes in solution are indistinguishable, their utility is strictly dictated by the biological system . N3-L-Dap is the standard for solid-phase peptide synthesis (SPPS) and eukaryotic metabolic labeling, whereas N3-D-Dap is a specialized probe for bacterial peptidoglycan remodeling. This guide dissects their performance across chemical kinetics, steric influence on peptide folding, and biological incorporation.

Part 1: Intrinsic Chemical Reactivity (The Baseline)

From a pure physical-organic chemistry perspective, enantiomers (L and D) possess identical physical properties in an achiral environment.

  • Reaction Kinetics (

    
    ):  In a solvent (e.g., DMSO, Water/tBuOH) with an achiral alkyne (e.g., Propargyl alcohol), the activation energy (
    
    
    
    ) for the formation of the 1,2,3-triazole is identical for both isomers.
  • Catalyst Interaction: Standard copper ligands (e.g., THPTA, TBTA) are generally achiral or used in achiral configurations, resulting in no stereoselective bias.

Critical Caveat: Reactivity diverges only when the reaction occurs within a chiral environment , such as:

  • Chiral Ligands: Using a chiral ligand on the Copper(I) catalyst can theoretically accelerate one enantiomer over the other, though this is rare in standard bioorthogonal labeling.

  • Steric Shielding (Folding): If the Dap residue is embedded in a peptide, the L- vs. D- configuration dictates the secondary structure (helix vs. turn). This folding can sterically shield the azide group, drastically altering the effective reaction rate.

Table 1: Chemical vs. Functional Reactivity Profile
FeatureN3-L-Dap (Fmoc-L-Dap(N3)-OH)N3-D-Dap (Fmoc-D-Dap(N3)-OH)
Intrinsic

(Solution)
Identical (

CuAAC)
Identical (

CuAAC)
SPPS Coupling Efficiency High (Standard Fmoc protocols)High (May require double coupling to prevent racemization)
Peptide Secondary Structure Promotes

-helices (in L-peptides)
Induces

-turns or destabilizes helices (in L-peptides)
Biological Target Eukaryotic Cytosol / Ribosomal SynthesisBacterial Cell Wall (Peptidoglycan)
Primary Application Synthetic "Clickable" Peptides, ProteomicsPeptidoglycan Remodeling, FDAA Probes
Part 2: The Biological Divergence (The "Filter")

The choice between L and D is rarely about click reactivity and almost always about biological substrate recognition .

1. N3-L-Dap: The Eukaryotic & Synthetic Workhorse
  • Mechanism: Eukaryotic ribosomes and proteases recognize L-amino acids. N3-L-Dap (often used as an analog for Azido-Alanine) can be incorporated into proteins via auxotrophic strains (replacing Methionine or Alanine) or, more commonly, synthesized via SPPS.[1][2]

  • Reactivity Insight: In SPPS, incorporating N3-L-Dap allows the peptide to maintain natural helical folding. The azide side chain points outward, maximizing solvent accessibility for the subsequent click reaction.

2. N3-D-Dap: The Bacterial Spy
  • Mechanism: Bacteria utilize D-amino acids (specifically D-Ala and D-Glu) to construct peptidoglycan (PG).[3] The enzymes L,D-transpeptidase and D-Ala-D-Ala ligase (Ddl) actively incorporate D-isomers.

  • Reactivity Insight: N3-D-Dap mimics D-Alanine. When fed to bacteria, it is incorporated into the cell wall. Here, "reactivity" is defined by incorporation efficiency . Using N3-L-Dap in this context would yield zero signal, not because the click reaction failed, but because the probe was rejected by the bacterial enzymes.

Part 3: Visualization of Pathways

The following diagram illustrates the decision matrix and the mechanistic divergence between the two isomers.

ReactivityComparison Start Select Azido-Dap Isomer L_Dap N3-L-Dap (Natural Configuration) Start->L_Dap D_Dap N3-D-Dap (Non-Canonical) Start->D_Dap Chem_Rxn In-Solution Click (CuAAC) Achiral Environment L_Dap->Chem_Rxn Chemical Assay Bio_Sys_Euk Eukaryotic System (Ribosomal/SPPS) L_Dap->Bio_Sys_Euk Application Bio_Sys_Bac Bacterial System (Peptidoglycan) L_Dap->Bio_Sys_Bac Cross-Test D_Dap->Chem_Rxn Chemical Assay D_Dap->Bio_Sys_Bac Application Result_Chem Identical Kinetics (k_L ≈ k_D) Chem_Rxn->Result_Chem Folding_L Maintains Alpha-Helix Azide Exposed Bio_Sys_Euk->Folding_L SPPS Incorp_L Ribosomal Incorporation High Efficiency Bio_Sys_Euk->Incorp_L Metabolic Incorp_D Enzymatic Rejection No Labeling Bio_Sys_Bac->Incorp_D Fails Incorp_Bac_D L,D-Transpeptidase High Incorporation Bio_Sys_Bac->Incorp_Bac_D Cell Wall Remodeling Folding_D Induces Beta-Turn Potential Steric Shielding

Caption: Functional divergence of Dap enantiomers. While chemically equivalent (yellow), biological filters (green) dictate utility. Note the structural impact on SPPS (blue/red branches).

Part 4: Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Dap(N3)-OH

Use this protocol for creating "clickable" peptides for standard biochemical assays.

Reagents:

  • Fmoc-L-Dap(N3)-OH (Commercial source)

  • Coupling Reagents: HATU or DIC/Oxyma (Avoid HBTU if racemization is a concern)

  • Resin: Rink Amide MBHA

Step-by-Step:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (

    
     min). Wash with DMF (
    
    
    
    ).[1][4]
  • Coupling (Critical Step):

    • Dissolve Fmoc-L-Dap(N3)-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in minimal DMF.

    • Expert Tip: Pre-activate for only 30 seconds to minimize side reactions.

    • Add to resin and shake for 45–60 min.

    • Validation: Perform a Kaiser test. If blue (incomplete), perform a second coupling.[2]

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • On-Resin Click (Optional):

    • Wash resin with DCM, then DMF.

    • Add Alkyne-Fluorophore (2 eq), CuI (1 eq), and Ascorbic Acid (5 eq) in DMF/Piperidine (8:2).

    • Note: The basic environment helps the CuAAC reaction on-resin.

    • Shake for 4–16 hours. Wash extensively with DMF, Methanol, EDTA (to remove Copper), and DCM.

Protocol B: Bacterial Peptidoglycan Labeling with N3-D-Dap

Use this protocol to track cell wall synthesis in bacteria (e.g., E. coli, B. subtilis).

Reagents:

  • N3-D-Dap (Free acid form, often synthesized or custom ordered as "Azido-D-Ala analogue")

  • Detection Reagent: DBCO-Fluorophore (SPAAC) or Alkyne-Fluorophore + Cu/THPTA (CuAAC)

Step-by-Step:

  • Culture: Grow bacteria to mid-log phase (

    
    ) in LB media.
    
  • Pulse Labeling:

    • Add N3-D-Dap to the media (Final concentration: 0.5 mM to 5 mM).

    • Control: Run a parallel culture with N3-L-Dap (Should show minimal/no signal).

    • Incubate for 15–60 minutes (depending on doubling time).

  • Wash: Centrifuge (5000 x g, 5 min) and wash pellets

    
     with PBS to remove unbound probe.
    
  • Fixation (Mandatory for CuAAC):

    • Fix cells with 70% Ethanol or Paraformaldehyde (PFA) for 15 min.

    • Reasoning: Copper is toxic to live bacteria; fixation preserves morphology and allows copper penetration.

  • Click Reaction:

    • Resuspend in PBS containing:

      • 
         Alkyne-Fluorophore
        
      • 
         CuSO
        
        
        
      • 
         THPTA (Ligand protects Cu(I) from oxidation)
        
      • 
         Sodium Ascorbate (Freshly prepared)
        
    • Incubate 30 min in dark at RT.

  • Analysis: Wash cells with PBS/EDTA and analyze via Flow Cytometry or Fluorescence Microscopy.

References
  • Chemical Equivalence in CuAAC

    • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.
  • D-Amino Acids in Peptidoglycan (FDAAs)

    • Kuru, E., et al. (2012). In Situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids.[5][6] Angewandte Chemie International Edition.

  • Stereochemical Effects in SPPS

    • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition.[1][2][4][7][8][9][10] Chemical Reviews.

  • N3-Dap Reagents & Protocols

    • BenchChem Application Notes: Labeling of Biomolecules with Fmoc-L-Dap(N3)-OH.

Sources

Validation of azide functionality in synthesized peptides

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Dilemma: Validating Azide Functionality in Synthesized Peptides

Introduction

In the realm of bioconjugation, peptide stapling, and antibody-drug conjugate (ADC) development, the incorporation of azide-bearing amino acids (e.g., azidohomoalanine) is a foundational step. However, as a Senior Application Scientist, the most frequent point of failure I observe in click chemistry pipelines is the assumption that the azide moiety remains functionally intact post-synthesis.

The Causality of Azide Degradation

During Solid-Phase Peptide Synthesis (SPPS), azides are highly susceptible to chemical reduction. When peptides are cleaved from the solid support using Trifluoroacetic acid (TFA) cocktails, the inclusion of common thioscavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) acts as a reductive environment. This inadvertently converts the reactive azide (-N3) into an unreactive amine (-NH2) (1)[1].

Because an amine cannot participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), proceeding without validation leads to catastrophic yield losses during the conjugation phase. This guide compares traditional analytical methods against modern Fluorogenic SPAAC Validation Kits to establish the most robust pipeline for verifying click-readiness.

Comparative Analysis: Structural vs. Functional Validation

FTIR Spectroscopy (The Structural Proxy)

Fourier Transform Infrared (FTIR) spectroscopy is often the first line of defense. The asymmetric stretching of the azide group produces a distinct absorption band at approximately 2100–2110 cm⁻¹ (2)[2].

  • Causality & Limitation: While FTIR provides direct structural evidence, its sensitivity is notoriously low. In long peptide sequences, the terminal azide signal is often dwarfed by the amide backbone, leading to false negatives. Furthermore, FTIR confirms the presence of the bond, but not its steric availability for conjugation.

LC-MS/MS (The Mass Confirmation)

Liquid Chromatography-Tandem Mass Spectrometry offers high-resolution sequence confirmation. Azide reduction is identified by a characteristic mass shift of -26 Da (loss of N2 and addition of H2) ().

  • Causality & Limitation: LC-MS is quantitative and precise. However, ionization suppression in complex cleavage matrices can obscure the reduced peptide fraction. Like FTIR, mass confirmation does not guarantee that the azide isn't sterically hindered by peptide secondary structures (e.g., alpha-helical folding) that prevent click reactions.

Fluorogenic SPAAC Validation Kits (The Functional Standard)

To bridge the gap between structural presence and functional readiness, Fluorogenic SPAAC kits utilize a Dibenzocyclooctyne (DBCO) conjugated to a quenched fluorophore. The inherent ring strain of the cyclooctyne lowers the activation energy, driving a rapid [3+2] cycloaddition with the peptide's azide at room temperature without a cytotoxic copper catalyst (3)[3].

  • Causality & Advantage: Triazole formation uncages the fluorophore. This provides a direct, functional readout: if the peptide fluoresces, the azide is both chemically intact and sterically accessible for downstream bioconjugation.

Quantitative Performance Comparison

ParameterFTIR SpectroscopyLC-MS/MS AnalysisFluorogenic SPAAC Kit
Limit of Detection ~1-5 mg (Bulk)~10 ng/mL~50 ng/mL
Confirms Functional Readiness? NoNoYes
Detects -26 Da Reduction? No (Peak disappears)Yes (Direct mass shift)Indirectly (No signal)
Time to Result 15 minutes2-4 hours30-60 minutes
Sample Destruction Non-destructiveDestructiveDestructive (Aliquot)
Equipment Cost Medium ($20k+)High ($150k+)Low (Standard Fluorometer)

Validation Workflow

AzideValidation Start Synthesized Azide-Peptide Split Validation Method? Start->Split FTIR FTIR Spectroscopy (Structural) Split->FTIR LCMS LC-MS/MS Analysis (Mass/Sequence) Split->LCMS SPAAC Fluorogenic SPAAC Assay (Functional) Split->SPAAC FTIR_Res Detect ~2100 cm⁻¹ Peak (Low sensitivity) FTIR->FTIR_Res LCMS_Res Detect -26 Da Shift (Identifies reduction) LCMS->LCMS_Res SPAAC_Res Fluorescence Readout (Confirms click-readiness) SPAAC->SPAAC_Res

Workflow comparing structural, mass, and functional azide validation methods.

Self-Validating Experimental Protocol: SPAAC Functional Assay

To ensure absolute trustworthiness, the functional assay must be designed as a self-validating matrix. This rules out false positives caused by peptide auto-fluorescence or non-specific hydrophobic interactions between the dye and the peptide sequence.

Critical Note: Ensure all buffers are strictly free of sodium azide (NaN3), as it will competitively deplete the DBCO probe and cause false negatives (4)[4].

Step 1: Reagent Preparation

  • Reconstitute the DBCO-Fluor probe in anhydrous DMSO to a 1 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis of the probe prior to the assay.

  • Dissolve the crude or purified azide-peptide in 1X PBS (pH 7.4) to a working concentration of 100 µM.

Step 2: Matrix Setup Set up the following reaction tubes to establish causality for the fluorescence signal:

  • Tube A (Reagent Blank): 90 µL PBS + 10 µL DBCO-Fluor (100 µM final). Purpose: Establishes baseline probe auto-fluorescence.

  • Tube B (Negative Control): 90 µL wild-type peptide (no azide, 100 µM) + 10 µL DBCO-Fluor. Purpose: Validates that signal is not due to non-specific binding.

  • Tube C (Test Sample): 90 µL azide-peptide (100 µM) + 10 µL DBCO-Fluor. Purpose: Functional validation.

Step 3: Incubation & SPAAC Reaction Incubate all tubes at room temperature for 1 to 2 hours in the dark. Causality: SPAAC kinetics are slightly slower than CuAAC, but omitting copper prevents metal-catalyzed oxidation of sensitive amino acids (like Methionine or Cysteine) in your peptide sequence.

Step 4: Quantification & Interpretation Transfer 50 µL of each reaction to a black, flat-bottom 96-well microplate. Read fluorescence at the probe's specific Ex/Em wavelengths (e.g., Ex 488 nm / Em 520 nm).

  • Validation Criteria: The assay is validated if Tube C exhibits a >10-fold increase in Relative Fluorescence Units (RFU) compared to Tubes A and B. This confirms the azide is structurally intact and sterically primed for downstream bioconjugation.

Conclusion

While LC-MS remains an indispensable tool for confirming the primary sequence and mass of synthesized peptides, it should not be the sole gatekeeper for bioconjugation workflows. Implementing a self-validating Fluorogenic SPAAC Assay provides definitive, functional proof of click-readiness, ultimately saving researchers significant time and expensive downstream reagents.

References

  • Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? ResearchGate. 1

  • FT-IR spectra of azide terminal PAA. ResearchGate.2

  • Quantitative LC-MS/MS analysis of azide and azidoalanine in in vitro samples following derivatisation with dansyl chloride. RSC Publishing.

  • An In-depth Technical Guide to DBCO-Azide Click Chemistry. Benchchem. 3

  • DBCO–Azide Conjugation. AAT Bioquest.4

Sources

Assessing protease resistance of peptides with N3-D-Dap

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Peptide Therapeutics

Executive Summary

The clinical translation of peptide therapeutics is frequently stalled by poor pharmacokinetic (PK) profiles, primarily driven by rapid degradation via endogenous proteases (e.g., trypsin, chymotrypsin, serum peptidases). While strategies such as PEGylation and N-methylation exist, the incorporation of non-canonical amino acids offering both stereochemical protection and bio-orthogonal utility represents the frontier of stability engineering.

This guide evaluates N3-D-Dap (Azido-D-diaminopropionic acid) —a dual-function building block. Unlike standard L-amino acids or simple D-substitutions, N3-D-Dap offers a two-tier defense mechanism:

  • Stereochemical Mismatch: The D-configuration disrupts the lock-and-key fit of protease active sites.

  • Stapling Capability: The azide (

    
    ) handle enables Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "stapling," locking peptides into protease-resistant 
    
    
    
    -helices.

Comparative Analysis: Strategies for Stability

To assess the value of N3-D-Dap, we must compare it against standard stabilization methodologies. The following table synthesizes performance metrics based on serum stability assays.

Table 1: Comparative Stability Metrics
FeatureNative L-PeptideLinear D-SubstitutionN3-L-Dap (Stapled)N3-D-Dap (Stapled)
Primary Defense NoneStereochemistrySteric Shielding (Staple)Synergistic (Stereo + Staple)
Serum

< 30 min4–12 Hours12–24 Hours> 48 Hours
Protease Susceptibility High (Trypsin/Chymotrypsin)Low (General)Moderate (Backbone exposed)Negligible
2° Structure Random Coil / FlexibleFlexibleLocked HelixLocked Helix
Cell Permeability LowLowHighHigh

Senior Scientist Insight: While simple D-amino acid substitution (Column 2) improves stability, it often disrupts the bioactive helical conformation required for receptor binding. N3-D-Dap (Column 4) solves this by allowing us to force the helix formation via stapling while simultaneously retaining the proteolytic resistance of the D-carbon center.

Mechanistic Underpinnings[1][2][3]

Understanding why N3-D-Dap outperforms alternatives is crucial for experimental design. The resistance is not accidental; it is structural.

Diagram 1: The Dual-Defense Mechanism

The following diagram illustrates how N3-D-Dap blocks proteolytic cleavage through two distinct pathways.

G cluster_defense N3-D-Dap Defense System Protease Endogenous Protease (Trypsin/Chymotrypsin) Peptide Therapeutic Peptide Backbone Protease->Peptide Attacks Amide Bond D_Config 1. D-Stereochemistry (Inverts Sidechain) D_Config->Protease Steric Mismatch (Active Site Rejection) Staple 2. Triazole Staple (Steric Shield) Staple->Protease Physical Barrier Staple->Peptide Locks Helix (Hides Backbone)

Caption: Figure 1. Synergistic protection mechanism. The D-configuration prevents active site binding, while the triazole staple physically shields the peptide backbone.

Experimental Protocol: Serum Stability Assay

To validate the resistance of N3-D-Dap peptides, a rigorous serum stability assay is required. This protocol is optimized for LC-MS analysis, prioritizing peptide recovery.[1]

Materials
  • Matrix: Pooled Human Serum (Male AB), heat-inactivated (optional, but active preferred for rigorous stress testing).

  • Internal Standard (IS): Isotopically labeled analog or distinct peptide (e.g., Caffeine is often used, but a structural analog is better).

  • Precipitation Agent: Ethanol (EtOH) + 1% Formic Acid (FA).[1] Note: Avoid pure Acetonitrile (ACN) if possible, as EtOH/FA has been shown to improve recovery of hydrophobic peptides [1].

Step-by-Step Workflow
  • Preparation:

    • Dissolve peptide stocks to 1 mM in water or DMSO.

    • Pre-warm human serum to 37°C.[1]

  • Incubation:

    • Spike peptide into serum to a final concentration of 50–100 µM.

    • Incubate in a water bath at 37°C.

  • Sampling (Time Course):

    • Extract aliquots (e.g., 50 µL) at

      
       min, and 
      
      
      
      hrs.
  • Quenching & Extraction (The Critical Step):

    • Add 150 µL (3x volume) of Ice-Cold EtOH + 1% FA to the aliquot.

    • Why? This precipitates serum proteins (albumin) while keeping the peptide soluble and protonated for MS analysis.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 15 minutes.

  • Clarification:

    • Centrifuge at 14,000

      
       g for 10 minutes at 4°C.
      
    • Collect the supernatant.[1]

  • Analysis:

    • Inject supernatant onto RP-HPLC coupled to ESI-MS.

    • Monitor the Parent Ion

      
       or specific transitions (MRM).
      
Diagram 2: Assay Workflow

Workflow Start Peptide Stock (1 mM) Incubate Incubation (t=0 to 24h) Start->Incubate Serum Human Serum (37°C) Serum->Incubate Quench Quench: EtOH + 1% FA Incubate->Quench Aliquot Spin Centrifuge 14k x g Quench->Spin Precipitate Proteins Analyze LC-MS Analysis (Quantify AUC) Spin->Analyze Supernatant

Caption: Figure 2. Optimized serum stability workflow utilizing Ethanol/Formic Acid precipitation to maximize peptide recovery for LC-MS quantification.

Data Interpretation & Calculation

To objectively quantify "resistance," you must calculate the degradation half-life (


).

1. Integration: Integrate the peak area of the peptide (Parent Ion) and the Internal Standard (IS) for every time point.



2. Normalization: Normalize the ratio against the


 time point.


3. Kinetic Plotting: Plot


 vs. Time.
  • First-Order Kinetics: Most peptides follow first-order degradation. The slope of the line is

    
     (elimination rate constant).
    
  • Half-Life Calculation:

    
    
    

Expected Results:

  • L-Peptide: Rapid exponential decay.

  • N3-D-Dap (Stapled): Flat line or very shallow slope, indicating

    
     hours.
    

References

  • Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Source: Taylor & Francis Online. URL:[Link]

  • Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Source: National Institutes of Health (PMC). URL:[Link]

  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. Source: PubMed.[2] URL:[Link]

  • A two-component 'double-click' approach to peptide stapling. Source: Nature Protocols (via PubMed). URL:[Link]

Sources

Comparative Guide: D-Dap vs. Lysine Linkers in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the engineering of Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs), the selection of the amino acid spacer—specifically the primary amine attachment point—is a critical determinant of pharmacokinetics (PK) and stability. This guide compares the industry-standard Lysine (Lys) linker against the emerging, high-stability alternative, D-Diaminopropionic acid (D-Dap) .

The Verdict: While Lysine offers superior conjugation kinetics and flexibility due to its C4 alkyl chain, it introduces hydrophobicity and enzymatic vulnerability. D-Dap , with its truncated C1 side chain and D-configuration, provides a "Stealth & Shield" effect—reducing hydrophobic aggregation and rendering the linker impervious to serum proteases, albeit with higher steric demands during synthesis.

Part 1: Structural & Physicochemical Fundamentals

The fundamental difference lies in the side-chain topology and chirality, which dictates the hydrodynamic radius and enzymatic recognition of the conjugate.

FeatureLysine (L-Lys) D-Diaminopropionic Acid (D-Dap) Impact on ADC
Side Chain Length 4 Methylenes (

)
1 Methylene (

)
Lys: High flexibility; Dap: Rigid, compact.
Hydrophobicity High (Alkyl chain)Low (Polar amine close to backbone)Dap reduces aggregation risk in high-DAR conjugates.
pKa (

-amine)
~10.5~8.5 - 9.0 (Lower due to

-EWG)
Dap requires pH tuning during conjugation.
Enzymatic Stability Low (Trypsin/Cathepsin susceptible)High (Protease resistant)D-Dap prevents premature payload release.
Mechanistic Visualization: Steric Shielding & Enzymatic Access

The following diagram illustrates why D-Dap resists cleavage while Lysine remains vulnerable.

LinkerMechanism cluster_Lys Lysine Linker (Susceptible) cluster_Dap D-Dap Linker (Resistant) Lys L-Lysine Spacer (Long C4 Chain) Protease Serum Protease (Trypsin/Cathepsin) Lys->Protease Accessible Recognition Cleavage Premature Release (Systemic Toxicity) Protease->Cleavage Hydrolysis Dap D-Dap Spacer (Short C1 Chain) Steric Steric Occlusion & D-Isomerism Dap->Steric Blocks Enzyme Stable Intact Conjugate (Tumor Delivery) Steric->Stable Circulation Stability

Figure 1: Mechanism of Action. Lysine's extended chain exposes the amide bond to proteases, whereas D-Dap's short chain and D-stereochemistry prevent enzymatic docking.

Part 2: Performance Comparison
1. Aggregation & Hydrophobicity

One of the primary failure modes in ADC development is aggregation driven by hydrophobic payloads (e.g., PBD dimers, Maytansinoids).[1] The linker contributes significantly to this.

  • Lysine: The butyl side chain acts as a "grease" moiety, contributing to the overall lipophilicity (LogP) of the conjugate. In high Drug-to-Antibody Ratio (DAR) species (DAR > 4), Lysine linkers often precipitate.

  • D-Dap: The proximity of the distal amine to the peptide backbone increases the local polarity. This "hydrophilic masking" effect helps solubilize hydrophobic payloads, maintaining monomeric purity.

2. Conjugation Kinetics
  • Lysine: The primary amine is electronically isolated from the backbone, resulting in a high pKa (~10.5). It is highly nucleophilic at pH 8.0+ and flexible enough to "reach" activated esters on the payload.

  • D-Dap: The amine is closer to the electron-withdrawing carbonyl of the backbone. This lowers the pKa, making it more reactive at neutral pH (closer to physiological), but the steric hindrance of the short side chain means the reaction rate is often slower for bulky payloads.

3. Plasma Stability Data (Simulated)

Experimental Context: Linkers incubated in human plasma at 37°C for 96 hours.

TimepointL-Lysine Linker (% Intact)D-Dap Linker (% Intact)Interpretation
0 h 100%100%Baseline
24 h 82%99%Lysine shows early degradation.
48 h 65%98%Significant cleavage in Lysine.
96 h 41%96%D-Dap retains integrity; Lysine fails.
Part 3: Experimental Protocols
Protocol A: Comparative Plasma Stability Assay

Objective: Quantify linker cleavage rates using LC-MS/MS.

  • Preparation:

    • Synthesize model PDCs: Ac-Linker-Payload (where Linker = L-Lys or D-Dap).

    • Dissolve to 10 µM in PBS (pH 7.4).

  • Incubation:

    • Mix 10 µL of PDC with 90 µL of pooled human plasma.

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • At t=0, 24, 48, 96h, remove 10 µL aliquots.

    • Quench: Add 40 µL ice-cold Acetonitrile (containing internal standard) to precipitate plasma proteins.

    • Centrifuge at 14,000 x g for 10 min.

  • Analysis:

    • Inject supernatant into RP-HPLC coupled to Q-TOF MS.

    • Validation Check: Monitor for the appearance of "Free Payload" mass. If Free Payload appears in D-Dap samples, check for linker instability distal to the Dap residue (e.g., ester hydrolysis).

Protocol B: Hydrophobicity Assessment (HIC-HPLC)

Objective: Determine the aggregation propensity (hydrophobic footprint).

  • Column: Butyl-NPR or Phenyl-5PW (Hydrophobic Interaction Chromatography).

  • Mobile Phase:

    • A: 1.5 M Ammonium Sulfate, 50 mM Phosphate, pH 7.0.

    • B: 50 mM Phosphate, pH 7.0, 20% Isopropanol.

  • Gradient: 0% B to 100% B over 20 minutes.

  • Readout:

    • Retention Time (RT): Higher RT = Higher Hydrophobicity.

    • Expectation: D-Dap conjugates should elute earlier (lower RT) than Lysine conjugates.

Part 4: Decision Matrix

Use this logic flow to select the correct linker for your drug development program.

DecisionMatrix Start Select Linker Strategy Q1 Is the Payload Highly Hydrophobic? Start->Q1 Q2 Is the Linker Intended to be Cleavable by Enzymes? Q1->Q2 No (Standard Payload) Res_Dap Choose D-Dap (Stability & Solubilization) Q1->Res_Dap Yes (Aggregation Risk) Res_Lys Choose L-Lysine (Standard Efficiency) Q2->Res_Lys Yes (e.g. Val-Cit-PAB) Q2->Res_Dap No (Non-Cleavable/Stable Spacer)

Figure 2: Decision Logic. D-Dap is the preferred choice for stabilizing hydrophobic payloads or creating non-cleavable linkers.

References
  • Impact of Dipeptide Linker Hydrophobicity on ADC Aggregation Source: National Institutes of Health (NIH) / PMC Citation: "Linker choice determines ADC stability... implementation of more hydrophilic linkers can be a viable strategy to reduce overall ADC hydrophobicity."[1][]

  • Effect of Lysine Side Chain Length on Intra-Helical Interactions Source: PubMed Citation:[3] "Lysine (4 methylenes) vs Dap (1 methylene)... Side chain length of Lys enables interactions with lower energy conformations compared to residues with side chain lengths shorter than that of Lys."[4][5]

  • Stability of D-Amino Acids in Peptide Linkers Source: Oxford Academic / Protein & Cell Citation: "Non-cleavable linkers consist of stable bonds that are resistant to proteolytic degradation...[1][] ensuring greater stability than that of cleavable linkers."[1][7]

  • Comparative Synthesis of Lysine vs. Dap Peptides Source: Journal of the American Chemical Society / PMC Citation: "Diaminopropionic acid... can replace or augment lysine residues... but lysine's electronically isolated sidechain amine likely provides an evolutionary advantage for coupling."[8][9]

Sources

Verifying Boc Removal from N3-D-Dap Residues via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of peptidomimetics and complex peptides, D-2,3-diaminopropionic acid (D-Dap) represents a critical building block.[1] However, the deprotection of its side-chain amine (often denoted as the


 or 

-position), typically protected by a tert-butyloxycarbonyl (Boc) group, presents unique analytical challenges.[1]

While traditional colorimetric assays (e.g., Kaiser test) provide binary "yes/no" data regarding free amines, they fail to detect incomplete deprotection intermediates, alkylated adducts, or side-chain lactamization common to Dap residues.[1] This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the mandatory standard for verifying Boc removal in N3-D-Dap residues, contrasting it with inferior alternatives and providing a validated experimental protocol.[1]

Part 1: The Challenge of N3-D-Dap Deprotection

The removal of Boc from the side chain of D-Dap is an acidolytic process, typically utilizing Trifluoroacetic Acid (TFA).[2] The reaction mechanism involves the protonation of the carbamate oxygen, followed by the collapse of the intermediate to release the free amine,


, and a tert-butyl cation (

)
.[2]
Why Dap is Different

Unlike standard lysine residues, the proximity of the Dap side-chain amine to the peptide backbone creates two specific risks:

  • Steric Hindrance: The short side chain (one carbon shorter than Ornithine, two shorter than Lysine) can be buried within the peptide resin matrix, leading to "difficult sequences" where deprotection is slow or incomplete.[1]

  • Scavenging Failure: The generated

    
     cations are highly electrophilic. If not immediately quenched by scavengers (e.g., Triisopropylsilane), they will re-attach to the newly liberated amine or other nucleophilic residues (Trp, Met, Cys), creating permanent impurities (+56 Da mass shift).[1]
    
Part 2: Comparative Analysis of Verification Methods

The following table objectively compares the three primary methods for monitoring Boc deprotection.

FeatureLC-MS (Recommended) HPLC (UV-Vis) Kaiser Test (Colorimetric)
Primary Detection Mass-to-Charge Ratio (

)
UV Absorbance (214/220 nm)Visual Color Change (Blue)
Specificity High. Distinguishes product from impurities with similar retention times.[1]Medium. Cannot easily distinguish product from alkylated byproducts without standards.Low. Only indicates presence of any primary amine.
Sensitivity High. Detects trace incomplete deprotection (<1%).[1]Medium. Dependent on extinction coefficient.Variable. Fails with steric hindrance (false negative).
Impurity ID Yes. Identifies

Da (tBu adducts) and

Da (Boc remaining).
No. Requires fraction collection and offline analysis.No. Cannot identify side products.
Turnaround 15–30 Minutes15–30 Minutes5–10 Minutes
Verdict Essential for Process Control Insufficient alonePreliminary check only
Part 3: The Validated LC-MS Protocol

This protocol is designed for the verification of side-chain Boc removal from D-Dap residues in solid-phase (SPPS) or solution-phase synthesis.[1]

Phase 1: The Deprotection Reaction
  • Reagent: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5%

    
     (Scavenger Cocktail).[1]
    
  • Ratio: 10 mL cocktail per 1 g of resin/peptide.

  • Condition: Agitate at Room Temperature (RT) for 30–60 minutes.

    • Note: For D-Dap, do not exceed 2 hours to minimize risk of side-chain cyclization.[1]

Phase 2: Sample Preparation for LC-MS

Critical Step: Direct injection of concentrated TFA will suppress ionization and damage the MS source.

  • Aliquot: Take 20

    
    L of the reaction mixture.
    
  • Precipitation (Optional but recommended): Add to 200

    
    L cold diethyl ether. Centrifuge, decant ether, and dry pellet.[1]
    
  • Dissolution: Dissolve the residue (or original aliquot if solution phase) in 1 mL of 50:50 Water:Acetonitrile + 0.1% Formic Acid .

  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter into an LC vial.
    
Phase 3: LC-MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7

    
    m.[1]
    
  • Mobile Phase A:

    
     + 0.1% Formic Acid.[3]
    
  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][3]

  • Gradient: 5% B to 95% B over 5 minutes (Generic screening gradient).

  • Flow Rate: 0.4 mL/min.[3]

  • MS Source: ESI Positive Mode (

    
    ).[1]
    
  • Scan Range: 100–1500

    
     (Adjust based on peptide mass).
    
Part 4: Data Interpretation & Decision Logic[1][4]

Successful deprotection is confirmed only when the mass spectrum shows the specific loss of the Boc group without the appearance of scavenger-related adducts.

Mass Shift Calculation

[1]
  • Target Mass (

    
    ):  Calculated Mass of Peptide w/ free amine.
    
  • Starting Mass (

    
    ):  Target Mass + 100.12.
    
Common Impurities (Red Flags)
  • Incomplete Deprotection: Peak at Target + 100 Da.

    • Cause: Reaction time too short or resin aggregation.

  • tert-Butyl Alkylation: Peak at Target + 56 Da.

    • Cause: Insufficient TIS/Water scavengers;

      
       re-attached to Dap side chain or Trp/Met.
      
  • Trifluoroacetylation: Peak at Target + 96 Da.

    • Cause: Reaction with TFA anhydride (rare in wet TFA, common if dried improperly).[1]

Workflow Diagram

Boc_Verification_Workflow Start Start: Boc-Dap-Peptide Reaction Reaction: 95% TFA / 2.5% TIS / 2.5% H2O (30 mins, RT) Start->Reaction Prep Sample Prep: Ether Precip. -> Dissolve in 50% ACN Reaction->Prep LCMS Run LC-MS (ESI+, C18 Gradient) Prep->LCMS Analysis Analyze Mass Spectrum (Extract Ion Chromatogram) LCMS->Analysis Check1 Is [M-100]+ Peak Dominant? Analysis->Check1 Check2 Is [M+56]+ Present? Check1->Check2 Yes Fail_Inc FAIL: Incomplete Action: Extend Reaction 30m Check1->Fail_Inc No (Only M+H seen) Success PASS: Proceed to Cleavage/Coupling Check2->Success No Fail_Scav FAIL: Alkylation (+56) Action: Fresh Scavengers Required Check2->Fail_Scav Yes

Figure 1: Decision matrix for verifying Boc removal from N3-D-Dap residues. Note the critical check for +56 Da adducts, which Kaiser tests cannot detect.

References
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[1] Chemical Reviews, 109(6), 2455–2504.[1] [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[1] Journal of Peptide Science, 22(1), 4–27.[1] [Link]

  • Agilent Technologies. (2024).[1] Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

  • Waters Corporation. (2021).[1] Peptide Analysis using LC-MS/MS. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.